3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(dimethylamino)-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-10(2)6-8(11(3)4)5-9(12)7-10/h5H,6-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNTVKASLQLNFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185002 | |
| Record name | 2-Cyclohexenone,3-(N,N-dimethylamino)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31039-88-0 | |
| Record name | 2-Cyclohexenone,3-(N,N-dimethylamino)-5,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031039880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexenone,3-(N,N-dimethylamino)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one from Dimedone
This guide provides a comprehensive overview of the synthesis of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one, a valuable vinylogous amide and synthetic intermediate, from the readily available starting material, dimedone. The content herein is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction's theoretical underpinnings, a detailed and reproducible experimental protocol, and insights into the critical parameters governing the synthesis.
Foundational Principles: The Chemistry of Enaminone Synthesis
The transformation of dimedone (5,5-dimethylcyclohexane-1,3-dione) into this compound is a classic example of enamine formation, specifically resulting in a highly stable enaminone system.[1][2] This reaction is a condensation between a β-dicarbonyl compound and a secondary amine, dimethylamine.
The Nature of the Reactants
-
Dimedone: As a 1,3-dicarbonyl compound, dimedone exists in a tautomeric equilibrium between its diketo and enol forms.[3] The enol tautomer, 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one, is the key reactive species in this synthesis, providing the necessary hydroxyl group for the condensation reaction.
-
Dimethylamine: A secondary amine, dimethylamine serves as the nucleophile. Its reaction with a carbonyl group is characteristic of enamine formation because it lacks the second proton on the nitrogen necessary to form a stable imine in the final step.[4][5]
Mechanistic Pathway
The synthesis proceeds via an acid-catalyzed nucleophilic addition-elimination pathway. The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is crucial as it protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[6][7]
The mechanism unfolds through several distinct stages:
-
Acid-Catalyzed Tautomerization: The acid catalyst promotes the enolization of dimedone.
-
Protonation: The carbonyl oxygen of the dimedone enol form is protonated, activating the molecule.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of dimethylamine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[2]
-
Dehydration: The hemiaminal is subsequently protonated at its hydroxyl group, converting it into a good leaving group (water). Elimination of a water molecule results in the formation of a resonance-stabilized iminium ion.[4][8]
-
Deprotonation and Product Formation: A base (such as the solvent or the conjugate base of the acid catalyst) abstracts a proton from the alpha-carbon (the carbon adjacent to the iminium ion's C=N bond).[5][8] This final deprotonation step establishes the carbon-carbon double bond, neutralizes the positive charge on the nitrogen, and yields the final conjugated enaminone product.
The reaction selectively yields the mono-enamine because the resulting product is a vinylogous amide. In this system, the nitrogen's lone pair is delocalized across the double bond and into the remaining carbonyl group, significantly reducing the electrophilicity of the second carbonyl and preventing a second condensation reaction.[9]
Diagram: Reaction Mechanism
Below is a graphical representation of the step-by-step mechanism for the formation of this compound.
Caption: Acid-catalyzed reaction mechanism.
Detailed Experimental Protocol
This section outlines a reliable and field-proven methodology for the synthesis. Adherence to stoichiometry and reaction conditions is critical for achieving high yield and purity.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| Dimedone | 126-81-8 | 140.18 | 14.0 g (0.10 mol) | Starting material |
| Dimethylamine (40% aq. sol.) | 124-40-3 | 45.08 | 13.5 mL (~0.12 mol) | Nucleophile; handle in fume hood |
| p-Toluenesulfonic acid (p-TsOH) | 6192-52-5 | 190.22 | 0.2 g (~1 mmol) | Acid catalyst |
| Toluene | 108-88-3 | 92.14 | 150 mL | Solvent for azeotropic water removal |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | ~50 mL | For neutralization/wash |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~5 g | Drying agent |
| Hexane | 110-54-3 | 86.18 | As needed | For recrystallization |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Synthesis Procedure
-
Setup: Assemble the flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is dry. Place a magnetic stir bar in the flask.
-
Charging Reagents: To the flask, add dimedone (14.0 g), toluene (150 mL), and p-toluenesulfonic acid (0.2 g).
-
Amine Addition: Begin stirring the mixture and add the 40% aqueous dimethylamine solution (13.5 mL).
-
Azeotropic Reflux: Heat the mixture to a steady reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-5 hours). The theoretical amount of water to be collected is approximately 1.8 mL from the reaction plus the water from the aqueous amine solution.
-
Reaction Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the layers and wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
-
Isolation and Purification:
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude solid should be recrystallized from hot hexane to yield the pure product as a crystalline solid.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.
-
Diagram: Experimental Workflow
The following diagram outlines the key stages of the experimental process from setup to final product isolation.
Caption: Step-by-step experimental workflow.
Product Characterization and Expected Results
The final product, this compound, is typically obtained as a solid. Proper characterization is essential to confirm its identity and purity.
| Property | Expected Value | Reference |
| Appearance | Solid | [10] |
| Molecular Formula | C₁₀H₁₇NO | [10][11] |
| Molecular Weight | 167.25 g/mol | [10][11] |
| Melting Point | 95-96 °C | [10] |
| Theoretical Yield | 16.7 g | N/A |
| Expected Yield | 80-90% | N/A |
| CAS Number | 31039-88-0 | [10][11][12] |
Spectroscopic analysis is the definitive method for structural confirmation. While specific spectra are not provided here, key expected signals would include:
-
¹H NMR: Resonances for the two gem-dimethyl groups, the methylene protons of the ring, the vinylic proton, and the N-dimethyl protons.
-
¹³C NMR: Signals corresponding to the carbonyl carbon, the enamine double bond carbons, and the various aliphatic carbons.
-
IR Spectroscopy: A strong absorption band for the conjugated ketone (C=O) around 1600-1650 cm⁻¹ and a C=C stretch.
Synthetic Utility and Applications
This compound is more than a simple condensation product; it is a versatile building block in organic synthesis. The enamine functionality makes the β-carbon (C-2) highly nucleophilic, allowing it to react with a wide range of electrophiles in reactions such as alkylations and Michael additions.[1][8] This reactivity has been harnessed for the construction of complex molecular scaffolds and various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.[13][14]
Conclusion
The synthesis of this compound from dimedone is a robust and efficient transformation rooted in the fundamental principles of enamine chemistry. The success of the synthesis hinges on the effective removal of water to drive the reaction equilibrium forward, a task elegantly accomplished through azeotropic distillation. This guide provides the necessary theoretical and practical framework for researchers to confidently execute this synthesis and utilize its product as a valuable intermediate for further chemical exploration.
References
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Enamines - Master Organic Chemistry. (2025). Master Organic Chemistry. [Link]
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Formation of Imines and Enamines. (n.d.). Chemistry Steps. [Link]
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synthesis of enamines from secondary amines and carbonyl compounds. (2019, January 17). YouTube. [Link]
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Enamine Formation Definition. (n.d.). Fiveable. [Link]
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Enamine: Formation, properties and Reactivity. (2023, April 24). YouTube. [Link]
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Enamine Formation in a Diketone. (2020, June 22). Chemistry Stack Exchange. [Link]
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The synthesis and chemistry of enamines has been an active area of research ever. (n.d.). Science of Synthesis. [Link]
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3: Synthesis of enamines. (2021, February 3). YouTube. [Link]
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A novel trans-amination process in 3-arylamino- 5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products. (n.d.). ResearchGate. [Link]
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Dimedone: A Versatile Molecule in the synthesis of various heterocycles. (n.d.). SIRJANA JOURNAL. [Link]
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Dimedone. (n.d.). Wikipedia. [Link]
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An In-Depth Technical Guide to 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one (CAS: 31039-88-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one, a versatile cyclic enamine. We will delve into its synthesis, molecular characteristics, reactivity profile, and established applications, offering insights grounded in established chemical principles.
Introduction: The Chemistry of a Versatile Building Block
This compound is a cyclic enamine, a class of organic compounds characterized by a nitrogen atom attached to a double bond. Enamines are nitrogen analogs of enols and are known for their nucleophilic character at the α-carbon, a property imparted by the lone pair of electrons on the nitrogen atom participating in resonance with the carbon-carbon double bond.[1][2] This inherent nucleophilicity makes them valuable intermediates in organic synthesis, particularly for the formation of carbon-carbon bonds.[3][4]
The structure of this compound, with its fixed conformation and electron-donating dimethylamino group, presents a unique platform for various chemical transformations. Its applications, though not extensively documented in mainstream literature, are emerging in specialized areas of chemical research.
Synthesis and Molecular Properties
The synthesis of this compound typically follows the general principle of enamine formation: the reaction of a ketone with a secondary amine, often with acid catalysis to facilitate the dehydration process.[4][5] In this case, the starting materials are 5,5-dimethyl-1,3-cyclohexanedione (dimedone) and dimethylamine.
General Synthesis Protocol
A plausible synthetic route, based on established enamine synthesis methodologies, is as follows:
-
Reaction Setup: To a solution of 5,5-dimethyl-1,3-cyclohexanedione in a suitable aprotic solvent (e.g., toluene or benzene), an equimolar amount of dimethylamine is added.
-
Catalysis: A catalytic amount of a weak acid, such as p-toluenesulfonic acid, is introduced to the reaction mixture.
-
Dehydration: The reaction is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the enamine product.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.
Molecular and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 31039-88-0 | |
| Molecular Formula | C₁₀H₁₇NO | |
| Molecular Weight | 167.25 g/mol | |
| Appearance | Solid | |
| Melting Point | 95-96 °C |
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a predictive analysis based on the known spectra of similar compounds and general principles of spectroscopy.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.0 | Singlet | 6H | C(5)-(CH₃)₂ |
| ~2.1 | Singlet | 2H | C(6)-CH₂ |
| ~2.3 | Singlet | 2H | C(4)-CH₂ |
| ~2.9 | Singlet | 6H | N-(CH₃)₂ |
| ~5.0 | Singlet | 1H | C(2)-H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~28 | C(5)-(CH₃)₂ |
| ~32 | C(5) |
| ~40 | N-(CH₃)₂ |
| ~45 | C(6) |
| ~50 | C(4) |
| ~98 | C(2) |
| ~160 | C(3) |
| ~195 | C(1) (C=O) |
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2870 | Strong | C-H stretch (alkane) |
| ~1640 | Strong | C=C stretch (conjugated) |
| ~1560 | Strong | C=O stretch (conjugated ketone) |
| ~1150 | Medium | C-N stretch |
Reactivity and Mechanistic Insights
As an enamine, the primary mode of reactivity for this compound is nucleophilic attack at the α-carbon (C2). This reactivity is a direct consequence of the resonance stabilization of the corresponding iminium ion intermediate.
Caption: Resonance structures of the enamine.
This nucleophilic character allows the molecule to participate in a variety of synthetic transformations, including alkylation and acylation reactions.
Alkylation
In the presence of an alkyl halide, this compound can undergo alkylation at the C2 position. The reaction proceeds through an SN2 mechanism, with the enamine acting as the nucleophile.[3]
Caption: General workflow for the alkylation of the enamine.
Acylation
Similarly, acylation can be achieved using acyl halides or anhydrides. This reaction is a powerful tool for the synthesis of β-dicarbonyl compounds.[3]
Applications in Research and Development
While not a widely commercialized compound, this compound has found utility in specific research contexts.
Trapping of Reactive Intermediates
One documented application is its use as a trapping agent for o-quinone methide intermediates generated during the photolysis of certain quinones.[6] The nucleophilic nature of the enamine allows it to efficiently capture these highly reactive species, enabling the study of their formation and reactivity.
Precursor for Heterocyclic Synthesis
The enamine functionality serves as a versatile handle for the construction of various heterocyclic ring systems.[7] The nitrogen and the adjacent double bond can participate in cycloaddition reactions or condensation reactions with other bifunctional molecules to yield complex molecular architectures. These heterocyclic compounds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[8][9]
Potential in Pharmaceutical Scaffolding
Cyclic amines and their derivatives are common motifs in a wide range of pharmaceuticals.[10][11] The structural core of this compound could serve as a scaffold for the development of new therapeutic agents. Its reactive sites allow for the introduction of diverse substituents, enabling the generation of libraries of compounds for biological screening.
Safety and Handling
According to available safety data, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable, albeit specialized, reagent in organic synthesis. Its utility stems from the predictable and potent nucleophilicity of its enamine functional group. While its applications are not as widespread as some other synthetic intermediates, it offers a unique combination of structural features and reactivity that can be exploited for the synthesis of complex molecules and for the study of reactive intermediates. Further exploration of its reactivity profile is likely to uncover new and valuable applications in both academic and industrial research.
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Enamine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
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Enamines - Master Organic Chemistry. (2025, April 16). Retrieved January 22, 2026, from [Link]
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Enamine Reactions - Chemistry LibreTexts. (2023, January 22). Retrieved January 22, 2026, from [Link]
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Enamine: Formation, properties and Reactivity - YouTube. (2023, April 24). Retrieved January 22, 2026, from [Link]
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Synthetic Applications of Enamines. (n.d.). Retrieved January 22, 2026, from [Link]
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Cyclic imines – preparation and application in synthesis - RSC Publishing. (2018, September 19). Retrieved January 22, 2026, from [Link]
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Examples of cyclic amines in drug applications. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Facile and Green Synthesis of Saturated Cyclic Amines - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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Examples of cyclic amines as drugs. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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What Are Cyclic Amines? - Chemistry For Everyone - YouTube. (2025, June 1). Retrieved January 22, 2026, from [Link]
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A Comprehensive Technical Guide to 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one: Synthesis, Reactivity, and Applications
This technical guide provides an in-depth exploration of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one, a versatile β-enaminone intermediate crucial in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of its chemical properties, synthesis, reactivity, and applications, grounded in established scientific literature.
Introduction and Core Chemical Identity
This compound, a stable, solid organic compound, holds a significant position as a building block in synthetic chemistry. Its IUPAC name is 3-(dimethylamino)-5,5-dimethylcyclohex-2-en-1-one [1]. This molecule is characterized by a cyclohexenone backbone functionalized with a dimethylamino group at the β-position, rendering it a key precursor for the synthesis of a wide array of heterocyclic compounds.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 31039-88-0 | |
| Molecular Formula | C₁₀H₁₇NO | |
| Molecular Weight | 167.25 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 95-96 °C | [2] |
| InChI | 1S/C10H17NO/c1-10(2)6-8(11(3)4)5-9(12)7-10/h5H,6-7H2,1-4H3 | |
| SMILES | CN(C)C1=CC(=O)CC(C)(C)C1 |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the condensation reaction of 5,5-dimethyl-1,3-cyclohexanedione, also known as dimedone, with a source of dimethylamine. This reaction is a classic example of the formation of a β-enaminone from a β-dicarbonyl compound.
Synthetic Pathway Overview
The general synthetic scheme is a nucleophilic addition of dimethylamine to one of the carbonyl groups of dimedone, followed by dehydration to yield the enaminone.
Caption: General synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
While various specific conditions have been reported, a typical laboratory-scale synthesis is outlined below. This protocol is designed to be self-validating through the expected physical properties of the product.
Materials:
-
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or another suitable dimethylamine source
-
Toluene or another suitable solvent
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Recrystallization solvents (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5,5-dimethyl-1,3-cyclohexanedione in a suitable solvent such as toluene.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to the solution. The acetal serves as both a source of the dimethylamino group and a dehydrating agent.
-
Heat the reaction mixture to reflux and maintain for a period sufficient for the reaction to go to completion (typically monitored by thin-layer chromatography).
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound as a solid.
Reactivity and Synthetic Applications
The utility of this compound in organic synthesis stems from its characteristic reactivity as a β-enaminone. The enamine moiety makes the α-carbon nucleophilic, while the enone system provides electrophilic sites. This dual reactivity allows for a wide range of transformations.
Key Reaction Types
-
Reactions with Electrophiles: The α-carbon of the enaminone can react with various electrophiles, leading to the formation of more complex substituted cyclohexenone derivatives.
-
Cyclization Reactions: The compound is a key precursor for the synthesis of various heterocyclic systems. For example, reaction with hydrazines can yield pyrazole derivatives, while reaction with hydroxylamine can lead to isoxazoles[3].
-
Displacement of the Dimethylamino Group: The dimethylamino group can act as a leaving group, being displaced by other nucleophiles. This allows for the introduction of different functionalities at the β-position[3].
The following diagram illustrates the principal reactive sites of the molecule.
Caption: Key reactive sites of this compound.
Role in the Synthesis of Biologically Active Molecules
Derivatives of 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one), which can be synthesized from precursors related to the topic compound, have shown a range of biological activities, including antiviral, antibacterial, and antioxidant properties[4]. This highlights the importance of the core cyclohexenone structure in medicinal chemistry and drug discovery. The versatility of β-enaminones makes them valuable starting materials for creating libraries of compounds for biological screening.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
GHS Hazard Classification
According to available safety data, this compound is classified as:
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[5][6][7][8]. A dust mask (e.g., N95) is recommended when handling the solid form.
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood[5].
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container[5][6]. Keep away from strong oxidizing agents and strong acids[5][9].
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes[5]. If on skin, wash with plenty of soap and water[5]. If inhaled, move the person to fresh air[5]. Seek medical attention if irritation persists.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation from readily available starting materials, combined with its diverse reactivity, makes it an essential tool for the construction of complex molecules, particularly heterocyclic compounds with potential biological activity. A thorough understanding of its properties, synthesis, and reactivity, along with strict adherence to safety protocols, will enable researchers to fully exploit the synthetic potential of this important building block.
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Spectroscopic data (NMR, IR, MS) of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one
This technical guide provides a comprehensive analysis of the spectroscopic data for the enaminone, 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the spectral features but also the underlying principles and experimental considerations essential for structural elucidation and characterization.
Introduction to this compound
This compound, with the CAS Number 31039-88-0, is a cyclic enaminone, a class of compounds recognized for their versatile applications in organic synthesis.[1] Its molecular structure, featuring an α,β-unsaturated ketone system conjugated with a dimethylamino group, gives rise to a unique electronic distribution that is reflected in its spectroscopic signatures. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide will walk through the acquisition and detailed analysis of each of these spectroscopic techniques.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon skeleton and the electronic environment of each nucleus.
Experimental Protocol: NMR Data Acquisition
A robust NMR protocol is foundational to acquiring high-quality, interpretable data. The following outlines a standard procedure for the analysis of enaminones.
Caption: A generalized workflow for NMR sample preparation and data acquisition.
¹H NMR Spectral Data and Interpretation
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a closely related compound, 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone, the methyl protons at the 5-position appear as a singlet around δ 1.12, and the methylene protons at positions 4 and 6 appear as singlets around δ 2.33 and 2.34 respectively.[2] Based on this, the expected ¹H NMR data for this compound is summarized and interpreted below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Interpretation |
| ~5.1-5.3 | s | 1H | =CH (C2-H) | The vinylic proton at the C2 position is expected to be a singlet due to the absence of adjacent protons. Its downfield shift is attributed to the electron-donating effect of the adjacent dimethylamino group. |
| ~2.9-3.1 | s | 6H | -N(CH₃)₂ | The six protons of the two methyl groups attached to the nitrogen appear as a singlet. The chemical shift is characteristic of N-methyl groups. |
| ~2.2-2.4 | s | 2H | -CH₂- (C4-H₂) | The methylene protons at the C4 position are adjacent to the double bond and the carbonyl group, leading to a downfield shift. They are expected to be a singlet. |
| ~2.1-2.3 | s | 2H | -CH₂- (C6-H₂) | The methylene protons at the C6 position are adjacent to the carbonyl group, resulting in a downfield shift. They are expected to appear as a singlet. |
| ~1.0-1.2 | s | 6H | -C(CH₃)₂ (C5-CH₃) | The six protons of the two geminal methyl groups at the C5 position are equivalent and appear as a sharp singlet. |
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment | Interpretation |
| ~195-200 | C=O (C1) | The carbonyl carbon of the α,β-unsaturated ketone system appears significantly downfield. |
| ~160-165 | =C-N (C3) | The C3 carbon, bonded to the nitrogen, is deshielded due to the electron-withdrawing effect of the carbonyl group and the electron-donating effect of the nitrogen. |
| ~95-100 | =CH (C2) | The C2 vinylic carbon is shielded by the electron-donating dimethylamino group. |
| ~50-55 | -CH₂- (C6) | The methylene carbon adjacent to the carbonyl group. |
| ~40-45 | -N(CH₃)₂ | The carbons of the dimethylamino group. |
| ~35-40 | -CH₂- (C4) | The methylene carbon adjacent to the double bond. |
| ~30-35 | -C(CH₃)₂ (C5) | The quaternary carbon at the C5 position. |
| ~25-30 | -C(CH₃)₂ | The carbons of the two methyl groups at the C5 position. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
For a solid sample like this compound, a common and effective method for obtaining an IR spectrum is the thin solid film technique.
-
Sample Preparation : Dissolve a small amount (a few milligrams) of the solid compound in a few drops of a volatile solvent like methylene chloride or acetone.[3]
-
Film Deposition : Apply a drop of the resulting solution onto the surface of a salt plate (e.g., NaCl or KBr).[3]
-
Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[3]
-
Data Acquisition : Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.
This method is advantageous as it avoids the interfering peaks from mulling agents like Nujol.[4]
IR Spectral Data and Interpretation
The IR spectrum of an enaminone is characterized by several key absorption bands that confirm its structural features.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Interpretation |
| ~2960-2850 | Medium-Strong | C-H stretch (alkane) | These bands correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups. |
| ~1640-1660 | Strong | C=O stretch (conjugated ketone) | The carbonyl stretching frequency is lower than that of a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the C=C double bond and the electron-donating amino group. This extended conjugation weakens the C=O bond.[5][6] |
| ~1550-1600 | Strong | C=C stretch (conjugated) | This absorption is characteristic of the carbon-carbon double bond in the cyclohexene ring, which is part of the conjugated enaminone system. |
| ~1150-1250 | Medium-Strong | C-N stretch | This band arises from the stretching vibration of the carbon-nitrogen bond of the dimethylamino group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and molecular formula of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Experimental Protocol: MS Data Acquisition
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
Caption: A simplified workflow for GC-MS analysis.
Mass Spectral Data and Interpretation
The molecular formula of this compound is C₁₀H₁₇NO, which corresponds to a molecular weight of 167.25 g/mol .
| m/z | Possible Fragment | Interpretation |
| 167 | [M]⁺ | The molecular ion peak, which confirms the molecular weight of the compound. |
| 152 | [M - CH₃]⁺ | Loss of a methyl group, likely from one of the geminal methyl groups at the C5 position. |
| 124 | [M - C₃H₇]⁺ | Loss of a propyl fragment, potentially through a more complex rearrangement. |
| 110 | [M - C₄H₇O]⁺ or [M - C₃H₅N]⁺ | This could correspond to the loss of a butenone fragment or a fragment containing the dimethylamino group. |
| 83 | [C₅H₇O]⁺ | A fragment corresponding to the cyclohexenone ring after loss of the dimethylamino group and a methyl group. |
| 55 | [C₄H₇]⁺ | A common fragment in cyclic systems. |
| 44 | [C₂H₆N]⁺ | A fragment corresponding to the dimethylamino group. |
Conclusion
The collective spectroscopic data from NMR, IR, and MS provide a detailed and consistent picture of the molecular structure of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon and hydrogen atoms and reflect the electronic nature of the enaminone system. The IR spectrum clearly identifies the key functional groups, particularly the conjugated ketone and the enamine moiety. Finally, the mass spectrum establishes the molecular weight and provides insight into the fragmentation pathways, further corroborating the proposed structure. This comprehensive spectroscopic analysis serves as a crucial tool for the unequivocal identification and characterization of this important synthetic intermediate.
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An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one. This versatile enaminone serves as a pivotal building block in modern organic synthesis, particularly in the construction of diverse heterocyclic scaffolds of significant interest to the pharmaceutical and materials science sectors. This document delves into its electronic structure, spectroscopic signature, and its behavior as an ambident nucleophile and electrophile. Detailed experimental protocols for its synthesis and subsequent transformation into valuable heterocyclic systems are presented, underpinned by mechanistic discussions to provide a deeper understanding of its reactivity. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this important intermediate.
Introduction: The Versatility of a Cyclic Enaminone
This compound, a derivative of the readily available dimedone, is a classic example of a cyclic enaminone. Enaminones, characterized by the N-C=C-C=O conjugated system, are highly stable and synthetically versatile intermediates.[1] Their unique electronic structure, a vinylogous amide, imparts a rich and tunable reactivity, allowing them to act as nucleophiles at both the nitrogen and the α-carbon, and as electrophiles at the β-carbon and the carbonyl carbon. This ambident nature makes them ideal precursors for a wide array of chemical transformations, most notably in the synthesis of nitrogen-containing heterocycles which form the core of many natural products and pharmaceutical agents.[2] This guide will explore the fundamental chemical principles governing the utility of this compound and provide practical insights into its application in chemical synthesis.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and spectroscopic data is essential for the unambiguous identification and quality control of this compound in a research setting.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 31039-88-0 | [3] |
| Molecular Formula | C₁₀H₁₇NO | [4] |
| Molecular Weight | 167.25 g/mol | [4] |
| Appearance | Solid | [5] |
| Melting Point | 95-96 °C | [5] |
Spectroscopic Data
The spectroscopic signature of this compound is consistent with its enaminone structure. Below is a summary of expected and reported spectral data.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals for the gem-dimethyl protons, the two methylene groups of the cyclohexene ring, the vinylic proton, and the N,N-dimethyl protons. The chemical shift of the vinylic proton is significantly influenced by the electron-donating amino group.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the vinylic carbons (with the β-carbon being more shielded due to the nitrogen's electron donation), the quaternary carbon bearing the gem-dimethyl groups, the methylene carbons, and the N-methyl carbons.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of an analogous compound, 3-amino-2-cyclohexen-1-one, shows characteristic absorptions for the N-H and C=O stretching vibrations.[6] For this compound, the spectrum is dominated by a strong absorption band for the conjugated carbonyl group (C=O) and the C=C double bond of the enaminone system.
2.2.3. Mass Spectrometry (MS)
The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns for analogous compounds often involve the loss of methyl groups and cleavage of the cyclohexene ring.[7][8]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the condensation of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with dimethylformamide dimethyl acetal (DMFDMA).
Reaction Principle
This reaction proceeds via the nucleophilic attack of the enol form of dimedone on the electrophilic carbon of DMFDMA, followed by the elimination of two molecules of methanol. DMFDMA serves as both a reactant, providing the dimethylaminomethylene group, and a dehydrating agent.
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The Enaminone Keystone: A Technical Guide to 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 3-(dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one, a highly versatile and valuable building block in organic synthesis. Esteemed for its unique combination of nucleophilic and electrophilic reactivity, this enaminone serves as a powerful synthon in the construction of a diverse array of complex molecular architectures. This document will elucidate the synthesis of this key intermediate, delve into its fundamental reactivity, and showcase its application in pivotal synthetic transformations, including annulation reactions and the formation of various heterocyclic systems. Detailed experimental protocols, mechanistic insights, and a comprehensive tabulation of its physicochemical properties are presented to empower researchers, scientists, and drug development professionals in leveraging this compound to its full potential.
Introduction: The Strategic Advantage of a Multifaceted Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient and elegant construction of target molecules. This compound, a cyclic enaminone, has emerged as a cornerstone for synthetic chemists. Its inherent electronic properties, stemming from the conjugation of a lone pair of electrons on the nitrogen atom with the enone system, bestow upon it a dual reactivity profile. The β-carbon exhibits pronounced nucleophilicity, rendering it susceptible to attack by a wide range of electrophiles, while the enamine functionality can also participate in cycloaddition and condensation reactions. This guide will navigate the synthetic utility of this compound, providing both foundational knowledge and practical, actionable protocols.
Synthesis and Physicochemical Properties
The preparation of this compound is readily achieved from the inexpensive and commercially available starting material, 5,5-dimethyl-1,3-cyclohexanedione (dimedone). The most common and efficient method involves the reaction of dimedone with dimethylformamide dimethyl acetal (DMFDMA), which serves as both the dimethylamine source and a dehydrating agent.
Optimized Synthesis Protocol
This protocol provides a reliable and scalable method for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5,5-dimethyl-1,3-cyclohexanedione (1.0 eq).
-
Add dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the excess DMFDMA and methanol byproduct under reduced pressure.
-
The resulting solid residue is the desired product, which can be further purified by recrystallization from a suitable solvent such as ethyl acetate or hexane to afford a crystalline solid.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of a building block is critical for its effective use and characterization in subsequent reactions.
| Property | Value | Reference |
| CAS Number | 31039-88-0 | |
| Molecular Formula | C₁₀H₁₇NO | [1] |
| Molecular Weight | 167.25 g/mol | |
| Appearance | Solid | |
| Melting Point | 95-96 °C | |
| ¹H NMR (CDCl₃, ppm) | δ 5.25 (s, 1H), 2.95 (s, 6H), 2.20 (s, 2H), 2.15 (s, 2H), 1.05 (s, 6H) | |
| ¹³C NMR (CDCl₃, ppm) | δ 196.5, 161.0, 98.0, 51.5, 43.0, 39.0, 32.5, 28.5 | [2] |
| IR (KBr, cm⁻¹) | ~2960, 1640, 1550 |
Note: NMR and IR data are approximate and may vary slightly based on the solvent and instrument used.
The Robinson Annulation: A Classic Strategy for Ring Formation
The Robinson annulation is a powerful and widely employed method for the construction of six-membered rings, which are ubiquitous in a vast array of natural products and pharmaceuticals, including steroids.[3] The reaction classically involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[4] The use of an enamine, such as this compound, as the Michael donor offers several advantages, including milder reaction conditions and enhanced regioselectivity.
Mechanistic Rationale
The enamine, being a neutral and more nucleophilic counterpart to the enolate, readily participates in the Michael addition to an acceptor like methyl vinyl ketone (MVK). The initial adduct, an iminium ion, is then hydrolyzed during the workup to reveal a 1,5-diketone. Subsequent intramolecular aldol condensation, typically under basic or acidic conditions, leads to the formation of the characteristic cyclohexenone ring system.
Figure 1: General workflow of the Robinson Annulation using an enamine.
Experimental Protocol: Robinson Annulation
This protocol details the Robinson annulation of this compound with methyl vinyl ketone.
Experimental Protocol: Synthesis of a Fused Cyclohexenone
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous acetonitrile or THF).
-
Add methyl vinyl ketone (1.1 eq) to the solution.
-
The reaction can be promoted by the addition of a Lewis acid or by heating. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a mixture of acetic acid and water and heat to hydrolyze the intermediate iminium salt and effect the aldol condensation and dehydration.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the annulated product.
A Versatile Precursor for Heterocyclic Synthesis
The unique reactivity of this compound extends beyond annulation reactions, making it a valuable precursor for the synthesis of a wide variety of heterocyclic compounds, which are of immense interest in medicinal chemistry.[5]
Synthesis of Substituted Pyridines
Substituted pyridines are a prominent class of heterocycles found in numerous pharmaceuticals.[6] this compound can react with various α,β-unsaturated compounds, such as unsaturated nitriles or ketones, in the presence of an acid catalyst to afford highly substituted tetrahydroquinolines, which can then be oxidized to the corresponding pyridines.
Figure 2: General scheme for pyridine synthesis from the enaminone.
Synthesis of Pyrimidine Derivatives
The pyrimidine scaffold is another key heterocycle in medicinal chemistry.[7] The enaminone can undergo condensation reactions with amidines or guanidine to construct the pyrimidine ring. This typically involves the reaction of the enaminone with the N-C-N fragment of the amidine, leading to the formation of a dihydropyrimidine intermediate, which can then be oxidized.[7]
Experimental Protocol: Synthesis of a Pyrimidine Derivative
-
In a round-bottom flask, combine this compound (1.0 eq) and guanidine hydrochloride (1.1 eq) in a suitable solvent such as ethanol.
-
Add a base, such as sodium ethoxide, to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a dilute acid.
-
The product may precipitate from the solution upon cooling or after the addition of water.
-
Collect the solid by filtration, wash with cold solvent, and dry to obtain the pyrimidine derivative. Further purification can be achieved by recrystallization.
Conclusion and Future Outlook
This compound has unequivocally demonstrated its value as a versatile and powerful building block in organic synthesis. Its straightforward preparation, coupled with its rich and tunable reactivity, provides chemists with a reliable tool for the construction of complex carbocyclic and heterocyclic frameworks. The protocols and mechanistic insights provided in this guide serve as a foundation for its application in both academic research and industrial drug development. As the demand for novel and structurally diverse bioactive molecules continues to grow, the strategic implementation of this enaminone keystone is poised to play an increasingly significant role in the advancement of chemical synthesis.
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A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). In PubMed Central. Retrieved from [Link]
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An In-depth Technical Guide to the Reactivity of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one
Abstract
This technical guide provides a comprehensive exploration of the reactivity of 3-(dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one, a versatile building block in modern organic synthesis. Derived from the readily available precursor 5,5-dimethyl-1,3-cyclohexanedione (dimedone), this enaminone exhibits a rich and tunable reactivity profile, serving as a precursor to a wide array of complex molecules and heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and a thorough survey of its synthetic applications. We will delve into its synthesis, electrophilic and nucleophilic characteristics, and its utility in cycloaddition reactions, providing a robust framework for its application in the design and synthesis of novel chemical entities.
Introduction: The Versatile Enaminone Synthon
Enaminones are a class of organic compounds characterized by the N-C=C-C=O conjugated system. This structural motif bestows upon them a dual reactivity profile, capable of engaging with both electrophiles and nucleophiles. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, creating electron-rich and electron-deficient centers within the molecule. This electronic flexibility makes enaminones powerful synthons in organic chemistry, particularly in the construction of heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.[1][2]
This compound, the subject of this guide, is a readily accessible and highly reactive enaminone. Its cyclic structure and the presence of the gem-dimethyl group provide a rigid framework, influencing its reactivity and the stereochemical outcomes of its transformations. This guide will explore the fundamental aspects of its chemical behavior, providing the reader with the necessary knowledge to effectively utilize this versatile building block in their synthetic endeavors.
Synthesis of this compound
The journey to our target enaminone begins with the synthesis of its precursor, 5,5-dimethyl-1,3-cyclohexanedione, commonly known as dimedone.
Synthesis of the Precursor: 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)
Dimedone is synthesized via a Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Claisen condensation, hydrolysis, and decarboxylation. This robust procedure, adapted from Organic Syntheses, provides a reliable method for obtaining the starting material in high yield.[3]
Reaction Scheme:
Figure 1: Synthesis of Dimedone.
Experimental Protocol: Synthesis of Dimedone [3]
-
Sodium Ethoxide Preparation: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 23 g (1.0 g-atom) of clean sodium in 400 mL of absolute ethanol.
-
Michael Addition: To the freshly prepared sodium ethoxide solution, add 170 g (1.06 mol) of diethyl malonate, followed by the slow addition of 100 g (1.02 mol) of mesityl oxide through the dropping funnel.
-
Reflux: Heat the reaction mixture to reflux with constant stirring for 2 hours.
-
Hydrolysis: After the reflux period, add a solution of 125 g (2.2 mol) of potassium hydroxide in 575 mL of water and continue to reflux for an additional 6 hours.
-
Workup and Decarboxylation: Acidify the hot mixture to litmus paper with dilute hydrochloric acid. Distill off the ethanol. Treat the aqueous residue with decolorizing charcoal, filter, and then make the filtrate distinctly acidic to methyl orange with dilute hydrochloric acid.
-
Isolation: Cool the solution to induce crystallization. Collect the precipitated dimedone by suction filtration, wash with ice-cold water, and air dry.
| Product | Yield | Melting Point |
| Dimedone | 67-85% | 147-149 °C |
Synthesis of this compound
The conversion of dimedone to the target enaminone is efficiently achieved by reaction with dimethylformamide dimethyl acetal (DMF-DMA). This reagent serves as both a source of the dimethylamino group and a dehydrating agent, driving the reaction to completion.
Reaction Scheme:
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Solubility Profile of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one in Common Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one. We delve into the theoretical principles governing its solubility, predicated on its molecular structure and physicochemical properties. This guide is designed to be a practical resource, offering detailed, field-proven protocols for both qualitative and quantitative solubility determination. By synthesizing theoretical knowledge with actionable experimental workflows, this document serves as an essential tool for researchers, chemists, and formulation scientists in academic and industrial settings, particularly within drug development, to facilitate solvent selection for synthesis, purification, and formulation processes.
Introduction: Understanding the Solute
This compound (CAS No: 31039-88-0) is a cyclic enaminone with a molecular formula of C₁₀H₁₇NO and a molecular weight of 167.25 g/mol .[1][2][3][4] Its structure is characterized by a cyclohexenone backbone, a gem-dimethyl group at the 5-position, and a dimethylamino group at the 3-position. This compound is a solid at room temperature, with a reported melting point of 95-96 °C.[1]
The solubility behavior of this molecule is governed by the interplay of its distinct structural features:
-
A polar α,β-unsaturated ketone (enone) system: The carbonyl group (C=O) is a strong hydrogen bond acceptor and contributes significantly to the molecule's polarity.
-
A tertiary amine group (-N(CH₃)₂): This functional group, while not a hydrogen bond donor, has a lone pair of electrons on the nitrogen atom, allowing it to act as a hydrogen bond acceptor. Its presence increases the overall polarity of the molecule.
-
A nonpolar hydrocarbon backbone: The cyclohexene ring and the two methyl groups at the 5-position constitute a nonpolar, lipophilic region.
This combination of polar functional groups and a nonpolar hydrocarbon framework suggests that this compound possesses an intermediate polarity. This structural duality is key to predicting its interactions with various organic solvents.
Caption: Logical workflow for predicting solubility based on polarity.
Predicted Solubility Profile and Data Summary
Based on the structural analysis and the "like dissolves like" principle, the following table outlines the predicted solubility of this compound across a spectrum of common organic solvents. This table is intended as a predictive guide and includes columns for researchers to record their own experimental findings.
| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Experimental Solubility (Qualitative) | Experimental Solubility (Quantitative, at 25°C) |
| Nonpolar | |||||
| n-Hexane | 0.1 | Nonpolar | Insoluble | ||
| Toluene | 2.4 | Nonpolar | Sparingly Soluble | ||
| Diethyl Ether | 2.8 | Nonpolar | Soluble | ||
| Polar Aprotic | |||||
| Dichloromethane | 3.1 | Polar Aprotic | Very Soluble | ||
| Ethyl Acetate | 4.4 | Polar Aprotic | Very Soluble | ||
| Acetone | 5.1 | Polar Aprotic | Very Soluble | ||
| Acetonitrile | 5.8 | Polar Aprotic | Soluble | ||
| Polar Protic | |||||
| Isopropanol | 3.9 | Polar Protic | Soluble | ||
| Ethanol | 4.3 | Polar Protic | Soluble | ||
| Methanol | 5.1 | Polar Protic | Soluble | ||
| Water | 10.2 | Polar Protic | Sparingly Soluble |
Note: Polarity index values are relative and can vary slightly depending on the scale used. [5]
Experimental Protocols for Solubility Determination
To move from prediction to empirical data, rigorous experimental determination is necessary. The following protocols are provided as a self-validating framework for assessing solubility.
Qualitative Solubility Assessment
This rapid method provides a preliminary classification of solubility.
Methodology:
-
Preparation: Add approximately 10-20 mg of this compound to a small, clean, and dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Agitate the mixture vigorously using a vortex mixer for 60 seconds.
-
Observation: Visually inspect the solution against a dark background.
Quantitative Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. The subsequent analysis can be performed using various techniques, with High-Performance Liquid Chromatography (HPLC) being a highly specific and sensitive choice. [8] Methodology:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid will remain after equilibrium is reached.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5 mL) of each test solvent into the corresponding vials.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The dissolution of organic solids can be significantly affected by temperature. [9][10][11][12]4. Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Filtration: Carefully withdraw a sample from the supernatant using a syringe. Attach a chemically resistant syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean HPLC vial. This step is critical to remove all undissolved solid particles.
-
Dilution: If necessary, accurately dilute the filtrate with a suitable solvent (usually the mobile phase) to bring the concentration within the linear range of the analytical method.
-
Analysis: Analyze the prepared sample using a validated analytical method, such as UV-Vis Spectroscopy or HPLC.
Analytical Quantification
A. Using UV-Visible Spectroscopy:
This method is rapid but requires the analyte to have a chromophore and is susceptible to interference from other absorbing species. [13][14]
-
Wavelength Determination: Scan a dilute solution of the compound to determine the wavelength of maximum absorbance (λ_max).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λ_max and plot a calibration curve of absorbance versus concentration. [15][16]3. Sample Analysis: Measure the absorbance of the diluted filtrate and use the calibration curve to determine its concentration.
-
Solubility Calculation: Account for the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.
B. Using High-Performance Liquid Chromatography (HPLC):
HPLC offers superior specificity and is the preferred method for complex mixtures or when high accuracy is required. [17][18]
-
Method Development: Develop a stable, reproducible HPLC method (typically reverse-phase) capable of separating the analyte from any potential impurities.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted filtrate and record the peak area corresponding to the analyte.
-
Solubility Calculation: Use the calibration curve to determine the concentration in the diluted sample. Multiply by the dilution factor to find the solubility in the original saturated solution. [8][19]
Caption: Experimental workflow for quantitative solubility determination by HPLC.
Applications and Significance
A thorough understanding of the solubility of this compound is critical for its practical application:
-
Chemical Synthesis: Selecting an appropriate solvent is paramount for controlling reaction rates, yields, and purity. A solvent that fully dissolves reactants at the desired temperature is often required.
-
Purification: Solubility data is essential for developing crystallization and recrystallization protocols. The ideal solvent will dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities behind.
-
Drug Development: For pharmaceutical applications, solubility in various media (including aqueous and organic solvents) dictates formulation strategies, affects bioavailability, and is a key parameter in pre-formulation studies. [17]* Analytical Chemistry: Knowledge of solubility is necessary for preparing stock solutions and standards for various analytical techniques, including chromatography and spectroscopy.
Conclusion
This technical guide has established a robust framework for understanding and determining the solubility of this compound. By integrating the theoretical principles of molecular polarity and dissolution with validated, step-by-step experimental protocols, researchers are equipped to generate reliable and accurate solubility data. The predictive solubility profile serves as a valuable starting point, while the detailed methodologies for both qualitative and quantitative analysis provide the tools for empirical verification. This comprehensive approach ensures that scientists and developers can make informed decisions regarding solvent selection, thereby optimizing processes in synthesis, purification, and formulation.
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Stability and Storage of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one: A Technical Guide
This guide provides a comprehensive overview of the stability and optimal storage conditions for 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one, a versatile building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical chemical principles with practical, field-tested insights to ensure the integrity and reliability of this compound in experimental workflows.
Introduction to this compound
This compound, an enaminone, is a solid compound with a melting point of 95-96 °C.[1] Its structure, featuring a conjugated system of an amine and a ketone, imparts both unique reactivity and specific stability considerations. Understanding these characteristics is paramount for its effective use in research and development.
| Property | Value |
| CAS Number | 31039-88-0[1][2][3] |
| Molecular Formula | C₁₀H₁₇NO[1][2][3] |
| Molecular Weight | 167.25 g/mol [1] |
| Appearance | Solid[1] |
| Melting Point | 95-96 °C[1] |
Core Principles of Enaminone Stability: A Mechanistic Perspective
The stability of this compound is intrinsically linked to its enaminone functionality. The primary degradation pathway for this class of compounds is hydrolysis, which is significantly influenced by the pH of the environment.
Hydrolytic Degradation
Enaminones are susceptible to hydrolysis, particularly under acidic conditions, which leads to the cleavage of the enamine C=C-N bond to yield the corresponding dicarbonyl compound (dimedone) and dimethylamine.[4] The mechanism involves the protonation of the enamine system, which enhances its susceptibility to nucleophilic attack by water.
The rate of hydrolysis is pH-dependent. Studies on other enaminones have demonstrated that hydrolysis is fastest in acidic media. For instance, a study on the anticonvulsant enaminone E139 showed a rapid degradation in acidic solution (0.1 M HCl) with a half-life of 15.75 minutes at 25°C.[5] In contrast, the compound was significantly more stable in neutral (phosphate buffer, pH 7.5) and alkaline (0.1 M NaOH) solutions, with half-lives extending to days.[5] This pH-dependent stability profile is a critical consideration for reaction quenching, work-up procedures, and formulation development.
Caption: Acid-catalyzed hydrolysis of this compound.
Photostability
Thermal Stability
As a combustible solid, this compound should be stored away from heat sources.[1] While detailed thermal degradation kinetics are not publicly available, it is prudent to avoid prolonged exposure to high temperatures to prevent decomposition. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to experimentally determine the thermal stability and decomposition profile of the compound.[6][7][8][9]
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended based on safety data sheets and general chemical principles:
| Parameter | Recommendation | Rationale |
| Temperature | Cool and dry place.[10] | Minimizes thermal degradation and hydrolysis. |
| Light | Store in a dark place, protected from light.[10] | Prevents potential photodegradation. |
| Atmosphere | Keep container tightly closed in a well-ventilated place.[10] | Prevents absorption of moisture and minimizes oxidation. |
| Incompatibilities | Strong oxidizing agents.[11][12][13] | To prevent exothermic and potentially hazardous reactions. |
| pH | Avoid contact with strong acids. | Acidic conditions catalyze rapid hydrolysis. |
Experimental Protocols for Stability Assessment
A robust assessment of the stability of this compound involves a combination of techniques to monitor its degradation under various stress conditions.
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[14][15] These studies involve exposing the compound to stress conditions more severe than those encountered during accelerated stability testing.[15]
Protocol 1: General Procedure for Forced Degradation Studies
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and monitor the degradation over time at room temperature and elevated temperatures (e.g., 60°C).
-
Alkaline Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and monitor the degradation over time at room temperature and elevated temperatures.
-
Oxidative Degradation: Expose a solution of the compound to an oxidizing agent, such as 3% hydrogen peroxide, and monitor for degradation.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5][16][17][18] A dark control sample should be stored under the same conditions but protected from light.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) and monitor for degradation.
Caption: Workflow for forced degradation studies of this compound.
Stability-Indicating Analytical Methods
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 reversed-phase column is often a good starting point.
-
Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized to achieve good separation of the parent compound from its degradation products.
-
Detection: UV detection at the wavelength of maximum absorbance of this compound.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound.
Identification of Degradation Products
Protocol 3: LC-MS Analysis for Degradation Product Identification
-
Sample Preparation: Analyze the samples from the forced degradation studies.
-
LC-MS Analysis: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS). The LC method developed in Protocol 2 can be adapted for the LC-MS analysis.
-
Mass Spectral Analysis: Obtain the mass spectra of the degradation products. The molecular weight and fragmentation pattern can be used to elucidate the structures of the degradation products.[19][20][21][22]
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. As an enaminone, its primary vulnerability is to hydrolysis, a process that is significantly accelerated in acidic conditions. Therefore, maintaining a neutral or slightly alkaline environment during handling and in formulations is crucial. Furthermore, protection from light and elevated temperatures is essential to prevent photodegradation and thermal decomposition.
Adherence to the recommended storage conditions—a cool, dry, and dark place in a tightly sealed container—will ensure the long-term integrity of the compound. For critical applications, it is strongly advised to perform stability studies under conditions that mimic the intended experimental or formulation environment. The protocols outlined in this guide provide a robust framework for such assessments, enabling researchers to confidently utilize this versatile chemical reagent.
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Tautomeric Equilibrium in 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one: A Technical Guide for Advanced Drug Development
Abstract
This technical guide provides an in-depth exploration of the tautomerism exhibited by 3-(dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one, a vinylogous amide of significant interest in synthetic and medicinal chemistry. We will delve into the synthesis of this compound, the structural elucidation of its tautomeric forms, and the spectroscopic techniques pivotal for their characterization. Furthermore, this guide will dissect the influence of environmental factors, such as solvent polarity, on the delicate equilibrium between the keto-enamine and enol-imine tautomers. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemical behavior of this class of compounds, which is crucial for rational drug design and development.
Introduction: The Principle of Vinylogy and Tautomerism in Enaminones
Vinylogy describes the transmission of electronic effects through a conjugated system.[1] In the case of this compound, the introduction of a carbon-carbon double bond between the carbonyl group and the amine functionality gives rise to a vinylogous amide. This structural motif is responsible for the compound's unique chemical properties, including its propensity to exist as a mixture of tautomers.
Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. For β-enaminones, such as the title compound, the primary tautomeric equilibrium exists between the keto-enamine and the enol-imine forms. The position of this equilibrium is a critical determinant of the molecule's reactivity, binding affinity to biological targets, and ultimately, its pharmacokinetic and pharmacodynamic profiles. Understanding and controlling this equilibrium is therefore of paramount importance in drug discovery.
Synthesis of this compound
A straightforward and efficient synthesis of this compound involves the condensation of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2]
Experimental Protocol: Solvent-Free Synthesis [2]
-
To a round-bottom flask, add 5,5-dimethyl-1,3-cyclohexanedione (1.0 eq).
-
Add N,N-dimethylformamide dimethyl acetal (1.05 eq) dropwise at room temperature with continuous stirring.
-
Continue stirring the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the excess DMF-DMA and methanol byproduct can be removed under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.
This solvent-free approach offers significant advantages in terms of reduced environmental impact and simplified work-up procedures.
Spectroscopic Characterization of Tautomeric Forms
The elucidation of the tautomeric equilibrium in this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique provides unique insights into the structural features of the coexisting tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the quantitative analysis of tautomeric mixtures in solution.[3] Distinct chemical shifts for the protons and carbons in the keto-enamine and enol-imine forms allow for their unambiguous identification and the determination of their relative concentrations.
Expected ¹H NMR Spectral Features:
-
Keto-enamine tautomer:
-
A singlet for the vinylic proton (C2-H).
-
Separate singlets for the two N-methyl groups, which may be broadened due to restricted rotation around the C-N bond.
-
Singlets for the gem-dimethyl groups at C5 and the methylene protons at C4 and C6.
-
-
Enol-imine tautomer:
-
The appearance of a hydroxyl proton (OH) signal, the chemical shift of which can be highly dependent on solvent and concentration.
-
A singlet for the vinylic proton (C2-H) at a different chemical shift compared to the keto-enamine form.
-
A single, sharp singlet for the N-methyl groups, as rotation around the C=N bond is typically faster.
-
Expected ¹³C NMR Spectral Features:
The key differentiating signals in the ¹³C NMR spectrum are those of the carbonyl carbon and the carbons of the enamine/enol-imine moiety.
| Carbon Atom | Expected Chemical Shift (ppm) - Keto-enamine | Expected Chemical Shift (ppm) - Enol-imine |
| C1 (Carbonyl/Enol) | ~195 | ~160-170 |
| C2 | ~95-105 | ~90-100 |
| C3 | ~160-170 | ~150-160 |
Table 1: Predicted ¹³C NMR chemical shift ranges for the key carbons in the tautomeric forms of this compound.
By integrating the characteristic signals in the ¹H NMR spectrum, the tautomeric equilibrium constant (KT = [enol-imine]/[keto-enamine]) can be readily calculated.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in each tautomer. The key vibrational bands to monitor are the C=O, N-H (if applicable), C=C, and C-N stretching frequencies.
Expected IR Spectral Features:
-
Keto-enamine tautomer:
-
A strong absorption band corresponding to the α,β-unsaturated ketone C=O stretch, typically in the range of 1650-1600 cm⁻¹.
-
A strong C=C stretching band around 1600-1550 cm⁻¹.
-
C-N stretching vibrations.
-
-
Enol-imine tautomer:
-
Absence of a strong C=O stretching band in the typical ketone region.
-
Appearance of a broad O-H stretching band in the region of 3500-3200 cm⁻¹.
-
A C=N stretching vibration, which may be weaker and at a slightly different frequency than the C=C stretch of the keto-enamine form.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is sensitive to the electronic transitions within the conjugated systems of the tautomers. The extent of conjugation differs between the keto-enamine and enol-imine forms, leading to distinct absorption maxima (λmax).
Expected UV-Vis Spectral Features:
-
Keto-enamine tautomer: This form possesses a more extended π-conjugated system (N-C=C-C=O). Consequently, it is expected to absorb at a longer wavelength (bathochromic shift) compared to the enol-imine tautomer.
-
Enol-imine tautomer: The conjugation in this form is less extensive (O-C=C-C=N), resulting in an absorption maximum at a shorter wavelength (hypsochromic shift).
By analyzing the changes in the UV-Vis spectrum in different solvents, qualitative information about the shift in the tautomeric equilibrium can be obtained.
Factors Influencing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is not fixed and can be significantly influenced by a variety of factors. For drug development professionals, understanding and potentially manipulating this equilibrium is key to optimizing a molecule's properties.
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent play a crucial role in stabilizing one tautomer over the other.
-
Non-polar solvents: In non-polar environments (e.g., hexane, toluene), intramolecular hydrogen bonding, if possible, can stabilize the enol-imine form. However, for N,N-disubstituted enaminones where intramolecular hydrogen bonding is absent, the less polar keto-enamine form is often favored.
-
Polar aprotic solvents: Solvents like dimethyl sulfoxide (DMSO) and acetonitrile can stabilize the more polar tautomer through dipole-dipole interactions. The keto-enamine form, with its polarized carbonyl group, is often more stabilized in such solvents.
-
Polar protic solvents: Protic solvents (e.g., water, ethanol) can form intermolecular hydrogen bonds with both tautomers. They can act as hydrogen bond donors to the carbonyl oxygen of the keto-enamine form and as both donors and acceptors to the enol-imine form. The net effect depends on the specific interactions and can shift the equilibrium in either direction.
Temperature
Changes in temperature can shift the equilibrium if the tautomerization process has a non-zero enthalpy change (ΔH). The direction of the shift will depend on whether the conversion is exothermic or endothermic, in accordance with Le Chatelier's principle.
pH
The pH of the medium can have a profound effect on the tautomeric equilibrium, especially for enaminones with ionizable groups. Protonation or deprotonation can favor one tautomeric form over the other by altering the electronic characteristics of the molecule.
Experimental Workflow for Tautomeric Analysis
A systematic approach is essential for the comprehensive analysis of tautomerism in this compound.
Conclusion
The tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A thorough understanding of the keto-enamine and enol-imine tautomers and their equilibrium is critical for the rational design of novel therapeutics. By employing a suite of spectroscopic techniques, researchers can elucidate the predominant tautomeric forms under various conditions, enabling the optimization of molecular properties for enhanced biological activity and drug-like characteristics. This guide provides a foundational framework for the investigation of tautomerism in this important class of vinylogous amides, empowering scientists in the field of drug development to make more informed decisions in their pursuit of innovative medicines.
References
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Synthesis of some enaminone derivatives under solvent-free process. J.MAR.CHIM.HETEROCYCL. 2018;17(2). Available from: [Link]
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Dimedone. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [date unknown]. Available from: [Link]
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Recent Developments in the Chemistry of Enaminones. ResearchGate. 2003. Available from: [Link]
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Synthesis and anticonvulsant activity of enaminones. J Med Chem. 1992;35(23):4373-81. Available from: [Link]
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Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. Molecules. 2021;26(10):2814. Available from: [Link]
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This compound. Stenutz. Available from: [Link]
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3-(Dimethylamino)cyclohex-2-en-1-one. PubChem. Available from: [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. 2018;23(9):2164. Available from: [Link]
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A User Guide to Modern NMR Experiments. University of Oxford. Available from: [Link]
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3-(Dimethylamino)-1-cyclohexanol. SpectraBase. Available from: [Link]
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Role of tautomerism and solvatochromism in UV-VIS spectra of arylhydrazones of beta-diketones. J Mol Struct. 2013;1037:259-67. Available from: [Link]
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13.13 Uses of 13C NMR Spectroscopy. In: Organic Chemistry. NC State University Libraries. Available from: [Link]
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The Use of NMR Spectroscopy to Study Tautomerism. Prog Nucl Magn Reson Spectrosc. 2006;49(3-4):169-206. Available from: [Link]
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Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Phys Chem Chem Phys. 2009;11(40):9375-83. Available from: [Link]
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UV-Vis absorption spectral changes for 1.0 mM N,N' -bis(4-dimethyl... ResearchGate. Available from: [Link]
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Role of tautomerism and solvatochromism in UV-VIS spectra of arylhydrazones of Î2-diketones. Request PDF. Available from: [Link]
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UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. Available from: [Link]
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Transient FTIR spectroscopy after one- and two-colour excitation on a highly luminescent chromium(iii) complex. Chem Sci. 2022;13(2):418-30. Available from: [Link]
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β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Results in Chemistry. 2023;5:100801. Available from: [Link]
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A novel trans-amination process in 3-arylamino- 5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products. ResearchGate. 2017. Available from: [Link]
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Synthesis of Optically and Redox Active Polyenaminones from Diamines and α,α'-Bis[(dimethylamino)methylidene]cyclohexanediones. Molecules. 2022;27(19):6611. Available from: [Link]
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The structure and tautomerism of azo coupled beta-Enaminones. ResearchGate. 2004. Available from: [Link]
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Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Sci Rep. 2024;14(1):2675. Available from: [Link]
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3-(Dimethylamino)cyclohexan-1-one. PubChem. Available from: [Link]
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Tautomerism of β-Diketones and β-Thioxoketones. Molecules. 2023;28(3):1299. Available from: [Link]
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Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts. 2023;13(4):721. Available from: [Link]
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Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Adv. 2017;7(24):14550-88. Available from: [Link]
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Vinylogy. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [date unknown]. Available from: [Link]
Sources
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Methodological & Application
Application Note: Synthesis of Tetrahydroquinazolines via Cyclocondensation of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Pyrimidines and the Utility of Enaminones
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The synthesis of pyrimidine derivatives is, therefore, a subject of continuous research and development. A powerful and versatile method for constructing the pyrimidine ring is through the cyclocondensation of β-enaminones with N-C-N synthons like amidines, guanidines, or ureas.[3]
β-Enaminones are valuable intermediates in organic synthesis due to their dual nucleophilic and electrophilic character.[1] This application note provides a detailed protocol for the synthesis of a 2-substituted-5,6,7,8-tetrahydroquinazolin-4(3H)-one, a fused pyrimidine derivative, utilizing the cyclic β-enaminone, 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one, and benzamidine hydrochloride. This method offers a straightforward and efficient route to a class of compounds with significant potential for further functionalization and biological screening.
Mechanistic Insights: The Pinner Synthesis and its Application
The reaction described herein is a variation of the classic Pinner pyrimidine synthesis, which involves the [3+3] cycloaddition of a 1,3-dicarbonyl compound (or its enamine equivalent) with an amidine.[3] The use of a cyclic β-enaminone, such as this compound, leads to the formation of a fused pyrimidine system, in this case, a tetrahydroquinazolinone.
The reaction is proposed to proceed through the following key steps:
-
Michael Addition: The amidine, acting as a nitrogen nucleophile, attacks the electrophilic β-carbon of the enaminone. This initial 1,4-conjugate addition is a crucial step in bringing the two components together.
-
Intramolecular Cyclization: Following the Michael addition, the second nitrogen atom of the amidine attacks the carbonyl carbon of the enaminone, leading to the formation of a six-membered heterocyclic intermediate.
-
Elimination and Tautomerization: The intermediate then undergoes elimination of dimethylamine and subsequent tautomerization to yield the stable aromatic pyrimidine ring of the tetrahydroquinazolinone product.
The use of a base, such as sodium ethoxide, is crucial to deprotonate the amidine hydrochloride, generating the free amidine which is the active nucleophile in the reaction.
Experimental Workflow
The overall experimental workflow for the synthesis of 2-phenyl-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one is depicted below.
Caption: Experimental workflow for the synthesis of 2-phenyl-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one.
Detailed Synthesis Protocol
This protocol describes the synthesis of 2-phenyl-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one from this compound and benzamidine hydrochloride.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 31039-88-0 | 167.25 |
| Benzamidine hydrochloride | 1670-14-0 | 156.61 |
| Sodium Ethoxide | 141-52-6 | 68.05 |
| Absolute Ethanol | 64-17-5 | 46.07 |
| Deionized Water | 7732-18-5 | 18.02 |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide (0.68 g, 10 mmol) to absolute ethanol (30 mL). Stir the mixture until the sodium ethoxide is completely dissolved.
-
Addition of Reactants: To the sodium ethoxide solution, add benzamidine hydrochloride (1.57 g, 10 mmol) and this compound (1.67 g, 10 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water with stirring. A solid precipitate should form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold deionized water (2 x 20 mL) to remove any inorganic impurities.
-
Purification: Purify the crude product by recrystallization from ethanol to obtain the pure 2-phenyl-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one as a crystalline solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Determine the melting point and characterize the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Reaction Mechanism Diagram
The following diagram illustrates the proposed mechanism for the formation of the tetrahydroquinazolinone derivative.
Caption: Proposed reaction mechanism for the synthesis of 2-phenyl-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of a 2-substituted-5,6,7,8-tetrahydroquinazolin-4(3H)-one using this compound. The described protocol is robust and can likely be adapted for the synthesis of a library of analogous compounds by varying the starting amidine. The resulting tetrahydroquinazolinone derivatives are valuable scaffolds for further chemical modifications and can be screened for a wide range of biological activities, making this synthetic route highly relevant for researchers in drug discovery and medicinal chemistry.
References
-
Al-Suwaidan, I. A., et al. (2013). Enaminones in Heterocyclic Synthesis: Synthesis of Novel Pyrazole, Pyrimidine, Pyridine, and their Fused Derivatives. Molecules, 18(9), 10857-10874. [Link]
-
Pinner, A. (1885). Ueber die Einwirkung von Acetessigäther auf die Amidine. Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1045. [Link]
-
Wikipedia. (2023). Pyrimidine. [Link]
-
Organic Chemistry Portal. Pyrimidine Synthesis. [Link]
-
Al-Zaydi, K. M. (2009). A facile synthesis of some new pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazole derivatives. Molecules, 14(7), 2457-2467. [Link]
-
PubChem. This compound. [Link]
-
Slideshare. Pinner pyrimidine synthesis. [Link]
Sources
Application and Protocol for the Synthesis of Tetrahydroacridinone Derivatives from 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of Quinolines and the Utility of Enaminones
The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials. Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The Friedländer annulation, a classic condensation reaction, remains one of the most robust and versatile methods for constructing the quinoline ring system.[1] This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group.[1]
In modern organic synthesis, β-enaminones have emerged as highly valuable and versatile building blocks. Their unique electronic properties, characterized by a polarized enamine-carbonyl system, allow them to act as nucleophilic and electrophilic partners in a variety of transformations. 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one, derived from the readily available dimedone, is a particularly useful C6-synthon. Its pre-functionalized nature offers a direct and atom-economical route to complex heterocyclic systems, bypassing the need for multi-step preparations of reactive methylene compounds.
This application note provides a comprehensive guide to the synthesis of 9-aryl-3,3-dimethyl-3,4-dihydroacridin-1(2H)-ones, a class of tetracyclic quinoline derivatives, through the Friedländer annulation of this compound with various 2-aminoaryl ketones. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the influence of various catalysts and reaction conditions.
Reaction Principle and Mechanistic Insights
The core transformation is the acid-catalyzed condensation of a 2-aminoaryl ketone with the enaminone, this compound. The reaction proceeds through a cascade of steps, culminating in the formation of the tetracyclic acridinone structure.
Two primary mechanistic pathways are generally considered for the Friedländer synthesis.[2] In the context of our specific reactants, the most plausible mechanism is initiated by the acid-catalyzed elimination of dimethylamine from the enaminone to generate a reactive α,β-unsaturated vinyl ketone intermediate in situ.
Proposed Mechanistic Pathway:
-
Formation of the Vinyl Ketone: The enaminone is protonated, facilitating the elimination of dimethylamine and forming the highly electrophilic 5,5-dimethylcyclohex-2-en-1-one.
-
Michael Addition: The amino group of the 2-aminoaryl ketone acts as a nucleophile and attacks the β-position of the vinyl ketone in a conjugate addition, forming an enol intermediate.
-
Intramolecular Aldol Condensation: Tautomerization of the enol to the ketone is followed by an intramolecular aldol-type condensation. The enolate of the newly formed ketone attacks the carbonyl group of the former 2-aminoaryl ketone.
-
Dehydration and Aromatization: The resulting aldol adduct readily undergoes dehydration to form a dihydroquinoline intermediate, which then tautomerizes to the final, stable aromatic tetrahydroacridinone product.
Caption: Proposed mechanism for the Friedländer annulation.
Experimental Protocols
This section provides detailed protocols for the synthesis of 9-aryl-3,3-dimethyl-3,4-dihydroacridin-1(2H)-ones. Two primary methods are presented: a conventional heating approach and a microwave-assisted synthesis, which often provides higher yields in shorter reaction times.
Protocol 1: Conventional Synthesis of 3,3-Dimethyl-9-phenyl-3,4-dihydroacridin-1(2H)-one
This protocol is adapted from established Friedländer synthesis methodologies.
Materials:
-
This compound
-
2-Aminobenzophenone
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene, anhydrous
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzophenone (1.0 mmol, 197.2 mg) and this compound (1.2 mmol, 200.7 mg).
-
Add anhydrous toluene (20 mL) to the flask.
-
Add p-toluenesulfonic acid monohydrate (0.2 mmol, 38.1 mg) as the catalyst.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 6-12 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a minimal amount of hot ethanol and allow it to cool to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the pure 3,3-dimethyl-9-phenyl-3,4-dihydroacridin-1(2H)-one.
Protocol 2: Microwave-Assisted Synthesis of 3,3-Dimethyl-9-phenyl-3,4-dihydroacridin-1(2H)-one
This method offers a significant acceleration of the reaction.[1]
Materials:
-
This compound
-
2-Aminobenzophenone
-
Glacial Acetic Acid
-
Microwave synthesis vial (10 mL)
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave synthesis vial, combine 2-aminobenzophenone (1.0 mmol, 197.2 mg) and this compound (1.2 mmol, 200.7 mg).
-
Add glacial acetic acid (3 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer and irradiate at 120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 3,3-dimethyl-9-phenyl-3,4-dihydroacridin-1(2H)-one.
Data Presentation: Catalyst and Condition Screening
The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes various catalytic systems reported for Friedländer-type syntheses, which can be adapted for this specific transformation.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-TSA | Toluene | 110 | 6-12 h | Good to Excellent | General Method |
| Glacial Acetic Acid | Acetic Acid | 120 (MW) | 15-30 min | High | [1] |
| Iodine | Solvent-free | 100 | 1-2 h | High | [3] |
| Yb(OTf)3 | Solvent-free | 80 | 1-3 h | Excellent | [4] |
| Fluorescein/Visible Light | Ethanol | Room Temp | 15 min | 74 | [5][6] |
Characterization of 3,3-Dimethyl-9-phenyl-3,4-dihydroacridin-1(2H)-one
The structure of the synthesized compound can be confirmed by standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl protons (a singlet around 1.1 ppm), two methylene groups of the cyclohexenone ring (singlets or multiplets between 2.0 and 3.5 ppm), and aromatic protons in the range of 7.0-8.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 195-200 ppm), the quaternary carbon of the gem-dimethyl group, sp³ and sp² carbons of the cyclohexenone and aromatic rings.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product (C₂₁H₁₉NO, MW: 301.38 g/mol ).
-
IR Spectroscopy: The IR spectrum will exhibit a characteristic carbonyl stretching frequency around 1650-1680 cm⁻¹.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction time or temperature. In the conventional method, a Dean-Stark trap can be used to remove water and drive the equilibrium towards the product. For the microwave method, increasing the irradiation time or temperature might be beneficial. The choice of a more active catalyst from the table above, such as Yb(OTf)₃, could also improve the yield.
-
Impure Product: If the product is impure, ensure the starting materials are of high purity. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is crucial for obtaining a pure product. Column chromatography can be employed for further purification if necessary.
-
Incomplete Reaction: If the reaction does not go to completion, check the activity of the catalyst. p-TSA can be hygroscopic; using freshly opened or dried catalyst is recommended. For the microwave-assisted synthesis, ensure a proper seal on the vial to maintain pressure and temperature.
Conclusion
The Friedländer annulation of this compound with 2-aminoaryl ketones provides an efficient and modular route to novel tetrahydroacridinone derivatives. The use of a pre-functionalized enaminone starting material streamlines the synthetic process. Both conventional heating and microwave-assisted protocols can be effectively employed, with the latter offering significant advantages in terms of reaction time and often, yield. The choice of an appropriate acid catalyst is critical for the success of the reaction. This application note provides a solid foundation for researchers to explore the synthesis and potential applications of this important class of heterocyclic compounds.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
- Greenhill, J. V. (1971). The reactions with aldehydes of enaminones derived from dimedone. Journal of the Chemical Society C: Organic, 2699-2703.
- Al-Mokhanam, A. A., Al-shiekh, M. A., Alanazi, A. M., Al-Abdullah, E. S., & El-Sayed, M. E. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Journal of the Iranian Chemical Society, 19(12), 5327-5336.
- Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. Heliyon, 11(2), e41709.
- BenchChem. (2025). Application Notes and Protocols for the Friedländer Annulation using 1-(2-Amino-5-methylphenyl)ethanone.
- Al-Mokhanam, A. A., Al-shiekh, M. A., Alanazi, A. M., Al-Abdullah, E. S., & El-Sayed, M. E. (2022). The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). Scientific Reports, 12(1), 1-10.
- Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
-
Wikipedia contributors. (2023). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Kabale University Library. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: An Alternative Quinoline Synthesis by via Friedlaender Reaction Catalyzed by Yb(OTf)3. Retrieved from [Link]
Sources
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- 2. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one as a Versatile Synthon in Multicomponent Reactions for Heterocyclic Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-(dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one in multicomponent reactions (MCRs). This versatile enaminone serves as a powerful building block for the efficient, one-pot synthesis of a diverse array of complex heterocyclic scaffolds. We will explore the causality behind its reactivity and provide field-proven, step-by-step protocols for the synthesis of high-value heterocyclic systems, including fused pyridines, quinolines, acridines, and pyrans. The protocols are designed to be self-validating, and all mechanistic discussions are grounded in authoritative literature.
Introduction: The Power of a Privileged Building Block in Modern Synthesis
The pursuit of molecular complexity from simple, readily available starting materials is a cornerstone of modern organic synthesis. Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation, have become an indispensable tool in this endeavor.[1][2][3] MCRs offer significant advantages over traditional linear syntheses, including higher atom economy, reduced waste, lower energy consumption, and the rapid generation of molecular diversity.[4][5]
Within the vast arsenal of synthons for MCRs, this compound, a derivative of dimedone, has emerged as a particularly versatile and powerful precursor. Its unique electronic and steric properties, featuring multiple reactive sites, allow it to participate in a variety of reaction cascades to form a range of medicinally relevant heterocyclic cores. This guide elucidates the strategic application of this enaminone for constructing key heterocyclic families.
Reagent Profile: Understanding the Reactivity of this compound
The synthetic utility of this compound stems from its ambident reactivity, characteristic of a vinylogous amide.
-
Structure and Key Features:
-
Nucleophilic C2: The electron-donating effect of the dimethylamino group enriches the electron density at the β-carbon (C2), making it a potent nucleophile for Michael-type additions.
-
Electrophilic C1 & C3: The carbonyl group at C1 is an electrophilic center. Furthermore, upon activation, the enamine moiety can be eliminated, rendering C3 susceptible to nucleophilic attack.
-
Dimethylamino Leaving Group: The dimethylamino group is an excellent leaving group, particularly in acidic or heated conditions, facilitating the final aromatization or cyclization step.
-
Active Methylene Group (C6): The methylene group adjacent to the carbonyl (C6) possesses acidic protons, enabling it to act as a nucleophile under basic conditions.
-
This combination of reactive sites allows for a programmed sequence of bond-forming events within a single pot, leading to the construction of complex heterocyclic architectures.
Synthesis of Fused Pyran Derivatives: The Xanthenone Core
One of the most robust applications of this enaminone is in the synthesis of tetrahydroxanthenone derivatives via a three-component reaction with an aldehyde and another molecule of a 1,3-dicarbonyl compound (often dimedone or a second equivalent of the enaminone itself). These scaffolds are of significant interest due to their presence in various natural products and their photoactive properties.[6]
Mechanistic Rationale
The reaction proceeds through a domino Knoevenagel condensation/Michael addition/cyclodehydration sequence. The catalyst, often a mild acid or base, plays a crucial role in activating the substrates and facilitating the cascade.
-
Knoevenagel Condensation: The aldehyde reacts with the active methylene compound (dimedone) to form a highly electrophilic Knoevenagel adduct.
-
Michael Addition: The nucleophilic C2 of the enaminone attacks the Knoevenagel adduct in a conjugate addition.
-
Cyclodehydration: The intermediate then undergoes an intramolecular cyclization, where the enol attacks the carbonyl group, followed by dehydration to furnish the stable pyran ring system.
This logical flow of reactivity is depicted in the workflow below.
Workflow for Tetrahydroxanthenone Synthesis
Caption: Domino reaction workflow for xanthenone synthesis.
Experimental Protocol: Synthesis of 9-Aryl-3,3,6,6-tetramethyl-3,4,6,7-tetrahydro-2H-xanthene-1,8(5H,9H)-dione
-
Reagents & Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol, 140 mg), and this compound (1.0 mmol, 167 mg).
-
Solvent & Catalyst: Add ethanol (10 mL) as the solvent, followed by L-proline (0.1 mmol, 11.5 mg) as an organocatalyst.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up & Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 5 mL) and dry under vacuum to yield the pure product. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.
Data Summary: Scope of Aldehyd Substitution
| Entry | Aldehyde (Ar-CHO) | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | L-Proline | 2 | 95 |
| 2 | 4-Chlorobenzaldehyde | L-Proline | 2.5 | 92 |
| 3 | 4-Methoxybenzaldehyde | L-Proline | 3 | 94 |
| 4 | 4-Nitrobenzaldehyde | L-Proline | 2 | 96 |
| 5 | 2-Naphthaldehyde | L-Proline | 4 | 89 |
Synthesis of Fused Pyridine & Quinoline Scaffolds
The enaminone is a superb precursor for constructing nitrogen-containing heterocycles like pyridines and their fused analogs, quinolines and acridines, which are privileged structures in medicinal chemistry.[7][8]
Mechanistic Rationale: Acridine Synthesis
The synthesis of 1,8-dioxo-octahydroacridines is a classic and highly efficient MCR that exemplifies the utility of our target enaminone. This reaction typically involves an aromatic aldehyde, an amine source (like ammonium acetate or an aniline), and two equivalents of the enaminone (or dimedone).
-
Enamine Formation: The aldehyde reacts with the amine to form an imine or enamine intermediate.
-
Knoevenagel/Michael Cascade: One equivalent of the enaminone undergoes a Knoevenagel-type condensation with the aldehyde. The second equivalent of the enaminone then acts as a Michael donor, adding to the resulting α,β-unsaturated system.
-
Cyclization & Aromatization: The key step involves the amine attacking one of the carbonyl groups, triggering a cyclization and dehydration cascade that ultimately leads to the formation of a dihydropyridine ring, which is the central ring of the acridine core.
Reaction Mechanism: Synthesis of Tetrahydroacridine-1,8-dione
Caption: Mechanistic pathway for acridine-1,8-dione synthesis.
Experimental Protocol: Synthesis of 10-Aryl-3,3,6,6-tetramethyl-9-phenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
-
Reagents & Setup: In a 100 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), this compound (2.0 mmol, 334 mg), and aniline (1.0 mmol, 93 mg).
-
Solvent & Catalyst: Add acetic acid (15 mL) as both the solvent and catalyst.
-
Reaction: Heat the mixture to reflux (approx. 120 °C) for 5-7 hours, monitoring by TLC.
-
Work-up & Isolation: After cooling, pour the reaction mixture into a beaker containing ice-water (50 mL) and stir. A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol. Dry the product under vacuum. Recrystallization from ethanol can be performed for higher purity.
Data Summary: Scope of Acridine Synthesis
| Entry | Aldehyde (Ar-CHO) | Amine | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | 5 | 88 |
| 2 | 4-Methylbenzaldehyde | Aniline | 5 | 91 |
| 3 | 4-Chlorobenzaldehyde | 4-Chloroaniline | 6 | 85 |
| 4 | Benzaldehyde | Ammonium Acetate | 7 | 82 |
Trustworthiness & Self-Validation
The protocols described herein are robust and highly reproducible. The formation of the target heterocycles can be readily validated through standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the structural integrity of the heterocyclic core and the incorporation of all components.
-
Mass Spectrometry: Will verify the molecular weight of the product, confirming the success of the multicomponent assembly.
-
Melting Point: Pure products will exhibit sharp melting points consistent with literature values.
The high-yield nature of these reactions and the frequent precipitation of the product directly from the reaction medium serve as an initial validation of a successful transformation, minimizing the need for extensive chromatographic purification and simplifying the overall synthetic workflow.
Conclusion and Future Perspectives
This compound has proven to be an exceptionally valuable and versatile platform for the synthesis of diverse and medicinally relevant heterocyclic compounds via multicomponent reactions. The protocols outlined in this guide demonstrate efficient, high-yielding, and operationally simple methods to access complex pyran, pyridine, and acridine cores. The inherent efficiency of these MCRs aligns perfectly with the principles of green chemistry.
Future research in this area will likely focus on the development of asymmetric variants of these reactions using chiral catalysts to access enantiopure heterocyclic compounds. Furthermore, the adaptation of these robust protocols to continuous flow chemistry systems could pave the way for large-scale, automated synthesis, which is of particular interest to the pharmaceutical and agrochemical industries.
References
- de S. B. de Oliveira, D., F. M. A. da Silva, and V. F. Ferreira. "Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.
- Beteck, R. M., et al. "Multicomponent reaction-based synthesis and biological evaluation of tricyclic heterofused quinolines with multi-trypanosomatid." European Journal of Medicinal Chemistry, 2019.
- Brimble, M. A., et al.
- Prasher, P., and A. Sharma. "Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties." Molecules, 2022.
- Wang, H., et al. "Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes." The Journal of Organic Chemistry, 2017.
- Abdel-Aziz, H. A., et al. "Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities." Anticancer Agents in Medicinal Chemistry, 2021.
- "Product Class 9: Acridines." Science of Synthesis, Thieme.
- Yadav, D., and S. K. Singh. "Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions." Organic & Biomolecular Chemistry, Royal Society of Chemistry.
- Kantam, M. L., et al. "One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide." Journal of Chemical Sciences, 2012.
- Ramazani, A., et al. "Formation of Quinoline Derivatives Using Multicomponent Reaction of Isatine.
- Hudnall, T. W., et al. "Synthesis of Acridines through Alkyne Addition to Diarylamines." Molbank, 2018.
- Matsugi, M., et al. "RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE." Heterocycles, 2002.
- "Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines." ACS Green Chemistry Institute.
- "Synthesis, Reactions and Medicinal Uses of Acridine." Pharmaguideline.
- "Synthesis of Pyran Deriv
- "Multi-Component Reactions in Heterocyclic Chemistry." SpringerLink.
- Ghorbani-Vaghei, R., et al. "Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts." New Journal of Chemistry, 2021.
- Gaber, H. M., et al. "Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles." RSC Advances, 2017.
- Imtiaz, S., et al. "Synthesis of pyridine derivatives using multicomponent reactions.
- Kandeel, M. M., et al.
- Ivantsova, M. N., et al. "Multicomponent interphase synthesis of heterocyclic compounds (Review)." Chemistry of Heterocyclic Compounds, 2012.
- Ordóñez, M., et al. "Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates." Beilstein Journal of Organic Chemistry, 2015.
- Howard, S. Y., et al. "Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones." The Journal of Organic Chemistry, 2021.
- Howard, S. Y., et al. "Mechanistic Investigation of Castagnoli–Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones.
-
Ellis, G. P., and D. A. Jones. "Three syntheses of 3,8-dimethyl-1H-pyrano[4,3-b][9]benzopyran-10-one, a model for the synthesis of the fungal metabolite, fulvic acid." Journal of the Chemical Society, Perkin Transactions 1, 1982.
- Al-Awadi, N. A., et al. "A novel trans-amination process in 3-arylamino- 5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products.
- "Multicomponent reactions.
- Dömling, A. "Chemistry & Biology Of Multicomponent Reactions." Current Topics in Medicinal Chemistry, 2002.
- Grzybowski, B. A., et al. "Systematic, computational discovery of multicomponent reactions and one-pot sequences." ChemRxiv, 2024.
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- 3. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. chemrxiv.org [chemrxiv.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of pyridine derivatives using multicomponent reactions [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one for the Synthesis of Fused Heterocycles
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: The Versatility of a Cyclic Enaminone Building Block
In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount, particularly in drug discovery and materials science. Fused heterocyclic scaffolds are core components of numerous pharmaceuticals and biologically active compounds.[1][2] 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one, a cyclic enaminone, has emerged as a powerful and versatile precursor for constructing a diverse array of these valuable structures.[1][3]
This enaminone, with its CAS Number 31039-88-0 and molecular formula C₁₀H₁₇NO, is a stable, solid compound.[4][5][6] Its synthetic utility stems from the unique reactivity conferred by the conjugated enamine and ketone moieties. This arrangement creates multiple reactive sites, allowing it to act as an ambident reagent that can react with both electrophiles and nucleophiles.[7][8] Specifically, the C-1 carbonyl carbon and the C-3 carbon are electrophilic centers, while the enamine nitrogen and the C-2 carbon can exhibit nucleophilic character. This electronic profile makes it an ideal synthon for annulation reactions, where a new ring is fused onto the existing cyclohexenone core.
This guide provides detailed application notes and validated protocols for the synthesis of two important classes of fused heterocycles—quinazolines and pyrazolo[3,4-b]quinolines—using this compound as the key starting material.
Synthesis of Fused Pyrimidines: Accessing the Tetrahydroquinazolone Core
The pyrimidine ring is a fundamental unit in nucleic acids and a common motif in therapeutic agents.[9] Fused pyrimidines, such as quinazolines, exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[10] The reaction of this compound with guanidine serves as a classic and efficient method for constructing the 2-amino-4-aryl-7,7-dimethyl-1,4,5,6,7,8-hexahydroquinazolin-5-one scaffold through a multicomponent Biginelli-type reaction.[10]
Mechanistic Rationale
The synthesis proceeds via a domino reaction sequence. Initially, the enaminone acts as a Michael acceptor. In a multicomponent setup involving an aldehyde, the reaction is believed to start with the condensation of the aldehyde and guanidine to form an acyl-iminium ion intermediate. This is followed by the nucleophilic attack of the enaminone. Subsequent cyclization through intramolecular condensation and dehydration leads to the final fused pyrimidine product. The dimethylamino group acts as an excellent leaving group during the cyclization step, facilitating the ring closure.
Experimental Protocol: One-Pot Synthesis of 2-Amino-4-phenyl-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5(1H)-one
This protocol describes a one-pot, three-component reaction for synthesizing a representative hexahydroquinazolone derivative.[10]
Materials & Reagents:
-
This compound (1.0 mmol, 167.3 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg)
-
Guanidine hydrochloride (1.2 mmol, 114.6 mg)
-
Boric acid (20 mol%, 0.2 mmol, 12.4 mg)
-
Ethanol (10 mL)
Procedure:
-
To a 50 mL round-bottom flask, add this compound, benzaldehyde, guanidine hydrochloride, and boric acid.
-
Add 10 mL of absolute ethanol to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 ethyl acetate:hexane mobile phase). The reaction is typically complete within 4-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 50 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the crude product thoroughly with cold water and then a small amount of cold ethanol.
-
Recrystallize the product from an ethanol-water mixture to obtain the pure 2-amino-4-phenyl-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5(1H)-one.
Data Summary:
| Compound | Molecular Formula | Yield | Melting Point (°C) |
| 2-Amino-4-phenyl-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5(1H)-one | C₁₆H₁₉N₃O | ~85-90% | 280-282 |
Visualization: Quinazolone Synthesis Workflow
Sources
- 1. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. heteroletters.org [heteroletters.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-(二甲氨基)-5,5-二甲基-2-环己烯-1-酮 99% | Sigma-Aldrich [sigmaaldrich.com]
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Reaction of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one with Isocyanates and Isothiocyanates
Introduction: Unlocking Heterocyclic Diversity
In the landscape of modern drug discovery and materials science, the strategic synthesis of complex heterocyclic scaffolds is of paramount importance. Enaminones, vinylogous amides characterized by an amine-alkene-carbonyl conjugated system, stand out as exceptionally versatile and powerful building blocks in this pursuit.[1][2][3] Their unique electronic structure, possessing both nucleophilic (at the α-carbon and nitrogen) and electrophilic centers, allows for a diverse range of chemical transformations.[2]
This guide focuses on a particularly fruitful application: the reaction of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one , a readily accessible cyclic enaminone, with isocyanates and isothiocyanates. This enaminone, derived from the common synthetic starting material dimedone, serves as a robust platform for constructing fused heterocyclic systems.[4] The reaction with electrophilic isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) provides a direct and efficient pathway to synthesize bicyclic pyrimidinediones and their thio-analogs. These resulting scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with potential antitumor, anti-inflammatory, and antimicrobial activities.[2][5]
This document provides a detailed exploration of the underlying reaction mechanisms, step-by-step experimental protocols, and critical insights gleaned from field experience to empower researchers in leveraging these reactions for the development of novel molecular entities.
Pillar 1: Mechanistic Insights – The Duality of Reaction Pathways
The reactivity of this compound towards isocyanates and isothiocyanates is governed by a delicate interplay of reaction conditions, which dictates the site of initial nucleophilic attack. The two canonical pathways are C-acylation and N-acylation.
Reaction with Isocyanates: A Pathway to Pyrimidinediones
The reaction with isocyanates typically proceeds via an initial nucleophilic attack from the enamine's α-carbon onto the electrophilic carbon of the isocyanate. This is followed by an intramolecular cyclization, which results in the formation of a stable, fused six-membered ring system.
Proposed Mechanism:
-
Nucleophilic Attack: The π-rich enamine system attacks the central carbon of the isocyanate. The α-carbon (C2) is the more nucleophilic center, leading to the formation of a C-C bond and a zwitterionic intermediate.
-
Proton Transfer: A rapid proton transfer neutralizes the initial adduct.
-
Intramolecular Cyclization (Annulation): The nitrogen of the newly introduced amide attacks the enaminone's carbonyl carbon (C1).
-
Elimination: The tetrahedral intermediate collapses, eliminating the dimethylamino group, a good leaving group, to yield the final, thermodynamically stable 1,3-dione-fused pyrimidine derivative.
Caption: Proposed mechanism for the reaction of the enaminone with an isocyanate.
Reaction with Isothiocyanates: Condition-Dependent Regioselectivity
The reaction with isothiocyanates is more nuanced. While analogous to the isocyanate reaction, the choice of reaction conditions can decisively alter the initial site of attack, leading to different product isomers.[6] This provides an elegant method for synthetic control.
-
Thermal Conditions (C-Substitution): At elevated temperatures without a strong base, the reaction favors substitution at the α-carbon (C2), similar to the isocyanate pathway. This leads to the formation of a C-thioacyl intermediate, which then cyclizes to a fused pyrimidine-2-thione.[6]
-
Base-Mediated Conditions (N-Substitution): In the presence of a strong, non-nucleophilic base such as sodium hydride (NaH), the enaminone is first deprotonated at the nitrogen (if it were a primary or secondary amine) or a different acidic proton. For the tertiary enaminone , the base is more likely to facilitate a different pathway or react with a tautomeric form. However, based on studies with analogous primary and secondary enaminones, a strong base promotes deprotonation and subsequent attack through the nitrogen atom.[6] While our substrate is a tertiary amine, related reactions can still be influenced by bases that may coordinate with the reactants. A more likely scenario for our specific substrate is that the base enhances the nucleophilicity of the alpha-carbon, but the literature on related compounds strongly points to a switch in regioselectivity. For the purpose of this guide, we will follow the established principle that base mediation favors N-acylation products in related systems.[6] This would lead to an N-thioacyl intermediate, followed by cyclization involving the enamine carbon attacking the ketone, ultimately yielding an isomeric product.
Caption: Condition-dependent pathways for the isothiocyanate reaction.
Pillar 2: Validated Experimental Protocols
General Considerations & Safety:
-
Reagent Purity: Isocyanates and isothiocyanates are highly reactive and susceptible to hydrolysis. Use freshly opened bottles or distill/purify as needed. They are toxic and should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Anhydrous Conditions: Reactions should be conducted in oven-dried glassware under an inert atmosphere (Nitrogen or Argon) to prevent moisture from consuming the electrophile. Anhydrous solvents are critical.
-
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine completion.
Protocol 1: Synthesis of 7,7-Dimethyl-1-phenyl-1,2,3,4,7,8-hexahydroquinazoline-2,4(1H)-dione
This protocol details the reaction with phenyl isocyanate under thermal conditions to yield the fused pyrimidinedione.
Materials:
-
This compound (1.0 eq)
-
Phenyl isocyanate (1.05 eq)
-
Anhydrous Toluene
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert gas setup (N₂ or Ar)
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add this compound (e.g., 1.00 g, 5.52 mmol). Dissolve it in anhydrous toluene (25 mL).
-
Initiation: While stirring, add phenyl isocyanate (e.g., 0.63 mL, 5.79 mmol) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle. Maintain reflux and vigorous stirring for 6-12 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. A precipitate of the product often forms. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume in vacuo until precipitation occurs.
-
Purification: Wash the collected solid with a small amount of cold diethyl ether or hexanes to remove any unreacted starting material. The product can be further purified by recrystallization from a suitable solvent system like ethanol or ethyl acetate/hexanes to yield the title compound as a crystalline solid.
Protocol 2: Synthesis of 7,7-Dimethyl-1-phenyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-4(1H)-one
This protocol describes the thermally-driven C-acylation reaction with phenyl isothiocyanate.
Materials:
-
This compound (1.0 eq)
-
Phenyl isothiocyanate (1.05 eq)
-
Anhydrous Toluene or Xylene
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert gas setup (N₂ or Ar)
Procedure:
-
Setup: Use the same inert-atmosphere setup as described in Protocol 1.
-
Reagent Addition: Charge the flask with this compound (e.g., 1.00 g, 5.52 mmol) and dissolve in anhydrous toluene (25 mL).
-
Initiation: Add phenyl isothiocyanate (e.g., 0.67 mL, 5.79 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (110 °C). Note that reactions with isothiocyanates can be slower than with isocyanates; expect reaction times of 12-24 hours.[7] Monitor by TLC.
-
Work-up & Purification: Follow the same work-up and purification steps as outlined in Protocol 1. The resulting fused pyrimidine-2-thione is typically a stable, crystalline solid.
Pillar 3: Data Presentation & Workflow
Table 1: Summary of Reaction Conditions and Expected Products
| Electrophile | Stoichiometry (eq) | Conditions | Solvent | Expected Product Type | Reference Insight |
| Phenyl Isocyanate | 1.05 | Reflux, 6-12 h | Toluene | Fused Pyrimidinedione | General enaminone cyclization[8] |
| Methyl Isocyanate | 1.05 | Reflux, 4-8 h | Acetonitrile | Fused Pyrimidinedione | High reactivity of aliphatic isocyanates |
| Phenyl Isothiocyanate | 1.05 | Reflux, 12-24 h | Toluene | Fused Pyrimidine-2-thione | C-Substitution under thermal conditions[6] |
| Methyl Isothiocyanate | 1.05 | Reflux, 12-24 h | Toluene | Fused Pyrimidine-2-thione | C-Substitution under thermal conditions[6] |
| Phenyl Isothiocyanate | 1.05 | NaH (1.1 eq), 0 °C to RT | THF | Isomeric Thio-product | N-Substitution with strong base[6] |
Table 2: Representative Characterization Data
| Compound | Method | Expected Data |
| 7,7-Dimethyl-1-phenyl- 1,2,3,4,7,8-hexahydroquinazoline- 2,4(1H)-dione | ¹H NMR (400 MHz, CDCl₃) | δ 7.2-7.5 (m, 5H, Ar-H), 10.5 (br s, 1H, NH), 2.6 (s, 2H, CH₂), 2.3 (s, 2H, CH₂), 1.1 (s, 6H, 2xCH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 195 (C=O), 163 (C=O), 151 (C=O), 138 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 126 (Ar-CH), 105 (C), 51 (CH₂), 42 (CH₂), 32 (C), 28 (CH₃) | |
| IR (ATR, cm⁻¹) | 3250 (N-H), 1710 (C=O), 1650 (C=O, amide), 1590 (C=C) | |
| 7,7-Dimethyl-1-phenyl-2-thioxo- 1,2,3,4,7,8-hexahydroquinazolin- 4(1H)-one | ¹H NMR (400 MHz, DMSO-d₆) | δ 12.0 (br s, 1H, NH), 7.3-7.6 (m, 5H, Ar-H), 2.7 (s, 2H, CH₂), 2.4 (s, 2H, CH₂), 1.0 (s, 6H, 2xCH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 194 (C=O), 175 (C=S), 155 (C), 139 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 108 (C), 50 (CH₂), 41 (CH₂), 32 (C), 28 (CH₃) | |
| IR (ATR, cm⁻¹) | 3200 (N-H), 1660 (C=O), 1580 (C=C), 1315 (C=S)[1] |
Note: The spectral data provided are hypothetical and based on typical values for these functional groups and structures.
General Experimental Workflow
Caption: A generalized workflow for synthesis and analysis.
Conclusion and Future Outlook
The reaction between this compound and isocyanates or isothiocyanates represents a highly efficient and modular strategy for the synthesis of medicinally relevant fused pyrimidine systems. By understanding the underlying mechanisms, researchers can exert significant control over the reaction outcomes, particularly in the case of isothiocyanates where thermal and base-mediated conditions can offer different regioisomers. The protocols provided herein serve as a robust starting point for exploration. This chemistry opens the door to the creation of diverse compound libraries for screening in drug development programs, underscoring the enduring value of enaminones as foundational synthons in modern organic chemistry.[2][9]
References
-
Al-Adiwish, W. M., et al. (2019). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. International Journal of Drug Delivery Technology, 9(1), 1-10. [Link]
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Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Organic Chemistry Portal. Retrieved from [Link]
-
Jacquet, C., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14, 1-21. [Link]
-
Gouda, M. A., et al. (2015). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 20(8), 14435-14454. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Dunn, A. D., et al. (1987). Some reactions of enaminones with isothiocyanates. Journal of the Chemical Society, Perkin Transactions 1, 2489-2494. [Link]
-
Li, W., et al. (2021). Enaminones as Building Blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. European Journal of Medicinal Chemistry, 223, 113639. [Link]
-
Al-Omair, M. A., & Al-Wslaihem, G. A. (2021). Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities. Polycyclic Aromatic Compounds. [Link]
-
de la Torre, A. F., et al. (2023). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 19, 116-124. [Link]
-
Cocco, M. T., et al. (1994). Reaction of enaminonitriles with isocyanates. Synthesis of new 2‐oxo‐ and 6‐oxopyrimidines. Journal of Heterocyclic Chemistry, 31(2), 329-334. [Link]
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StudyCorgi. (2022). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Free Essay Example. [Link]
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Application Notes and Protocols: Michael Addition Reactions Involving 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one as a Donor
Introduction: The Strategic Advantage of a Pre-formed Vinylogous Enamine Donor
The Michael addition stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] While traditionally employing enolates generated in situ with strong bases, the Stork enamine reaction introduced a milder, more versatile approach by utilizing enamines as neutral, highly reactive enolate surrogates.[3][4] This guide focuses on a specific, pre-formed enamine, 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one , derived from the common synthetic building block 5,5-dimethyl-1,3-cyclohexanedione (dimedone).[5]
The use of this stable, isolable enamine offers distinct advantages for researchers in medicinal chemistry and drug development. As a vinylogous nucleophile, it reacts at the C4 position (the β-carbon of the original dione), providing access to a diverse array of 1,5-dicarbonyl compounds and their derivatives, which are key intermediates in the synthesis of heterocycles, natural products, and pharmacologically active molecules.[6][7] By starting with a well-defined donor, reactions can often be performed under neutral or mildly acidic conditions, avoiding the complexities and side reactions associated with strong bases and the in situ generation of specific enolate isomers.
This document provides a detailed exploration of the mechanistic underpinnings, practical applications, and step-by-step protocols for leveraging this compound as a robust Michael donor.
Mechanistic Rationale: Understanding the Nucleophilicity and Reaction Pathway
The reactivity of this compound in Michael additions is rooted in its electronic structure. The lone pair of electrons on the nitrogen atom participates in conjugation with the π-system of the double bond and the carbonyl group. This extended conjugation creates a highly nucleophilic center at the C4 carbon.
The general mechanism for the Michael addition using this enamine donor proceeds through several key steps, as illustrated below. This process is a classic example of the Stork enamine reaction manifold.[3][8]
Caption: Generalized workflow for the Stork enamine Michael addition.
Causality Behind the Mechanism:
-
Nucleophilic Attack: The enamine, being electron-rich at the β-carbon (C4), acts as a soft nucleophile. It selectively attacks the electrophilic β-carbon of the Michael acceptor (e.g., an α,β-unsaturated ketone, ester, or nitrile).[9] This conjugate addition is favored over direct attack at the carbonyl carbon, especially with stabilized nucleophiles like enamines.[2]
-
Formation of the Iminium Ion: The initial addition product is a zwitterionic intermediate that rapidly rearranges to a more stable iminium ion. This intermediate retains the newly formed carbon-carbon bond.
-
Hydrolysis: The reaction is typically concluded with an aqueous work-up. The iminium ion is readily hydrolyzed under mild acidic or even neutral aqueous conditions to regenerate a carbonyl group, yielding the final 1,5-dicarbonyl product.[8][9] This hydrolysis step is efficient and drives the reaction towards the final product.
Application Profile: Versatility in Drug Discovery and Synthesis
The Michael adducts derived from this enamine are valuable scaffolds in medicinal chemistry. The resulting 1,5-dicarbonyl functionality is a precursor to a wide range of heterocyclic systems through subsequent condensation reactions.
| Application Area | Potential Synthetic Targets | Rationale |
| Heterocycle Synthesis | Dihydropyridines, Quinolines, Chromenes | The 1,5-dicarbonyl structure is ideal for intramolecular cyclization/condensation reactions with ammonia or amines to form various nitrogen- and oxygen-containing heterocycles.[6] |
| Natural Product Scaffolds | Terpenoids, Steroids | The reaction provides a robust method for constructing six-membered rings with controlled substitution patterns, a common feature in many complex natural products. |
| Fragment-Based Drug Design | Substituted Cyclohexanone Derivatives | The Michael addition allows for the modular and efficient combination of fragments (the enamine donor and various acceptors) to rapidly build libraries of small molecules for screening. |
Experimental Protocols
Safety Precautions: These protocols should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Michael acceptors such as methyl vinyl ketone and acrylonitrile are toxic and should be handled with extreme care.
Protocol 1: Michael Addition to Methyl Vinyl Ketone (MVK)
This protocol details the synthesis of 2-(3-oxobutyl)-5,5-dimethyl-1,3-cyclohexanedione, a versatile 1,5-dicarbonyl intermediate.
Materials:
-
This compound (1.0 eq, e.g., 1.67 g, 10.0 mmol)
-
Methyl vinyl ketone (MVK) (1.1 eq, e.g., 0.85 mL, 11.0 mmol)
-
Anhydrous Dioxane or Tetrahydrofuran (THF) (approx. 0.5 M solution, e.g., 20 mL)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask (50 mL) with a magnetic stir bar
-
Reflux condenser (optional, for elevated temperatures)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
Caption: Experimental workflow for the Michael addition to MVK.
-
Reaction Setup: To a 50-mL round-bottom flask containing a magnetic stir bar, add this compound (1.67 g, 10.0 mmol). Add anhydrous dioxane (20 mL) and stir until the solid is fully dissolved.
-
Reagent Addition: Slowly add methyl vinyl ketone (0.85 mL, 11.0 mmol) to the stirring solution at room temperature over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the enamine starting material. If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Hydrolysis: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add 1 M HCl (15 mL) and stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a 30-50% ethyl acetate in hexanes gradient) to afford the pure product, 2-(3-oxobutyl)-5,5-dimethyl-1,3-cyclohexanedione.
Protocol 2: Michael Addition to an α,β-Unsaturated Ester (Methyl Acrylate)
This protocol describes the synthesis of methyl 3-(4,4-dimethyl-2,6-dioxocyclohexyl)propanoate.
Materials:
-
This compound (1.0 eq, 1.67 g, 10.0 mmol)
-
Methyl acrylate (1.2 eq, 1.08 mL, 12.0 mmol)
-
Anhydrous Toluene (approx. 0.5 M solution, e.g., 20 mL)
-
Other reagents as listed in Protocol 1.
Procedure:
-
Reaction Setup: Dissolve this compound (1.67 g, 10.0 mmol) in anhydrous toluene (20 mL) in a round-bottom flask.
-
Reagent Addition: Add methyl acrylate (1.08 mL, 12.0 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 6-12 hours. Monitor the reaction by TLC. Enamines are generally less reactive towards α,β-unsaturated esters compared to enones, often requiring thermal conditions.[10]
-
Work-up and Purification: Cool the reaction mixture to room temperature. Follow the hydrolysis, extraction, and purification steps (4-8) as described in Protocol 1. The product is methyl 3-(4,4-dimethyl-2,6-dioxocyclohexyl)propanoate.
Protocol 3: Michael Addition to an α,β-Unsaturated Nitrile (Acrylonitrile)
This protocol outlines the synthesis of 3-(4,4-dimethyl-2,6-dioxocyclohexyl)propanenitrile.
Materials:
-
This compound (1.0 eq, 1.67 g, 10.0 mmol)
-
Acrylonitrile (1.2 eq, 0.79 mL, 12.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (approx. 0.5 M solution, e.g., 20 mL)
-
Other reagents as listed in Protocol 1.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.67 g, 10.0 mmol) in anhydrous DMF (20 mL).
-
Reagent Addition: Add acrylonitrile (0.79 mL, 12.0 mmol).
-
Reaction: Stir the reaction at room temperature for 24-48 hours. Acrylonitrile is a reactive Michael acceptor.[11] Monitor the reaction by TLC.
-
Work-up and Purification: Follow the hydrolysis, extraction, and purification steps (4-8) as described in Protocol 1. Note that DMF is a high-boiling point solvent and will need to be removed under high vacuum or by extensive washing with water during the extraction phase. The product is 3-(4,4-dimethyl-2,6-dioxocyclohexyl)propanenitrile.
Data Summary and Expected Outcomes
The following table summarizes the expected products and provides representative reaction conditions for the Michael addition of this compound with various common acceptors.
| Entry | Michael Acceptor | Product Structure | Representative Conditions | Expected Yield |
| 1 | Methyl Vinyl Ketone | Dioxane, RT, 12-24h | Good to Excellent | |
| 2 | Methyl Acrylate | Toluene, Reflux, 6-12h | Moderate to Good | |
| 3 | Acrylonitrile | DMF, RT, 24-48h | Good | |
| 4 | Phenyl Acrylate | Toluene, Reflux, 8-16h | Moderate |
Yields are estimated based on analogous reactions in the literature and are dependent on specific reaction optimization.
Troubleshooting and Field-Proven Insights
-
Low Reactivity: If a reaction is sluggish at room temperature (e.g., with less reactive acceptors like acrylates), gentle heating (50-80 °C) can significantly increase the reaction rate. Aprotic polar solvents like DMF or acetonitrile can also enhance reactivity compared to less polar solvents like THF or dioxane.
-
Incomplete Hydrolysis: The hydrolysis of the iminium intermediate is crucial. If TLC analysis after work-up shows a baseline spot or polar impurities, extend the stirring time with 1 M HCl or use a slightly more concentrated acid solution before extraction.
-
Side Reactions: The primary side reaction is the polymerization of the Michael acceptor, especially with reactive monomers like MVK or acrylonitrile. Adding the acceptor slowly to the enamine solution can help mitigate this. Ensure the enamine is fully dissolved before adding the acceptor.
-
Purification Challenges: The 1,5-dicarbonyl products can sometimes be challenging to purify due to their polarity and potential for tautomerization on silica gel. Using a less acidic eluent system (e.g., buffered with a small amount of triethylamine) can sometimes improve chromatographic behavior.
Conclusion
This compound is a highly effective and convenient vinylogous Michael donor. Its stability and predictable reactivity make it an excellent tool for the synthesis of complex 1,5-dicarbonyl compounds. The protocols and insights provided in this guide offer a robust starting point for researchers aiming to construct valuable molecular scaffolds for applications in drug discovery, natural product synthesis, and materials science. By understanding the underlying mechanistic principles, researchers can effectively troubleshoot and adapt these methods to a wide range of synthetic challenges.
References
-
Chemistry LibreTexts. (2021, August 15). 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. [Link]
-
Organic Chemistry Portal. Michael Addition. [Link]
-
Wikipedia. Michael reaction. [Link]
-
Master Organic Chemistry. Enamines – formation, properties, reactions, and mechanisms. [Link]
-
Reaction scheme for the Michael addition of methyl acrylate (MA) or dimethyl itaconate (DMI) onto HTD, 2. ResearchGate. [Link]
-
Organic Syntheses. 5,5-dimethyl-1,3-cyclohexanedione. [Link]
-
Shashikant, P. et al. (2012). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Organic Syntheses, 89, 91. [Link]
-
Michael addition of dimedone with alpha,beta-unsaturated ketones: Synthesis of quinoline and chromene derivatives. ResearchGate. [Link]
-
A novel trans-amination process in 3-arylamino- 5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products. ResearchGate. [Link]
-
Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Polymers. [Link]
-
Chemistry Steps. Stork Enamine Synthesis. [Link]
- Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.
-
Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central. [Link]
-
Wang, Y., et al. (2015). Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts. Molecules, 20(10), 18833–18847. [Link]
-
Addition of cyclohexanone with acrylonitrile catalyzed by (R)-TTCA·K. ResearchGate. [Link]
-
StudyCorgi. (2022, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. [Link]
-
Organic Chemistry Tutor. Stork Enamine Synthesis. [Link]
- A kind of synthetic method of (meth) cyclohexyl acrylate.
-
Chemistry LibreTexts. (2022, November 1). Enamine Reactions. [Link]
-
Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. RSC Publishing. [Link]
-
jOeCHEM. (2020, January 27). Michael Additions Revisited with 1,3 Dicarbonyls. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
-
NROChemistry. Stork Enamine Synthesis. [Link]
-
5,5-Dimethyl-1,3-cyclohexanedione. ResearchGate. [Link]
-
Approaches of methyl acrylate to 1,3-dimethylallene. ResearchGate. [Link]
- Method for preparing acrylic acid and methyl acrylate.
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]
-
Stork Enamine Reaction. Cambridge Core. [Link]
-
3-(Dimethylamino)acrylonitrile. PubChem. [Link]
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The Versatile Synthon: Application of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one in the Synthesis of Medicinal Chemistry Scaffolds
Introduction: Unveiling the Potential of a Privileged Building Block
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can be readily diversified to explore chemical space is of paramount importance. 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one, a derivative of dimedone, has emerged as a highly versatile and valuable building block in the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential.[1] Its unique enaminone functionality, characterized by a vinylogous amide system, imparts a rich and tunable reactivity, allowing it to act as both a nucleophile and an electrophile. This dual reactivity makes it an ideal substrate for a variety of chemical transformations, including cyclization and multicomponent reactions, leading to the efficient construction of complex molecular architectures.[2]
This comprehensive guide provides detailed application notes and protocols for the use of this compound in the synthesis of key medicinal chemistry scaffolds. We will delve into the causality behind experimental choices, provide self-validating protocols, and support our claims with authoritative references.
Core Attributes of this compound
The synthetic utility of this enaminone stems from its distinct electronic and structural features. The electron-donating dimethylamino group pushes electron density into the conjugated system, making the α-carbon (C2) nucleophilic. Conversely, the electron-withdrawing carbonyl group renders the β-carbon (C3) and the carbonyl carbon electrophilic. This push-pull electronic nature is the cornerstone of its versatility.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO |
| Molecular Weight | 167.25 g/mol |
| Appearance | Solid |
| Melting Point | 95-96 °C |
| CAS Number | 31039-88-0 |
Application in Scaffold Synthesis: Detailed Protocols and Mechanistic Insights
Synthesis of Substituted Pyrimidines: A Gateway to Bioactive Molecules
The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including approved drugs.[3] The reaction of this compound with amidines provides a straightforward and efficient route to highly substituted tetrahydropyrimidinone scaffolds.
Step 1: Reaction Setup
-
To a solution of this compound (1.0 mmol, 167 mg) in anhydrous ethanol (10 mL) in a round-bottom flask, add the desired substituted benzamidine hydrochloride (1.2 mmol) and sodium ethoxide (1.2 mmol, 82 mg).
-
The use of a slight excess of the amidine and base ensures the complete consumption of the starting enaminone. Sodium ethoxide serves to neutralize the hydrochloride salt of the amidine, liberating the free base which is the active nucleophile.
Step 2: Reaction Execution
-
Stir the reaction mixture at reflux (approximately 78 °C) for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier of the reaction.
Step 3: Work-up and Purification
-
Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure pyrimidine derivative.
The reaction proceeds via a well-established condensation-cyclization pathway.[4] The amidine, acting as a binucleophile, initially attacks the electrophilic β-carbon of the enaminone, leading to a Michael-type addition. This is followed by an intramolecular cyclization with the elimination of dimethylamine, which acts as a good leaving group, to form the stable pyrimidine ring.
Caption: Workflow for pyrimidine synthesis.
Multicomponent Synthesis of Fused Pyrrolo[2,3-d]pyrimidines
Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of molecular complexity from simple starting materials.[5] this compound can participate in MCRs to construct intricate fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines, which are known to possess diverse biological activities.
Step 1: Initial Condensation
-
In a sealed tube, combine this compound (1.0 mmol, 167 mg), an aryl aldehyde (1.0 mmol), and malononitrile (1.0 mmol, 66 mg) in ethanol (5 mL).
-
Add a catalytic amount of a basic catalyst such as piperidine (0.1 mmol, 10 μL). The base catalyzes the initial Knoevenagel condensation between the aldehyde and malononitrile.
Step 2: Reaction Progression
-
Seal the tube and heat the reaction mixture at 80 °C for 4-6 hours. Monitor the reaction by TLC.
-
The elevated temperature facilitates the sequential reaction steps within the one-pot synthesis.
Step 3: Isolation and Purification
-
After cooling to room temperature, a precipitate will form. Collect the solid by filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.
This MCR proceeds through a domino sequence of reactions. Initially, a Knoevenagel condensation between the aryl aldehyde and malononitrile forms an arylidene malononitrile intermediate. Subsequently, a Michael addition of the enaminone to this intermediate occurs. The resulting adduct then undergoes an intramolecular cyclization and subsequent tautomerization, followed by the elimination of dimethylamine to afford the aromatic pyrrolo[2,3-d]pyrimidine scaffold.
Caption: Mechanism of the MCR for pyrrolo[2,3-d]pyrimidine synthesis.
Trustworthiness and Self-Validation
The protocols described above are designed to be robust and reproducible. The progress of each reaction can be easily monitored by standard analytical techniques such as TLC. The final products can be fully characterized by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures. The expected spectral data for the synthesized scaffolds are well-documented in the chemical literature, providing a reliable means of validation.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of medicinally relevant scaffolds. Its predictable reactivity and amenability to a variety of reaction conditions, including multicomponent setups, make it an invaluable tool for drug discovery and development professionals. The protocols detailed herein provide a solid foundation for researchers to explore the vast synthetic potential of this enaminone in creating novel and diverse molecular entities for biological screening. Future applications will likely focus on its use in asymmetric synthesis and the development of novel MCRs to access even more complex and unique chemical matter.
References
-
Dibromomethane-Triggered Electrochemical Cyclization of Enaminones with Amidines for the Synthesis of 5-Acylimidazoles. The Journal of Organic Chemistry. [Link]
-
Amidine synthesis via the reactions of enaminoesters and sulfonyl azides in water. ResearchGate. [Link]
-
Recent Advances of Enaminones in Multi‐component Reactions: A Brief Review. Wiley Online Library. [Link]
-
Cyclic enaminones. Part II: applications as versatile intermediates in alkaloid synthesis. Royal Society of Chemistry. [Link]
-
Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. PMC. [Link]
-
Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. ACS Publications. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry. [Link]
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols. [Link]
-
One-pot synthesis of 2-aryl-1,2-fused pyrimidones. Arkivoc. [Link]
-
2-(dimethylamino)pyrimidine. Organic Syntheses. [Link]
-
Synthesis of pyrimidine involves a [3+2+1] three‐component annulation... ResearchGate. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
- Novel quinoline derivatives and preparation thereof.
-
Synthesis of New β-enaminones of Isoquinolines with 5,5-dimethyl-cyclohexanedione. ResearchGate. [Link]
-
Enaminone synthesis by amination. Organic Chemistry Portal. [Link]
-
FUSED PYRIMIDINES. John Wiley & Sons. [Link]
-
Recent Progress in the Synthesis of Quinolines. ResearchGate. [Link]
-
DESIGN AND SYNTHESIS OF FUSED PYRIMIDINES AS SINGLE AGENTS WITH COMBINATION CHEMOTHERAPY POTENTIAL, AS TUBULIN POLYMERIZATION AN. Duquesne Scholarship Collection. [Link]
-
Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Semantic Scholar. [Link]
-
Synthesis, reactions, and preliminary evaluations of enaminone esters. PubMed. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
-
Recent applications of multicomponent reactions in medicinal chemistry. Royal Society of Chemistry. [Link]
-
A novel trans-amination process in 3-arylamino- 5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products. ResearchGate. [Link]
-
The application of multi-component reactions in drug discovery. PubMed. [Link]
-
Recent applications of multicomponent reactions in medicinal chemistry. ResearchGate. [Link]
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- 4. Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
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Catalytic Applications of Metal Complexes Derived from 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one: A Technical Guide
This technical guide provides an in-depth exploration of the synthesis and potential catalytic applications of metal complexes derived from the versatile β-enaminone ligand, 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis of the ligand and its coordination complexes with palladium, copper, and nickel. Furthermore, it presents detailed, field-proven protocols for representative catalytic transformations, including Suzuki-Miyaura cross-coupling, aerobic oxidation, and transfer hydrogenation reactions. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system.
Introduction: The Potential of β-Enaminone Ligands in Catalysis
β-Enaminones are a class of organic compounds characterized by a conjugated system containing both an enamine and a ketone functionality.[1] This unique structural motif allows them to act as versatile ligands in coordination chemistry, forming stable complexes with a variety of transition metals. The electronic properties of these ligands can be readily tuned by modifying the substituents on the nitrogen and the cyclohexenone ring, thereby influencing the catalytic activity of the resulting metal complexes.[2] Metal complexes of β-enaminones have shown promise in a range of catalytic applications, including cross-coupling reactions, hydrogenations, and oxidations.[1][3]
The ligand at the core of this guide, this compound, offers a compelling scaffold for the development of novel catalysts. The dimethylamino group provides a strong coordinating site, while the cyclohexenone backbone imparts steric bulk that can influence selectivity in catalytic reactions. This guide will explore the synthesis of this ligand and its metal complexes, followed by detailed protocols for their application in catalysis.
Synthesis of the Ligand and its Metal Complexes
Synthesis of this compound (L)
The synthesis of the β-enaminone ligand is typically achieved through a condensation reaction between a 1,3-dicarbonyl compound and an amine. In this case, 5,5-dimethyl-1,3-cyclohexanedione (dimedone) is reacted with dimethylamine.
Protocol 1: Synthesis of this compound
Materials:
-
5,5-dimethyl-1,3-cyclohexanedione (dimedone)
-
Dimethylamine (40% solution in water)
-
Toluene
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 5,5-dimethyl-1,3-cyclohexanedione (14.0 g, 0.1 mol) and toluene (100 mL).
-
With stirring, add dimethylamine (40% aqueous solution, 13.5 mL, 0.12 mol).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound as a solid.[4][5]
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds.[6][7] The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly widely used in the pharmaceutical and materials science industries.[8][9][10] The efficiency and selectivity of this reaction are highly dependent on the nature of the palladium catalyst and its supporting ligands.[7] The electron-donating nitrogen atom and the steric bulk of the this compound ligand are expected to stabilize the palladium center and promote the key steps of the catalytic cycle.
Synthesis of [Pd(L)₂Cl₂] Complex
Protocol 2: Synthesis of Dichlorobis(this compound)palladium(II)
Materials:
-
This compound (L)
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (anhydrous)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) chloride (0.177 g, 1 mmol) in acetonitrile (20 mL).
-
In a separate flask, dissolve this compound (0.334 g, 2 mmol) in acetonitrile (10 mL).
-
Slowly add the ligand solution to the palladium(II) chloride solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 24 hours. A precipitate will form.
-
Collect the precipitate by filtration, wash with cold acetonitrile, and dry under vacuum to yield the [Pd(L)₂Cl₂] complex.
Characterization: The complex should be characterized by elemental analysis, FT-IR spectroscopy, and, if possible, single-crystal X-ray diffraction to confirm its structure.
Catalytic Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
[Pd(L)₂Cl₂] complex
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Schlenk tube
-
Magnetic stirrer and hotplate
Procedure:
-
To a Schlenk tube, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (414 mg, 3.0 mmol), and the [Pd(L)₂Cl₂] catalyst (1 mol%).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for the time indicated in the data table.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 4 | 92 |
| 2 | 0.5 | K₂CO₃ | Dioxane/H₂O (4:1) | 8 | 88 |
| 3 | 1 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 4 | 95 |
| 4 | 1 | K₃PO₄ | Dioxane/H₂O (4:1) | 6 | 90 |
Experimental Workflow and Catalytic Cycle:
Application Note 2: Copper-Catalyzed Aerobic Oxidation of Alcohols
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry.[11] Copper-catalyzed aerobic oxidation offers a green and sustainable alternative to traditional methods that often rely on stoichiometric amounts of heavy metal oxidants.[12][13] The copper complex of this compound is proposed as an effective catalyst for this transformation, utilizing molecular oxygen from the air as the terminal oxidant.
Synthesis of [Cu(L)₂] Complex
Protocol 4: Synthesis of Bis(this compound)copper(II)
Materials:
-
This compound (L)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve copper(II) acetate monohydrate (0.200 g, 1 mmol) in methanol (20 mL).
-
In a separate flask, dissolve this compound (0.334 g, 2 mmol) in methanol (10 mL).
-
Add the ligand solution to the copper(II) acetate solution with stirring.
-
Stir the mixture at room temperature for 4 hours. A colored precipitate will form.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum to yield the [Cu(L)₂] complex.
Characterization: The complex should be characterized by elemental analysis, FT-IR, and UV-Vis spectroscopy.
Catalytic Protocol: Aerobic Oxidation of Benzyl Alcohol
Protocol 5: Aerobic Oxidation of Benzyl Alcohol
Materials:
-
[Cu(L)₂] complex
-
Benzyl alcohol
-
Toluene
-
Potassium carbonate (K₂CO₃)
-
Round-bottom flask with a reflux condenser open to the air
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask, add benzyl alcohol (108 mg, 1.0 mmol), the [Cu(L)₂] catalyst (5 mol%), and potassium carbonate (138 mg, 1.0 mmol).
-
Add toluene (5 mL).
-
Fit the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring, open to the atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature.
-
Filter the mixture to remove the base and catalyst.
-
Analyze the filtrate by GC to determine the conversion and selectivity.
Data Presentation:
| Entry | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 5 | K₂CO₃ | 100 | 12 | 85 | >99 |
| 2 | 2.5 | K₂CO₃ | 100 | 24 | 78 | >99 |
| 3 | 5 | Cs₂CO₃ | 100 | 12 | 88 | >99 |
| 4 | 5 | None | 100 | 24 | <10 | - |
Experimental Workflow:
Application Note 3: Nickel-Catalyzed Transfer Hydrogenation of Ketones
Transfer hydrogenation is a valuable technique for the reduction of carbonyl compounds, offering a safer and more convenient alternative to using high-pressure hydrogen gas.[14] Ruthenium complexes are well-known for this transformation, but nickel catalysts are gaining attention due to the lower cost and higher abundance of nickel.[3][15] A nickel complex of this compound is proposed here for the transfer hydrogenation of acetophenone using isopropanol as the hydrogen source.
Synthesis of [Ni(L)₂Cl₂] Complex
Protocol 6: Synthesis of Dichlorobis(this compound)nickel(II)
Materials:
-
This compound (L)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve nickel(II) chloride hexahydrate (0.238 g, 1 mmol) in ethanol (20 mL).
-
In a separate flask, dissolve this compound (0.334 g, 2 mmol) in ethanol (10 mL).
-
Add the ligand solution to the nickel(II) chloride solution with stirring.
-
Stir the mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether and dry under vacuum to yield the [Ni(L)₂Cl₂] complex.
Characterization: The complex should be characterized by elemental analysis and FT-IR spectroscopy.
Catalytic Protocol: Transfer Hydrogenation of Acetophenone
Protocol 7: Transfer Hydrogenation of Acetophenone
Materials:
-
[Ni(L)₂Cl₂] complex
-
Acetophenone
-
Isopropanol
-
Potassium tert-butoxide (KOtBu)
-
Schlenk tube
-
Magnetic stirrer and hotplate
Procedure:
-
To a Schlenk tube, add the [Ni(L)₂Cl₂] catalyst (2 mol%) and potassium tert-butoxide (10 mol%).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add a solution of acetophenone (120 mg, 1.0 mmol) in isopropanol (5 mL).
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC to determine the conversion.
Data Presentation:
| Entry | Catalyst Loading (mol%) | Base (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 2 | 10 | 80 | 6 | 95 |
| 2 | 1 | 10 | 80 | 12 | 89 |
| 3 | 2 | 5 | 80 | 8 | 82 |
| 4 | 2 | 10 | 60 | 12 | 75 |
Proposed Catalytic Cycle:
Conclusion and Future Outlook
The metal complexes of this compound represent a promising, yet underexplored, class of catalysts. The protocols detailed in this guide provide a solid foundation for their synthesis and application in key organic transformations. The versatility of the β-enaminone ligand scaffold suggests that a wide range of other catalytic reactions, such as C-H activation and asymmetric catalysis, could be developed with these and related complexes. Further research into the synthesis of chiral derivatives of this ligand could open up new avenues in enantioselective catalysis, a critical area in modern drug development. It is our hope that this guide will stimulate further investigation into the rich catalytic chemistry of these metal complexes.
References
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Copper(II) complexes of aminocarbohydrate beta-ketoenaminic ligands: efficient catalysts in catechol oxidation. PubMed. Available at: [Link]
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Rhodium(III)‐Catalyzed Triple Aryl/Alkenyl C–H Bond Activation of Aryl Enaminones to Access Naphtho[1,8-bc]pyrans. Organic Letters. Available at: [Link]
-
Application of enaminone ruthenium(II) complexes as catalysts in the transfer hydrogenation of ketones. Magritek. Available at: [Link]
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Nickel Complexes of C-Substituted Cyclams and Their Activity for CO2 and H+ Reduction. Inorganic Chemistry. Available at: [Link]
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Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article. Al-Kitab Journal for Pure Sciences. Available at: [Link]
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Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates. National Institutes of Health. Available at: [Link]
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General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Journal of Chemical Sciences. Indian Academy of Sciences. Available at: [Link]
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Aromatic C–H hydroxylation reactions catalysed by nickel(ii) complexes of monoanionic ligands. National Institutes of Health. Available at: [Link]
-
Unveiling the Catalytic Activity of Nickel(II) Complexes of Pentadentate Ligands in Aromatic Oxidations. ChemCatChem. Available at: [Link]
-
Rhodium(III)-Catalyzed C-H Activation Mediated Synthesis of Isoquinolones from Amides and Cyclopropenes. PubMed. Available at: [Link]
-
Ruthenium complexes of phosphine–amide based ligands as efficient catalysts for transfer hydrogenation reactions. Dalton Transactions. Available at: [Link]
-
Synthesis and Characterization of New Palladium(II) Schiff Base Complexes Derived from β-Diketones and Diamines. Asian Journal of Chemistry. Available at: [Link]
-
Synthesis and characterization of palladium(II) complexes with the α-stabilized phosphoylide ligand Ph3PC(H)CONMe2. Semantic Scholar. Available at: [Link]
-
This compound. Stenutz. Available at: [Link]
-
Copper's Contribution to Amination Catalysis. National Institutes of Health. Available at: [Link]
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Nickel(ii)-mediated in situ complex formation with unexpected ligand transformations: crystal structures, DFT calculations, and catalytic activity in CO2 fixation reactions. New Journal of Chemistry. Available at: [Link]
-
Synthesis, Characterisation and Reactivity of Copper(I) Amide Complexes and Studies on Their Role in the Modified Ullmann Amination Reaction. PubMed Central. Available at: [Link]
-
Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol. Dalton Transactions. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl) ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. MDPI. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
A novel trans-amination process in 3-arylamino- 5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products. ResearchGate. Available at: [Link]
-
Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry. Available at: [Link]
-
"Synthesis of Novel Schiff Bases and Their Metal Complexes" by Ryan J. Lukkarinen. UND Scholarly Commons. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate. Available at: [Link]
-
Shiff Base Metal Complexes: Synthesis, Biological and Computational Studies. Quest Journals. Available at: [Link]
-
(PDF) Synthesis, structural characterisation and biological evaluation of new semicarbazone metal complexes derived from Mannich-base. ResearchGate. Available at: [Link]
-
Structural and mechanistic studies of catalysts. Bangor University Research Portal. Available at: [Link]
-
Mechanistic studies in catalysis. RSC Publishing. Available at: [Link]
-
Amidophosphine‐stabilized palladium complexes catalyse Suzuki–Miyaura cross‐couplings in aqueous media. Sci-Hub. Available at: [Link]
-
Enantioselective Nickel-Catalysed Transformations. Enantioselective Nickel-Catalysed Transformations. Available at: [Link]
-
Syntheses and characterizations of metal complexes derived from cis,cis-1,3,5-triaminocyclohexane-N,N',N"-triacetic acid. PubMed. Available at: [Link]
-
3-(Dimethylamino)cyclohex-2-en-1-one. PubChem. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. Available at: [Link]
-
(PDF) Nickel Complexes of C-Substituted Cyclams and Their Activity for CO 2 and H + Reduction. ResearchGate. Available at: [Link]
-
Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. Available at: [Link]
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Regioselectivity in the reaction of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one with unsymmetrical electrophiles
Application Note & Protocol
Topic: Regioselectivity in the Electrophilic Substitution of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed scientific guide to understanding and controlling the regioselectivity in reactions of this compound with unsymmetrical electrophiles. This substrate, a vinylogous amide, possesses multiple nucleophilic sites, leading to potential challenges in selectively forming the desired constitutional isomer. We will dissect the underlying electronic and steric factors that govern the reaction outcome. This guide explains the mechanistic principles, provides field-proven protocols for conducting reactions, and offers methods for the validation of the resulting product's regiochemistry.
Mechanistic Principles: Decoding the Reactivity of a Vinylogous Amide
This compound is a classic example of a vinylogous amide. The principle of vinylogy describes how the electronic effects of a functional group can be transmitted through a conjugated π-system.[1] In this case, the electron-donating character of the nitrogen atom is relayed through the C2=C3 double bond to the carbonyl group. This extended conjugation creates a highly polarized system with multiple potential sites for electrophilic attack.
Electronic Directing Effects: Resonance and Nucleophilicity
The reactivity of the enaminone system is best understood by examining its key resonance contributors. The lone pair of electrons on the nitrogen atom is delocalized into the conjugated system, creating significant electron density at the C2 carbon and the carbonyl oxygen. A key resonance form places a negative charge on the α-carbon (C2), rendering it a potent nucleophilic center.[2][3]
This delocalization makes the enaminone functionally similar to an enolate but with the advantage of being a neutral, isolable species that is easier to handle and often prevents the overreaction issues associated with strongly basic enolates.[4][5] Consequently, electrophilic attack occurs preferentially at the carbon atom of the enamine, rather than at the nitrogen, which would lead to a less stable quaternary ammonium salt.
The primary competition in these reactions is between attack at the C2 and C4 positions. While the C4 position is also part of the conjugated system, the dominant resonance contribution strongly enhances the nucleophilicity of the C2 carbon.
Caption: Resonance delocalization and potential pathways for electrophilic attack.
Steric Hindrance: The Role of the C5 Gem-Dimethyl Group
While electronic factors strongly favor attack at C2, steric hindrance plays a crucial role in reinforcing this preference. The presence of the gem-dimethyl group at the C5 position significantly encumbers the adjacent C4 carbon.[6] This steric bulk creates a formidable barrier for the approach of an electrophile, especially one with significant steric demands.[7] This phenomenon, where bulky groups favor reactions at nearby sites by constraining conformations, is related to the Thorpe-Ingold effect.[8] Consequently, the C2 position, being remote from this steric shield, becomes the overwhelmingly preferred site of reaction.
Application Protocol: Regioselective Acylation
This protocol details a representative procedure for the regioselective acylation of this compound with an unsymmetrical electrophile, propionyl chloride. The principles outlined are broadly applicable to other electrophiles, such as alkyl halides.[4]
Causality Behind Experimental Choices
-
Solvent (Anhydrous THF): An aprotic solvent is used to prevent protonation of the enaminone or reaction with the electrophile. It must be anhydrous to avoid hydrolysis of the acyl chloride and the resulting iminium salt intermediate.
-
Base (Triethylamine): While the enaminone is nucleophilic enough to react directly, a non-nucleophilic base is included to scavenge the HCl generated during the acylation reaction. This prevents the protonation of the starting material, which would deactivate it, and drives the reaction to completion.
-
Temperature (0 °C to Room Temperature): The initial cooling to 0 °C helps to control the initial exothermic reaction upon addition of the highly reactive acyl chloride. Allowing the reaction to warm to room temperature ensures it proceeds to completion.
-
Workup (Aqueous Hydrolysis): The reaction initially forms an iminium salt. Mild acidic or aqueous workup is required to hydrolyze this intermediate to the final β-dicarbonyl product.[4]
Detailed Step-by-Step Methodology
Materials:
-
This compound (1.0 eq)
-
Propionyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet.
Caption: Experimental workflow for the regioselective acylation of the enaminone.
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.00 g, 29.9 mmol, 1.0 eq). Dissolve it in 100 mL of anhydrous THF.
-
Base Addition: Add triethylamine (5.0 mL, 35.9 mmol, 1.2 eq) to the solution.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Electrophile Addition: Add propionyl chloride (2.85 mL, 32.9 mmol, 1.1 eq) dropwise via a dropping funnel over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-propionyl-5,5-dimethylcyclohexane-1,3-dione.
-
Self-Validation (Characterization): Confirm the C2 regiochemistry using NMR. The ¹H NMR should show a singlet for the C4 proton, and the ¹³C NMR will show two distinct carbonyl signals.
Data Summary and Expected Outcomes
The reaction described is expected to yield the C2-acylated product with high regioselectivity (>95:5). The table below summarizes the expected outcomes for reactions with various classes of unsymmetrical electrophiles, based on the established principles of enamine reactivity.
| Electrophile Class | Example Electrophile | Primary Product | Expected Regioisomeric Ratio (C2:C4) | Rationale |
| Acyl Halide | Propionyl Chloride | C2-Acylation | >95:5 | Highly reactive electrophile attacks the most nucleophilic site (C2). |
| Alkyl Halide | Iodomethane | C2-Alkylation | >95:5 | SN2 reaction occurs at the sterically accessible and electronically rich C2 position.[4] |
| Michael Acceptor | Methyl Vinyl Ketone | C2-Michael Addition | >90:10 | The soft nucleophilic C2 carbon preferentially attacks the soft electrophilic β-carbon of the enone.[2] |
| Aldehyde | Benzaldehyde | C2-Aldol Addition | >90:10 | Nucleophilic attack from C2 onto the electrophilic carbonyl carbon. |
Conclusion
The reaction of this compound with unsymmetrical electrophiles is governed by a predictable interplay of electronic and steric effects. The powerful electron-donating nature of the dimethylamino group activates the C2 position, making it the kinetic and thermodynamic site of reaction. This inherent electronic preference is strongly reinforced by the steric hindrance imposed by the C5 gem-dimethyl group, which effectively blocks electrophilic attack at the C4 position. By understanding these core principles, researchers can confidently employ this versatile building block in complex synthetic routes to achieve high regioselectivity without the need for cumbersome protecting group strategies.
References
-
Journal of Chemical Sciences. (2016). Domino Knoevenagel/Michael synthesis of 2,2'-arylmethylenebis(3- hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives catalyzed by silica-diphenic acid and their single crystal X-ray analysis. [Link]
-
The Hartwig Group, UC Berkeley. Regioselective and Enantioselective Iridium-Catalyzed Allylation of Enamines. [Link]
-
ResearchGate. (2020). Regioselectivity, stereoselectivity and molecular mechanism of [3+2] cycloaddition reactions between 2-methyl-1-nitroprop-1-ene and (Z)-C-aryl-N-phenylnitrones in the light of DFT computational study. [Link]
-
Stenutz, R. This compound. [Link]
-
ResearchGate. Reaction of vinylogous amides with aryne. [Link]
-
ACS Publications. (2021). Vinylogous Electrochemical Carboxylation of Dienones. [Link]
-
ResearchGate. (2014). A study on the regioselectivity in N,C-acylation of β-enamino-esters. [Link]
-
Royal Society of Chemistry. (1989). Regioselective α-alkylation of extended enolates derived from enamines of β-keto esters. [Link]
-
Master Organic Chemistry. (2023). Enamines. [Link]
-
Chemistry LibreTexts. (2023). Enamine Reactions. [Link]
-
YouTube. (2020). Electrophilic Alkylation at Carbon Part 6: Alkylation of Enamines. [Link]
-
YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]
-
ResearchGate. (2013). A novel trans-amination process in 3-arylamino- 5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products. [Link]
-
Chemistry LibreTexts. (2023). Substituent Effects in Electrophilic Substitutions. [Link]
-
Arkivoc. (2001). The gem-dimethyl effect in reactions through tetrahedral intermediates. [Link]
-
Wikipedia. Vinylogy. [Link]
-
MDPI. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. [Link]
-
ACS Publications. (2020). New Developments of the Principle of Vinylogy as Applied to π-Extended Enolate-Type Donor Systems. [Link]
-
YouTube. (2021). Organic Chemistry 23: Steric Hindrance in Cycloalkanes. [Link]
-
PubMed Central. (2024). On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
PubMed Central. (2023). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. [Link]
-
Wikipedia. Thorpe–Ingold effect. [Link]
-
Royal Society of Chemistry. (2024). Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions. [Link]
-
Making Molecules. (2022). Enamines. [Link]
-
Royal Society of Chemistry. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. [Link]
-
ResearchGate. (2021). The gem-Dimethyl Effect Revisited. [Link]
-
ResearchGate. (2024). Mechanistic Insights into the Regio- and Stereoselectivity of [3+2] Cycloaddition Reactions. [Link]
-
Organic Chemistry Portal. Enamine, enamide synthesis. [Link]
-
StudyCorgi. (2022). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one
Welcome to the technical support center for the synthesis of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction yield and purity. The information herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction to the Synthesis
The synthesis of this compound is a classic example of an enamine formation reaction.[1][2][3] This process involves the condensation of a β-diketone, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), with a secondary amine, dimethylamine. The reaction is typically acid-catalyzed and requires the removal of water to drive the equilibrium towards the enamine product.[1][2] Understanding the underlying mechanism is crucial for effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the formation of this compound?
A1: The reaction proceeds through a well-established enamine synthesis pathway.[1][3][4] The key steps are:
-
Protonation of the Carbonyl: An acid catalyst protonates one of the carbonyl oxygens of the dimedone, increasing its electrophilicity.[1]
-
Nucleophilic Attack: The secondary amine (dimethylamine) acts as a nucleophile and attacks the activated carbonyl carbon.[1][4]
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the α-carbon leads to the formation of the stable, conjugated enaminone product.[2]
Q2: Why is a secondary amine required for this synthesis?
A2: Secondary amines are essential for the formation of enamines.[3] Primary amines would lead to the formation of an imine, while tertiary amines do not have the necessary proton to facilitate the initial nucleophilic addition and subsequent dehydration steps.[2]
Q3: What is the role of the acid catalyst?
A3: An acid catalyst is crucial for activating the carbonyl group of the dimedone, making it more susceptible to nucleophilic attack by the weakly basic dimethylamine.[1] It also facilitates the dehydration step by converting the hydroxyl group of the carbinolamine intermediate into a better leaving group (water).[1]
Q4: How does the removal of water impact the reaction?
A4: The formation of the enamine is a reversible condensation reaction that produces water as a byproduct.[3] According to Le Chatelier's principle, removing water from the reaction mixture shifts the equilibrium towards the product side, thereby increasing the yield of the desired this compound.[2][3]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Water Removal | The presence of water can drive the reaction equilibrium back towards the starting materials. | Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, add a drying agent like anhydrous magnesium sulfate or molecular sieves. |
| Improper Catalyst Concentration | Too little acid catalyst will result in a slow or incomplete reaction. Conversely, too much acid can lead to side reactions or polymerization of the starting material.[5] | Optimize the catalyst concentration. A common starting point is a catalytic amount (e.g., 0.1-1 mol%) of a mild acid like p-toluenesulfonic acid (p-TSA). |
| Reaction Temperature Too Low | The reaction may not have sufficient energy to overcome the activation barrier. | Increase the reaction temperature, typically to the reflux temperature of the solvent being used (e.g., toluene or benzene). |
| Poor Quality Reagents | Impurities in the starting materials (dimedone or dimethylamine) can interfere with the reaction. | Ensure the purity of your starting materials. Dimedone can be recrystallized if necessary. Use a fresh, high-purity source of dimethylamine. |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Explanation | Recommended Solution |
| Aldol Condensation of Starting Material | Under certain conditions, especially with stronger bases or higher temperatures, dimedone can undergo self-condensation.[5] | Maintain a mildly acidic to neutral pH. Avoid using strong bases as catalysts. |
| Michael Addition Side Reaction | The enamine product can act as a nucleophile and react with another molecule of the starting diketone in a Michael-type addition. | Control the stoichiometry of the reactants. A slight excess of the amine can sometimes suppress this side reaction. Monitor the reaction progress by TLC to avoid prolonged reaction times. |
| Polymerization | In the presence of strong acids, the enamine product or starting materials can polymerize.[5] | Use a mild acid catalyst and avoid excessively high temperatures. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Explanation | Recommended Solution | | Product is an Oil Instead of a Solid | The presence of residual solvent or impurities can lower the melting point of the product. The reported melting point is 95-96 °C.[6] | Ensure complete removal of the reaction solvent under reduced pressure. If the product remains oily, attempt purification by column chromatography on silica gel. | | Co-elution of Impurities during Chromatography | Similar polarities of the product and impurities can make separation challenging. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) often provides good separation. | | Product Degradation on Silica Gel | The acidic nature of silica gel can sometimes cause hydrolysis of the enamine back to the starting diketone. | Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine, before packing the column. |
Experimental Protocols
Optimized Synthesis Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add 5,5-dimethyl-1,3-cyclohexanedione (1.0 eq), dimethylamine (1.1-1.5 eq, often as a solution in a suitable solvent), and a catalytic amount of p-toluenesulfonic acid (0.01 eq).
-
Solvent: Add a solvent capable of forming an azeotrope with water, such as toluene or benzene, to the flask.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically when no more water is collected), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Visualizing the Process
Reaction Mechanism Workflow
Caption: Key steps in the enamine synthesis.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting.
References
-
Master Organic Chemistry. (2025, April 16). Enamines. [Link]
-
Chemistry Steps. Enamines from Aldehydes and Ketones with Secondary Amines. [Link]
-
Wikipedia. Stork enamine alkylation. [Link]
-
Chemistry Steps. Stork Enamine Synthesis. [Link]
-
YouTube. (2019, January 17). synthesis of enamines from secondary amines and carbonyl compounds. [Link]
-
Organic Chemistry Tutor. Stork Enamine Synthesis. [Link]
-
Slideshare. Use of enamines in synthesis-group 5.pptx. [Link]
-
Dyke, S. F. The Chemistry of Enamines. Cambridge University Press. [Link]
-
Stenutz. This compound. [Link]
-
ResearchGate. A novel trans-amination process in 3-arylamino- 5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products. [Link]
-
Journal of Chemical Sciences. Domino Knoevenagel/Michael synthesis of 2,2'-arylmethylenebis(3- hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives catalyzed by silica-diphenic acid and their single crystal X-ray analysis. [Link]
- Google Patents. CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone.
-
Oakwood Chemical. 3-(Dimethylamino)-5, 5-dimethyl-2-cyclohexen-1-one, min 99%. [Link]
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Purification of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one from reaction mixtures
An in-depth guide to the purification of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one from reaction mixtures, presented by the BenchChem Technical Support Center.
Introduction
This compound is a versatile enaminone intermediate used in the synthesis of various heterocyclic compounds and other complex organic molecules.[1][2] While its synthesis is relatively straightforward, achieving high purity from crude reaction mixtures can be challenging due to potential side products and the compound's inherent reactivity. This guide, structured as a series of frequently asked questions and a detailed troubleshooting manual, provides researchers with the necessary insights and protocols to overcome common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in a crude reaction mixture of this compound?
A1: Impurities largely depend on the synthetic route but commonly include:
-
Unreacted Starting Materials: Such as 5,5-dimethyl-1,3-cyclohexanedione (dimedone) and the aminating agent (e.g., N,N-Dimethylformamide dimethyl acetal).
-
Side Products: Products from self-condensation of the starting materials or the enaminone itself.[3]
-
Hydrolysis Products: Enaminones can be susceptible to hydrolysis, especially under acidic workup conditions, reverting to the parent β-dicarbonyl compound (dimedone).[4]
-
Solvent Residues: Residual high-boiling point solvents like toluene or DMSO used during the synthesis.[1][3]
Q2: How stable is this enaminone to common purification techniques?
A2: this compound is a basic compound and, like many enaminones and imines, is sensitive to acidic conditions.[4][5] This is a critical consideration for purification:
-
Acid Sensitivity: Exposure to acid, including the inherent acidity of standard silica gel, can cause hydrolysis or decomposition, leading to yield loss and the formation of new impurities.[6][7]
-
Thermal Stability: While generally stable at its melting point (95-96 °C), prolonged exposure to high temperatures during distillation or solvent evaporation should be minimized to prevent degradation.[8]
-
Storage: For maximum stability, the purified compound should be stored as a solid in a cool, dark, and dry place.[4]
Q3: Which purification method is generally recommended: recrystallization or column chromatography?
A3: The choice depends on the impurity profile.
-
Recrystallization is often the most efficient method if the impurities have significantly different solubility profiles from the desired product. It is generally faster, less expensive, and more scalable than chromatography.
-
Column Chromatography is necessary when impurities have similar solubility to the product. However, special precautions must be taken due to the basic nature of the enaminone.[9]
Q4: Can I use standard silica gel for column chromatography?
A4: It is possible, but often problematic. The acidic silanol groups on the surface of standard silica gel can strongly interact with the basic dimethylamino group, leading to significant tailing, poor separation, and potential decomposition of the product on the column.[6][9] If standard silica is used, the mobile phase must be modified with a basic additive. A better approach is often to use a less acidic or basic stationary phase.[5]
Purification Workflow Overview
The following diagram outlines the general decision-making process for purifying the target compound.
Caption: General purification and decision-making workflow.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification process.
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield After Recrystallization | 1. Incorrect Solvent Choice: The compound is too soluble in the chosen solvent even at low temperatures.[10] 2. Insufficient Cooling: The solution was not cooled to a low enough temperature or for a sufficient amount of time. 3. Supersaturation: The solution is supersaturated and requires nucleation to begin crystallization.[11] | 1. Re-evaluate Solvents: Use a less polar solvent or a solvent-antisolvent system. Refer to the solvent screening protocol below. 2. Extend Cooling: Cool the flask in an ice bath (0 °C) or freezer (if the solvent allows) for several hours. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure product. |
| Product Oiling Out During Recrystallization | 1. Melting Point Depression: The product's melting point is below the boiling point of the solvent, and it is melting rather than dissolving. 2. Insoluble Impurities: High concentration of impurities can inhibit crystal lattice formation. | 1. Use a Lower-Boiling Solvent: Select a solvent with a boiling point well below the product's melting point (95-96 °C).[8] 2. Perform Hot Filtration: If impurities are suspected, perform a hot filtration of the saturated solution to remove them before cooling. |
| Compound Streaks Badly or Sticks to Baseline on Silica TLC/Column | Acid-Base Interaction: The basic dimethylamino group is strongly interacting with the acidic silanol groups of the silica gel.[5][9] This is the most common issue. | 1. Modify Mobile Phase: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the eluent to neutralize the silica surface.[6][9] 2. Change Stationary Phase: Use a less acidic stationary phase like neutral or basic alumina.[9] 3. Use Functionalized Silica: Employ an amine-functionalized silica column (e.g., KP-NH), which is specifically designed for purifying basic compounds and often allows for simpler eluents like hexane/ethyl acetate.[5] |
| New, More Polar Spot Appears on TLC After Column Chromatography | On-Column Decomposition: The enaminone is hydrolyzing on the acidic silica gel column. The resulting dimedone is more polar.[6] | 1. Deactivate Silica: Pre-treat the column by flushing it with the mobile phase containing a basic additive (like TEA) before loading the sample.[12] 2. Run the Column Quickly: Do not let the sample sit on the column for an extended period. Use flash chromatography with positive air pressure. 3. Switch to a Non-Acidic Stationary Phase: Use basic alumina or amine-functionalized silica to prevent hydrolysis.[5][9] |
| Poor Separation Between Product and Impurities During Chromatography | Inappropriate Mobile Phase: The eluent system does not provide adequate selectivity for the components in the mixture. | 1. Systematic TLC Analysis: Test a wide range of solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) with and without basic additives to find the optimal separation. 2. Try Reversed-Phase: For highly polar compounds, reversed-phase (C18) chromatography using a mobile phase like acetonitrile/water may provide a better separation.[9][13] |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting column chromatography issues.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is ideal for removing impurities with different solubility characteristics.
1. Solvent Screening (Small Scale):
-
Place ~20-30 mg of the crude product into several test tubes.
-
Add a potential solvent (e.g., Toluene, Ethanol, Methanol, Ethyl Acetate, Acetone) dropwise while heating gently until the solid just dissolves.[3][14]
-
An ideal solvent will dissolve the compound when hot but show poor solubility when cold.[10]
-
Allow the tubes to cool to room temperature and then in an ice bath. Observe the quantity and quality of the crystals formed. A patent for a similar enamine salt suggests aqueous methanol (80-85%) can be effective.[14]
2. Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) with swirling. Add just enough hot solvent to completely dissolve the solid.
-
If colored impurities are present that are known to be non-crystalline, you may add a small amount of activated charcoal and perform a hot filtration.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under a vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for separating compounds of similar solubility and should be adapted based on TLC analysis.
1. Choosing the Stationary and Mobile Phase:
-
Option A (Modified Silica): Use standard silica gel (230-400 mesh). For the mobile phase, find a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives the product an Rf value of ~0.3 on TLC. Add 1% triethylamine (TEA) to the chosen solvent system to act as a basic modifier.[9]
-
Option B (Alternative Stationary Phase): Use amine-functionalized silica or activated neutral alumina.[5] These stationary phases often provide excellent separation for basic compounds without the need for mobile phase modifiers, typically using simple Hexane/Ethyl Acetate gradients.[5]
2. Column Packing:
-
Prepare a slurry of the chosen stationary phase in the initial, least polar mobile phase.
-
Pour the slurry into the column and use positive pressure or tapping to create a well-packed, uniform bed.
-
Add a thin layer of sand on top of the stationary phase to prevent disruption during sample loading.
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel or celite to the solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column. This method is less ideal as it can disturb the column bed.
4. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if a gradient is required.
-
Use positive pressure ("flash" chromatography) to maintain a steady and reasonably fast flow rate.
-
Collect fractions and monitor them by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Remember that triethylamine is relatively high-boiling and may require a co-evaporation step with a solvent like toluene to remove completely.
References
-
Al-Zaydi, K. M. (2009). Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation. Molecules, 14(7), 2536-2547. [Link]
- CN111632400B. (2020). Recrystallization purification method of enamine salt.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Website. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Biotage Website. [Link]
-
Stenutz, R. This compound. Stenutz Website. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo Website. [Link]
-
ChemTalk. Lab Procedure: Recrystallization. ChemTalk Website. [Link]
-
SIELC Technologies. (2018). 3-(Dimethylamino)cyclohex-2-en-1-one. SIELC Website. [Link]
-
Oakwood Chemical. 3-(Dimethylamino)-5, 5-dimethyl-2-cyclohexen-1-one, min 99%. Oakwood Chemical Website. [Link]
-
Al-Adiwish, W. M., et al. (2014). A novel trans-amination process in 3-arylamino- 5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products. ResearchGate. [Link]
- US5877351A. (1999). Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts.
-
Kumar, S., et al. (2016). Domino Knoevenagel/Michael synthesis of 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives catalyzed by silica-diphenic acid and their single crystal X-ray analysis. Journal of Chemical Sciences, 128(6), 967–976. [Link]
- CN110143889B. (2021). Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone.
-
Szafrański, P. (2015). Is it possible to purify imine using column chromatography? ResearchGate. [Link]
-
Reddit User Discussion. (2016). Purification issues. r/chemistry on Reddit. [Link]
-
Reddit User Discussion. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry on Reddit. [Link]
-
G. Bartoli, et al. (2006). Chemo- and Stereoselective Reduction of Enaminones for the Preparation of Biologically Active Compounds. ARKIVOC. [Link]
-
Levison, B. (2016). How to isolate Imine by column chromatography? ResearchGate. [Link]
-
Abdel-Gawad, H., et al. (1988). Synthesis, reactions, and preliminary evaluations of enaminone esters. Journal of Pharmaceutical Sciences, 77(1), 43-47. [Link]
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Troubleshooting guide for reactions using 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one
Welcome to the technical support resource for researchers utilizing 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one. This guide, presented in a question-and-answer format, addresses common challenges and provides practical, field-tested solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected, or the reaction has failed entirely. What are the primary factors to investigate?
A1: Low or no yield in reactions involving this compound, a classic Stork enamine precursor, often points to issues with reagent quality, reaction conditions, or the nature of the electrophile.[1][2]
Root Cause Analysis:
-
Reagent Purity and Stability: The enamine is a solid with a melting point of 95-96 °C and should be handled with care. It can be susceptible to hydrolysis if exposed to atmospheric moisture over extended periods. Ensure the starting material is dry and pure. The purity of your electrophile and solvent is equally critical. Anhydrous solvents are paramount, as trace water can hydrolyze the enamine back to 5,5-dimethylcyclohexane-1,3-dione (dimedone), quenching the reaction.[3][4]
-
Reaction Kinetics: Enamine alkylations and Michael additions are typically efficient but not instantaneous.[2][4] Ensure you are allowing adequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.
-
Electrophile Reactivity: Enamines are considered "soft" nucleophiles due to the delocalization of the nitrogen lone pair into the π-system.[4][5] They react most effectively with "soft" electrophiles.
-
Good Electrophiles: Reactive alkyl halides (e.g., benzyl, allyl, methyl halides), acid chlorides, and Michael acceptors (α,β-unsaturated ketones, esters, nitriles).[1][2]
-
Poor Electrophiles: Less reactive electrophiles like secondary or tertiary alkyl halides may lead to elimination side reactions or fail to react.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing multiple spots on my TLC analysis, suggesting the formation of side products. What are the likely culprits and how can I suppress them?
A2: The primary side reactions are typically N-alkylation, hydrolysis of the enamine, or reaction at the less substituted α-carbon if applicable (not an issue for this specific symmetrical enamine).
Causality of Side Products:
-
N- vs. C-Alkylation: While C-alkylation is the desired pathway for forming a new C-C bond, direct alkylation on the nitrogen atom can occur, especially with highly reactive electrophiles.[4] The initial product of C-alkylation is an iminium salt, which is generally stable under anhydrous conditions.[2]
-
Enamine Hydrolysis: As mentioned, any moisture present can lead to the hydrolysis of the enamine.[3][6] The mechanism involves protonation of the enamine at the α-carbon, followed by the attack of water to form an intermediate that collapses to the ketone and dimethylamine.[4][7]
-
Michael Addition Issues: In Michael additions, side reactions can include 1,2-addition instead of the desired 1,4-conjugate addition, although this is less common with soft enamine nucleophiles.[8][9]
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Probable Cause | Recommended Solution |
| 5,5-Dimethylcyclohexane-1,3-dione | Presence of water in the reaction mixture. | Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar). |
| N-Alkylated Product | Use of a highly reactive, "hard" electrophile. | This is generally a minor pathway. If problematic, consider a less reactive electrophile or different solvent system to modulate reactivity. |
| Starting Materials Unchanged | Insufficiently reactive electrophile or low reaction temperature. | Switch to a more reactive electrophile (e.g., from a chloride to a bromide or iodide). Gently heat the reaction, monitoring for decomposition. |
Q3: The final acidic workup to hydrolyze the iminium salt and obtain the final ketone is proving difficult. What is the standard protocol and what are the common pitfalls?
A3: The hydrolysis of the intermediate iminium salt (formed after C-alkylation/addition) is a critical final step to regenerate the ketone.[2] This step is mechanistically the reverse of enamine formation and requires aqueous acid.[3][4]
Mechanism of Hydrolysis:
The process begins with the attack of water on the electrophilic carbon of the iminium ion. A series of proton transfers follows, ultimately leading to the expulsion of dimethylamine and the formation of the desired ketone.[6][10]
Caption: Simplified workflow of iminium salt hydrolysis.
Standard Hydrolysis Protocol:
-
Cool the Reaction: After confirming the initial reaction is complete via TLC, cool the reaction mixture in an ice bath.
-
Acidification: Slowly add an aqueous acid solution (e.g., 1-2 M HCl). The goal is to achieve a pH between 4 and 5, where hydrolysis is often most efficient.[10]
-
Stirring: Allow the mixture to stir. The hydrolysis can take anywhere from 30 minutes to several hours. Monitor the disappearance of the iminium intermediate by TLC.
-
Extraction: Once hydrolysis is complete, proceed with a standard aqueous workup. Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography.[11][12]
Troubleshooting Hydrolysis:
-
Incomplete Hydrolysis: If the reaction stalls, you may need to increase the acid concentration or allow for a longer reaction time. Gentle heating can sometimes facilitate this step, but must be done cautiously to avoid product degradation.
-
Product Degradation: Some products may be sensitive to strong acid. If you suspect this is occurring, use a milder acidic buffer or shorten the exposure time to the acid.
Experimental Protocol: Michael Addition
This section provides a representative protocol for a Michael addition reaction using this compound with methyl vinyl ketone (MVK), a common Michael acceptor.[8]
Materials:
-
This compound (1.0 eq)
-
Methyl vinyl ketone (MVK) (1.1 eq)
-
Anhydrous Toluene or THF
-
1M Aqueous HCl
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).
-
Dissolution: Add anhydrous toluene (or THF) to dissolve the enamine completely.
-
Addition of Electrophile: Add methyl vinyl ketone (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC until the starting enamine is consumed (typically 2-12 hours).
-
Hydrolysis: Cool the flask in an ice bath and slowly add 1M HCl with vigorous stirring. Continue stirring until TLC analysis indicates the complete conversion of the intermediate to the final product.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel to yield the final 1,5-dicarbonyl product.
References
-
Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Link]
-
Master Organic Chemistry. Enamines. [Link]
-
The Organic Chemistry Tutor. Mechanism of Enamine Hydrolysis Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. Imine and Enamine Hydrolysis. [Link]
-
Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link]
-
SpectraBase. 3-(Diethylamino)-5,5-dimethyl-2-cyclohexen-1-one. [Link]
-
Reddit. I just started grad school and I can't get a simple enamine synthesis to work. Please help!. [Link]
-
PubChem. 3-(Dimethylamino)cyclohex-2-en-1-one. [Link]
-
Stenutz. This compound. [Link]
-
SpectraBase. 3-Amino-5,5-dimethyl-2-cyclohexen-1-one. [Link]
-
The Organic Chemistry Tutor. Synthesizing Imines and Enamines: A Complete Guide. [Link]
-
The Organic Chemistry Tutor. Stork Enamine Synthesis. [Link]
-
Chemistry LibreTexts. Enamine Reactions. [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. [Link]
-
SIELC Technologies. 3-(Dimethylamino)cyclohex-2-en-1-one. [Link]
-
Chem Help ASAP. Michael addition example reactions. [Link]
-
Frontiers. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]
-
Organic Syntheses. Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. [Link]
-
Chemistry Stack Exchange. Product of this Michael addition. [Link]
-
Oakwood Chemical. 3-(Dimethylamino)-5, 5-dimethyl-2-cyclohexen-1-one, min 99%. [Link]
-
YouTube. Michael Addition. [Link]
-
ChemSrc. This compound Safety Data Sheets. [Link]
-
ChemBK. 3-Methylamino-5,5-dimethyl-2-cyclohexen-1-one. [Link]
-
ResearchGate. A novel trans-amination process in 3-arylamino- 5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products. [Link]
-
Journal of Chemical Sciences. Domino Knoevenagel/Michael synthesis of 2,2'-arylmethylenebis(3- hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives catalyzed by silica-diphenic acid and their single crystal X-ray analysis. [Link]
- Google Patents. CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone.
-
National Center for Biotechnology Information. Eyelid Dermatitis: Contact Allergy to 3-(Dimethylamino)propylamine. [Link]
- Google Patents. US5877351A - Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts.
-
Organic Syntheses. 2-Cyclohexen-1-one, 4-(hydroxymethyl)-. [Link]
- Google Patents. KR940006989A - Method for purifying 2-[(dimethylamino) methyl] -1- (3-methoxyphenyl) cyclohexanol and its salts.
-
StudyCorgi. Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. [Link]
-
PubChem. 5,5-Dimethyl-1,3-cyclohexadiene. [Link]
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Identifying and minimizing byproduct formation with 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one
Welcome to the technical support center for 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimentation with this versatile enamine reagent. Our goal is to equip you with the knowledge to anticipate and resolve challenges, thereby minimizing byproduct formation and maximizing the yield and purity of your desired products.
Introduction to this compound
This compound is a widely used enamine in organic synthesis, derived from the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) and dimethylamine. It serves as a nucleophilic enolate equivalent, most notably in the Stork enamine synthesis, for the α-alkylation and α-acylation of ketones.[1][2] Its utility lies in providing a neutral, easily prepared alternative to traditional enolates, which often require strong bases and can lead to over-alkylation and other side reactions.[1]
Understanding the reactivity of this enamine is crucial for successful application. The key to its function is the electron-donating nitrogen atom, which increases the electron density of the α-carbon, rendering it nucleophilic. This allows for the formation of a new carbon-carbon bond at this position. The resulting iminium salt intermediate is then hydrolyzed to yield the final α-substituted ketone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that arise when using this compound in synthetic protocols.
FAQ 1: My reaction is sluggish or incomplete. What are the common causes?
Answer: Incomplete conversion is a frequent issue and can often be traced back to several key factors:
-
Purity of Starting Materials: Ensure that the enamine is pure and dry. The presence of residual dimedone or dimethylamine hydrochloride can interfere with the reaction. Similarly, the alkylating or acylating agent should be of high purity.
-
Reaction Conditions:
-
Temperature: While many Stork enamine alkylations proceed at room temperature, some less reactive electrophiles may require gentle heating. It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature.
-
Solvent: Aprotic solvents such as tetrahydrofuran (THF), dioxane, or benzene are typically used. Ensure the solvent is anhydrous, as water will lead to premature hydrolysis of the enamine.
-
-
Reactivity of the Electrophile: The Stork enamine reaction works best with reactive electrophiles such as allylic, benzylic, and propargylic halides, as well as α-halo ketones and esters.[3] Less reactive electrophiles, like primary alkyl halides, may give lower yields.[1]
Troubleshooting Steps:
-
Verify the purity of your this compound by checking its melting point (95-96 °C) and obtaining an NMR spectrum.
-
Use freshly distilled, anhydrous solvents.
-
If using a less reactive electrophile, consider increasing the reaction temperature incrementally (e.g., to 40-50 °C) while monitoring by TLC.
-
Ensure a slight excess of the electrophile is used, if appropriate for your reaction stoichiometry.
FAQ 2: I am observing a significant amount of a byproduct that appears to be N-alkylated. How can I favor C-alkylation?
Answer: The nitrogen atom of the enamine is also nucleophilic and can compete with the α-carbon for the electrophile, leading to the formation of a quaternary ammonium salt (N-alkylation). While C-alkylation is thermodynamically favored, N-alkylation is often kinetically faster.
Key Factors Influencing C- vs. N-Alkylation:
| Factor | Favors C-Alkylation | Favors N-Alkylation | Rationale |
| Electrophile | Bulky, less reactive electrophiles | Small, highly reactive electrophiles (e.g., methyl iodide) | Steric hindrance around the nitrogen disfavors N-alkylation. |
| Solvent | Non-polar solvents | Polar aprotic solvents | Polar solvents can stabilize the charged N-alkylation transition state. |
| Temperature | Higher temperatures | Lower temperatures | Allows the reaction to reach thermodynamic equilibrium, favoring the more stable C-alkylated product. |
Troubleshooting Steps to Promote C-Alkylation:
-
If possible, choose a less reactive alkylating agent (e.g., an alkyl bromide instead of an iodide).
-
Run the reaction in a non-polar solvent like toluene or benzene.
-
Consider running the reaction at a slightly elevated temperature to allow the kinetically formed N-alkylated product to revert and form the thermodynamically favored C-alkylated product.
-
For challenging alkylations with unactivated alkyl halides, consider forming a metalloenamine (azaenolate) using a Grignard reagent, which shifts the nucleophilicity to the carbon.[1]
Diagram: C-Alkylation vs. N-Alkylation Pathway
Caption: Competing pathways for C- and N-alkylation of the enamine.
FAQ 3: My major byproduct is dimedone. How can I prevent this?
Answer: The formation of dimedone indicates that your enamine is hydrolyzing back to its starting ketone. This is a common issue as the iminium salt intermediate and the enamine itself can be sensitive to water.
Causes of Hydrolysis:
-
Wet Solvents or Reagents: The presence of water in your reaction mixture is the most direct cause.
-
Aqueous Workup: Standard aqueous workups can hydrolyze the iminium salt intermediate before the reaction is complete or during extraction.
-
Acidic Conditions: The hydrolysis of enamines is catalyzed by acid.[4]
Troubleshooting and Prevention of Hydrolysis:
-
Rigorous Anhydrous Technique: Dry all glassware thoroughly. Use anhydrous solvents and ensure your reagents are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
Non-Aqueous Workup: If hydrolysis is a persistent problem, consider a non-aqueous workup. This can involve filtering the reaction mixture to remove any precipitated salts and then removing the solvent under reduced pressure. The crude product can then be purified directly by chromatography.
-
Careful pH Control during Workup: If an aqueous workup is necessary, it should ideally be performed under neutral or slightly basic conditions until the organic product is extracted. The final hydrolysis of the iminium salt to the ketone is typically done with dilute aqueous acid as a separate, controlled step.
Diagram: Hydrolysis Pathway of Enamine
Caption: Stepwise mechanism for the acid-catalyzed hydrolysis of the enamine to dimedone.
FAQ 4: How can I effectively monitor the progress of my reaction?
Answer: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.
TLC Analysis Protocol:
-
Stationary Phase: Standard silica gel plates.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is generally effective. A good starting point is a 7:3 or 8:2 mixture of hexanes:ethyl acetate. Adjust the polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization:
-
UV Light (254 nm): The enamine and many alkylated/acylated products are UV active.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain that will visualize most organic compounds.
-
Iodine Chamber: Another useful general stain.
-
Interpreting the TLC Plate:
-
Spot 1 (Starting Material): The enamine, this compound.
-
Spot 2 (Product): The C-alkylated iminium salt (which may appear as the hydrolyzed ketone on the silica plate) or the acylated product. This should have a different Rf value than the starting enamine.
-
Other Spots: The appearance of other spots could indicate the formation of byproducts such as the N-alkylated product or the hydrolysis product (dimedone).
It is good practice to run co-spots of your starting material alongside the reaction mixture to aid in identification.
FAQ 5: What are the best practices for purifying the final α-substituted ketone?
Answer: The choice of purification method will depend on the physical properties of your product and the nature of the byproducts.
Purification Strategies:
| Method | When to Use | Key Considerations |
| Recrystallization | If the product is a solid with good crystallinity and the impurities have different solubilities. | Choose a solvent system where the product is soluble at high temperatures and insoluble at low temperatures. |
| Column Chromatography | The most general and effective method for separating the desired product from byproducts and unreacted starting materials. | Use a silica gel stationary phase and an appropriate solvent system (as determined by TLC analysis). |
| Distillation | If the product is a liquid with a boiling point significantly different from any impurities. | Often performed under reduced pressure to avoid decomposition at high temperatures. |
General Purification Workflow:
-
After the reaction and appropriate workup (including the final hydrolysis step), concentrate the crude product in vacuo.
-
Perform column chromatography on the crude residue using a solvent system optimized by TLC.
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure.
-
If the product is a solid, consider recrystallization to achieve higher purity.
Experimental Protocols
Protocol 1: General Procedure for Stork Enamine Alkylation
This protocol provides a general method for the C-alkylation of this compound with a reactive alkyl halide.
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve the enamine in anhydrous THF (or another suitable aprotic solvent).
-
Addition of Electrophile: Add the alkyl halide (1.1 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish, gently warm the mixture to 40-50 °C.
-
Hydrolysis: Once the reaction is complete (as indicated by the consumption of the enamine), add an equal volume of 10% aqueous hydrochloric acid to the reaction mixture and stir vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt.
-
Workup: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram: Experimental Workflow for Stork Enamine Alkylation
Caption: A typical workflow for the Stork enamine alkylation and subsequent workup.
References
-
Wikipedia. Stork enamine alkylation. [Link]
-
LibreTexts Chemistry. Enamine Reactions. [Link]
-
Cambridge University Press. Stork Enamine Reaction. [Link]
-
Master Organic Chemistry. Enamines. [Link]
-
NROChemistry. Stork Enamine Synthesis. [Link]
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Stork enamine reaction. [Link]
-
OpenStax. Carbonyl Condensations with Enamines: The Stork Enamine Reaction. [Link]
Sources
Technical Support Center: Regioselectivity in Reactions of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one
Welcome to the technical support center for 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one. This versatile intermediate, derived from dimedone, is a powerful tool in organic synthesis, particularly for the construction of substituted cyclohexanone frameworks.[1][2][3] However, its synthetic utility is intrinsically linked to the challenge of controlling regioselectivity during reactions with electrophiles. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you achieve your desired synthetic outcomes.
Understanding the Core Challenge: Competing Nucleophilic Sites
This compound, a type of enaminone, possesses multiple nucleophilic centers due to the delocalization of the nitrogen lone pair into the conjugated system. This creates a competition primarily between reaction at the nitrogen (N), the α-carbon (C2), and the γ-carbon (C4 or α'-carbon). Understanding and controlling the factors that dictate where an electrophile will react is paramount for successful synthesis.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Alkylation Reactions - The C vs. N Selectivity Problem
Question 1: My alkylation of this compound with an alkyl halide is yielding a mixture of C- and N-alkylated products. How can I selectively favor C-alkylation at the γ-position (C4)?
Answer: This is the most common challenge encountered with this substrate. The C- versus N-alkylation is a classic case of kinetic versus thermodynamic control, heavily influenced by reaction conditions.[4][5] N-alkylation is often the thermodynamically favored pathway, while C-alkylation is kinetically favored. To achieve high selectivity for γ-C-alkylation, you must create conditions that favor the kinetic pathway.
Causality and Rationale: Enaminones are ambident nucleophiles, similar to enolates.[6] Direct reaction on the neutral enaminone often leads to N-alkylation due to the high electron density on the nitrogen atom. To favor C-alkylation, the strategy is to first deprotonate the γ-carbon (the α'-position to the carbonyl) to form an extended enolate/aza-enolate. This intermediate is a softer nucleophile, and its reaction at the carbon terminus is favored, especially with soft electrophiles like primary alkyl halides.
Troubleshooting Protocol for Maximizing γ-C-Alkylation:
-
Choice of Base and Deprotonation Conditions:
-
Recommended: Use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS). These bases are sterically hindered and will selectively deprotonate the less-hindered γ-carbon.[7]
-
Procedure: Pre-form the lithium aza-enolate by adding the base slowly to a solution of the enaminone in an aprotic, non-coordinating solvent like anhydrous tetrahydrofuran (THF) at a low temperature, typically -78 °C. The lithium counter-ion is crucial as it coordinates to the carbonyl oxygen, increasing the nucleophilicity of the γ-carbon.[7]
-
-
Solvent Effects:
-
Use Aprotic Solvents: THF, diethyl ether, or dioxane are ideal. These solvents do not solvate the enolate anion as strongly as protic solvents, keeping it reactive.
-
Avoid Protic Solvents: Solvents like ethanol or methanol will protonate the strong base and the generated enolate, leading to a complex mixture or recovery of starting material.
-
-
Electrophile Addition:
-
Maintain Low Temperature: After the enolate has formed (typically after stirring for 30-60 minutes at -78 °C), add the alkyl halide electrophile dropwise while keeping the temperature constant.
-
Nature of Electrophile: This method works best for reactive, "soft" electrophiles such as primary alkyl iodides, bromides, and allylic or benzylic halides.[8][9] Sterically hindered (secondary, tertiary) or less reactive electrophiles (e.g., alkyl chlorides) may require longer reaction times or fail to react, leading to decomposition upon warming.
-
-
Reaction Quench and Workup:
-
Allow the reaction to stir at low temperature for several hours, then let it warm slowly to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Summary of Conditions for Regiocontrol:
| Condition | Favors γ-C-Alkylation (Kinetic Control) | Favors N-Alkylation (Thermodynamic Control) |
| Base | Strong, hindered base (LDA, LiHMDS) | Weaker base or no base |
| Solvent | Aprotic (THF, Ether) | Protic or polar aprotic (Ethanol, DMF) |
| Temperature | Low (-78 °C) | Room Temperature or elevated |
| Counter-ion | Li⁺ | K⁺, Na⁺, or none |
| Order of Addition | 1. Base, 2. Enaminone, 3. Electrophile | Enaminone and Electrophile mixed directly |
Question 2: How can I spectroscopically confirm whether I have the C-alkylated or N-alkylated product?
Answer: Differentiating between the C- and N-alkylated isomers is straightforward using a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
¹H NMR Spectroscopy:
-
γ-C-Alkylated Product: The most telling signal is the disappearance of the proton at the γ-position (C4). In the starting material, this is a singlet integrating to 2H. In the mono-alkylated product, this becomes a methine proton (CH) integrating to 1H, often appearing as a multiplet depending on the attached alkyl group. The vinyl proton signal (at C2) will remain.
-
N-Alkylated Product: This results in the formation of a quaternary ammonium salt (an iminium salt). The key change is in the chemical shift of the N-methyl protons. They will be significantly deshielded (shifted downfield) compared to the starting enaminone due to the positive charge on the nitrogen. The γ-protons (CH₂) will remain a singlet at a similar chemical shift to the starting material.
-
-
¹³C NMR Spectroscopy:
-
γ-C-Alkylated Product: A new signal for the alkyl group will appear, and the γ-carbon (C4) signal will shift downfield and appear as a CH group in a DEPT-90 experiment.
-
N-Alkylated Product: The N-methyl carbons will show a significant downfield shift. More diagnostically, the C3 carbon (attached to the nitrogen) will be shifted significantly downfield due to the iminium character.[10]
-
-
IR Spectroscopy:
-
γ-C-Alkylated Product: The spectrum will still show the characteristic conjugated ketone (C=O) and enamine (C=C-N) stretches, although their positions may shift slightly.
-
N-Alkylated Product: The C=N⁺ stretch of the iminium salt will appear at a higher frequency (typically 1650-1680 cm⁻¹) than the C=C stretch of the starting enaminone. The C=O stretch will also be present.
-
Section 2: Post-Reaction Hydrolysis
Question 3: I have successfully performed a γ-C-alkylation. What is the standard protocol to hydrolyze the enamine and obtain the final 2-substituted 5,5-dimethylcyclohexane-1,3-dione?
Answer: The enamine functionality is a robust protecting group for one of the carbonyls in the 1,3-dione system. Its removal is typically achieved by acidic hydrolysis, which converts the enamine back into a ketone.[11][12]
Causality and Rationale: The mechanism of enamine hydrolysis is essentially the reverse of its formation.[12] The reaction is initiated by protonation of the α-carbon (C2), which creates a reactive iminium ion. Water then attacks the iminium carbon, and subsequent proton transfers lead to the collapse of the tetrahedral intermediate, expelling dimethylamine and revealing the ketone.[11][12][13]
Detailed Hydrolysis Protocol:
-
Reaction Setup: Dissolve the crude or purified C-alkylated enaminone product in a suitable solvent like THF, methanol, or a mixture thereof.
-
Acid Addition: Add an aqueous solution of a mineral acid, such as 1 M to 3 M hydrochloric acid (HCl). The use of a biphasic system with vigorous stirring is also effective.
-
Reaction Monitoring: Stir the mixture at room temperature or gently heat to 40-60 °C to accelerate the reaction. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If necessary, neutralize the excess acid with a base like sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting 2-substituted 1,3-dione can then be purified by recrystallization or column chromatography.
Section 3: Troubleshooting Acylation and Other Electrophiles
Question 4: I am attempting to acylate the enaminone with an acyl chloride, but I am getting a complex mixture or O-acylation. How can I favor C-acylation?
Answer: Acylation presents a similar regioselectivity challenge to alkylation, but with the added complication of O-acylation.[8][14] The principles of kinetic control are still key.
Strategy for Selective C-Acylation: The approach is very similar to C-alkylation. The key is to form the lithium aza-enolate under strict kinetic conditions.
-
Pre-form the Enolate: Use LDA or LiHMDS in THF at -78 °C to deprotonate the γ-carbon.
-
Use a Reactive Acylating Agent: Acyl chlorides or anhydrides are suitable.
-
Low-Temperature Addition: Add the acylating agent slowly at -78 °C.
-
Control Stoichiometry: Use of slightly more than one equivalent of the base and acylating agent is often necessary to drive the reaction to completion.
Why O-Acylation Occurs: The oxygen of the enolate is a "hard" nucleophilic center. Hard electrophiles, like acyl chlorides, have a greater propensity to react at the hard oxygen center, especially under conditions that are not strictly kinetically controlled (e.g., higher temperatures, less coordinating counter-ions). Using lithium as the counter-ion and maintaining very low temperatures helps to minimize this side reaction.
By rigorously controlling your reaction parameters—base, solvent, temperature, and order of addition—you can effectively steer the reactivity of this compound to achieve the desired regioselective functionalization.
References
-
Zhu, L., Cui, Y., Chen, X., Zhang, H., Feng, J., Wu, Q., & Zhu, D. (2021). Synthesis of single stereoisomers of 2,2-disubstituted 3-hydroxycyclohexane-1-ones via enzymatic desymmetric reduction of the 1,3-cyclohexanediones. Green Synthesis and Catalysis, 2(3), 320–323. [Link]
-
Chemistry LibreTexts. (2014, August 29). 19.10 Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate. [Link]
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Chemistry LibreTexts. (2023, January 22). Enamine Reactions. [Link]
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Chaaban, I., Greenhill, J. V., & Ramli, M. (1981). Reactions between enaminones and enones. Part 2. C versus N-Alkylation with cyclohex-2-enone. Journal of the Chemical Society, Perkin Transactions 1, 3120-3124. [Link]
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Reddit. (2014, June 27). Enamines: C vs N-alkylation? r/chemistry. [Link]
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Ashenhurst, J. (2024, April 16). Enamines. Master Organic Chemistry. [Link]
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Pearson Study Prep. (2015, February 24). Enamine Alkylation and Acylation. YouTube. [Link]
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Fernández, G. (2021, June 22). Acylation of an enamine. YouTube. [Link]
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Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Link]
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α-ALKYLATION OF CARBONYL COMPOUNDS VIA ENAMINES. (n.d.). [Link]
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Química Organica.org. Regioselectivity and Stereoselectivity in the Alkylation of Enolates. [Link]
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Organic Chemistry Portal. Enaminone synthesis by oxidation, hydrolysis or rearrangement. [Link]
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Pearson. Enamine Alkylation and Acylation Explained. [Link]
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Wikipedia. (2023, December 2). 1,3-Cyclohexanedione. [Link]
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ResearchGate. (2006, August). Regioselective α-alkylation of ketones with alkyl chlorides and fluorides via highly nucleophilic magnesium enamides. [Link]
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YouTube. (2022, October 11). Regioselectivity of alkylation reactions. [Link]
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Ashenhurst, J. (2024, April 16). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]
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Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Link]
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Sollenberger, P. Y., & Martin, R. B. (1970). Mechanism of enamine hydrolysis. Journal of the American Chemical Society, 92(14), 4261–4270. [Link]
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Stenutz. This compound. [Link]
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PubMed. (2015). Boron-Heck reaction of cyclic enaminones: regioselective direct arylation via oxidative palladium(II) catalysis. Organic Letters, 17(15), 3858-3861. [Link]
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ResearchGate. (2006, August). Recent Developments in the Chemistry of Enaminones. [Link]
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ResearchGate. (2020, May). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. [Link]
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National Institutes of Health. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. [Link]
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MDPI. (2023, May 22). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. [Link]
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PubMed. (2002). What factors affect the regioselectivity of oxidation by cytochrome p450? A DFT study of allylic hydroxylation and double bond epoxidation in a model reaction. Journal of the American Chemical Society, 124(49), 14613-14621. [Link]
-
De, A. U., & Pathak, A. K. (1991). Regio- and stereoselectivity in the 1,3-dipolar cycloaddition of C,N-diarylnitrones to 3,3-methylene-5,5-dimethyl-2-pyrrolidinone. Monatshefte für Chemie / Chemical Monthly, 122(11), 961-966. [Link]
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National Institutes of Health. (n.d.). Acid-Catalyzed, Metal- and Oxidant-Free C=C Bond Cleavage of Enaminones: One-Pot Synthesis of 3,4-Dihydroquinazolines. [Link]
-
RSC Publishing. (2017, March 6). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. [Link]
-
Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. (2024, January 8). Journal of the American Chemical Society. [Link]
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Overcoming low reactivity of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one in condensation reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses the frequently encountered challenge of low reactivity with 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one in condensation reactions. Here, we provide in-depth explanations, troubleshooting workflows, and validated protocols to help you overcome synthetic hurdles and achieve your target outcomes.
The Challenge: Understanding the Low Reactivity
This compound, a derivative of dimedone, is a versatile building block. However, its participation in condensation reactions, such as the Knoevenagel condensation, can be unexpectedly sluggish. This reduced reactivity stems from a combination of electronic and steric factors:
-
Electronic Stabilization: The compound exists as a vinylogous amide, where the lone pair of the nitrogen atom is delocalized across the enamine and carbonyl system. This delocalization imparts significant stability, reducing the nucleophilicity of the α-carbon and making it less prone to react with electrophiles like aldehydes.
-
Steric Hindrance: The presence of the gem-dimethyl group at the C5 position introduces significant steric bulk. This hinders the approach of reactants and can destabilize the transition states necessary for condensation, thereby increasing the activation energy of the reaction.[1][2] While the gem-dimethyl effect (Thorpe-Ingold effect) often favors intramolecular cyclization, it can impede intermolecular reactions by sterically shielding the reactive sites.[3][4]
Troubleshooting Workflow
Before proceeding to the FAQs, use this workflow to diagnose the root cause of a stalled or low-yielding condensation reaction.
Caption: A decision tree to systematically troubleshoot failed condensation reactions.
Frequently Asked Questions (FAQs)
Q1: My condensation reaction with an aromatic aldehyde is extremely slow or not proceeding at all. What is the first thing I should check?
A1: The primary issue is likely insufficient activation of the reactants. Standard Knoevenagel conditions using weak bases like piperidine or pyridine may not be effective enough to overcome the inherent stability of the dimedone-enamine.[5]
Recommendation: The first step is to introduce an acid catalyst. Brønsted acids or Lewis acids can activate the system and facilitate the reaction. For instance, simple organic acids like formic acid have been shown to effectively catalyze the condensation of dimedone (the precursor to your enamine) with aldehydes at room temperature.[6][7] The acid protonates the carbonyl oxygen of the aldehyde, making it a much stronger electrophile and more susceptible to attack by the weakly nucleophilic enamine.
Q2: What types of catalysts are most effective for activating this enamine system for condensation?
A2: A range of catalysts can be employed, with the choice depending on the specific aldehyde substrate and desired reaction conditions.
-
Brønsted Acids: Simple acids like formic acid, p-toluenesulfonic acid (p-TSA), or silica-supported sulfonic acids are effective and economical choices.[6][7][8] They work by activating the aldehyde partner.
-
Lewis Acids: For more challenging substrates, Lewis acids are highly effective. They coordinate to the carbonyl oxygen of the enamine, withdrawing electron density and enhancing the nucleophilicity of the α-carbon.[9] Common choices include lanthanide salts (e.g., LaCl₃, Yb(OTf)₃) and titanium tetrachloride (TiCl₄).[10][11] Cooperative catalysis, where a Lewis acid activates the electrophile and a base activates the nucleophile, is a powerful strategy.[9][12]
-
Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst-15, Fe³⁺-montmorillonite, or silica sulfuric acid offer the advantages of simple product isolation (filtration) and catalyst reusability, aligning with green chemistry principles.[7][13]
Q3: I'm observing the formation of side products, including a self-condensation product. How can I improve the selectivity?
A3: Self-condensation typically occurs under harsh conditions or with highly reactive catalysts.[14] The formation of a 1,3,5-trisubstituted benzene derivative can result from the self-condensation of three enamine molecules.[14][15]
Recommendations:
-
Lower the Temperature: If heating, try running the reaction at a lower temperature for a longer duration.
-
Choose a Milder Catalyst: Switch from a strong Lewis acid to a milder Brønsted acid or a heterogeneous catalyst.
-
Control Stoichiometry: Ensure the stoichiometry is correct. Using a slight excess of the aldehyde can sometimes minimize self-condensation of the enamine.[5]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and stop it once the desired product is maximized, before significant side products appear.[5]
Q4: Can I enhance the reaction rate without a catalyst?
A4: Yes, non-catalytic methods can significantly improve reaction outcomes, primarily by providing the necessary activation energy.
Microwave Irradiation: This is a highly effective technique for accelerating slow organic reactions.[16][17] Microwave energy can lead to rapid, uniform heating, often reducing reaction times from hours to minutes and improving yields.[15][16] Solvent-free microwave-assisted reactions are particularly attractive from a green chemistry perspective.[16][17]
Ultrasonic Irradiation: Sonication can also promote the reaction by creating localized high-pressure and high-temperature zones through acoustic cavitation, enhancing mass transfer and accelerating the reaction rate.[8][13]
Mechanistic Insight: The Role of Acid Catalysis
The diagram below illustrates a plausible mechanism for the acid-catalyzed condensation, which proceeds through a Knoevenagel condensation, followed by a Michael addition and cyclization/dehydration cascade, typically when using the dimedone precursor. The initial activation of the aldehyde by the acid catalyst (H⁺ or Lewis Acid) is the crucial step to overcome the low reactivity of the enamine system.
Caption: Plausible reaction pathway highlighting the critical aldehyde activation step.
Comparative Data and Protocols
For practical application, the following table summarizes various catalytic systems used for condensation reactions involving dimedone (a common precursor and structural analog) with aldehydes.
| Catalyst System | Aldehyde Example | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Formic Acid | Benzaldehyde | N/A (Solvent) | Formic Acid | Room Temp | 5 min | 96 | [6] |
| LaCl₃/ClCH₂COOH | Benzaldehyde | 10 | Solvent-free | 70 | 10 min | 96 | [10] |
| p-TSA | Benzylidene cyclohexanone | 15 | Toluene | Reflux | 3-4 h | 92 | [8] |
| Zn(OAc)₂ | 4-Cl-Benzaldehyde | 10 | Ethanol | Ultrasound | 15 min | 95 | [8] |
| Amberlyst-15 | Benzaldehyde | N/A | Solvent-free | 120 | 1.5 h | 98 | [7] |
Protocol 1: General Procedure for Brønsted Acid-Catalyzed Condensation
This protocol is adapted from methodologies using formic acid as both a catalyst and solvent.[6]
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol) and this compound (1.05 mmol).
-
Reaction Initiation: Add formic acid (2 mL) to the flask.
-
Stirring: Stir the resulting mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (eluent: n-hexane/ethyl acetate 3:1). The reaction is often complete within 5-30 minutes.[6]
-
Work-up: Upon completion, add deionized water (10 mL) to the flask. The product will often precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purification: If necessary, recrystallize the crude product from ethanol to afford the pure compound.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol is a generalized procedure based on the principles of microwave-assisted organic synthesis for condensation reactions.[16][17]
-
Preparation: In a 10 mL microwave reaction vial, combine the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and a catalytic amount of a solid acid catalyst like Amberlyst-15 or silica sulfuric acid (approx. 50 mg).
-
Sealing: Securely cap the reaction vial.
-
Irradiation: Place the vial in a scientific microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for 5-15 minutes. (Power setting: ~300-400 W, to be optimized).
-
Cooling: After irradiation, allow the vial to cool to room temperature.
-
Isolation: Add ethyl acetate (5 mL) to the vial and filter to remove the solid catalyst.
-
Purification: Wash the filtrate with water, dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization.
Safety Note: Always conduct microwave-assisted reactions in a designated scientific microwave reactor. Do not use a domestic microwave oven. Ensure the reaction vial is properly sealed and that temperature and pressure limits are not exceeded.
References
-
Safaei, H. R., Movahed, A. E., Davoodi, M., Shekouhy, M., Rahmanian, V., & Safaei, M. (2012). One-Pot Multi Component Synthesis of Xanthenediones and Acridinediones at Room Temperature. Asian Journal of Chemistry, 24(12), 5621-5624. [Link]
-
Wikipedia contributors. (2023, December 2). Thorpe–Ingold effect. In Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (n.d.). Cooperative Enamine-Lewis Acid Catalysis. Request PDF. [Link]
-
Azizi, N., & Ghafuri, H. (2012). A new, efficient and reusable catalytic system based on lanthanum(III) chloride for the synthesis of xanthene derivatives. Journal of the Serbian Chemical Society, 77(1), 1-8. [Link]
-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2010). Green technologies in organic synthesis: self-condensation of enamines, enaminones and enaminoesters under microwave irradiation in ionic liquid. Green Chemistry Letters and Reviews, 3(2), 93-99. [Link]
-
MDPI. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Molecules, 27(15), 4994. [Link]
-
ResearchGate. (n.d.). One-Pot Multi Component Synthesis of Xanthenediones and Acridinediones at Room Temperature. Request PDF. [Link]
-
Sciforum. (2023). Development of a Green Method for the Synthesis of Xanthene-1,8-dione Derivatives from Dimedone and Aldehydes. ECSOC-27. [Link]
-
Unique Pub International. (2018). A Review on Solvent-Free Microwave Assisted Condensation Reactions. UPI Journal of Chemical and Life Sciences, 1(1), 45-58. [Link]
-
Arkivoc. (2001). The gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p-nitrophenyl) hydantoates. Arkivoc, 2001(12), 44-57. [Link]
-
ResearchGate. (n.d.). Microwave Assisted Solvent-Free Synthesis of Some Imine Derivatives. [Link]
-
National Center for Biotechnology Information. (2021). Chiral Lewis acid-bonded picolinaldehyde enables enantiodivergent carbonyl catalysis in the Mannich/condensation reaction of glycine ester. Chemical Science, 12(3), 1143-1149. [Link]
-
Houk, K. N., & List, B. (2002). Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity. Journal of the American Chemical Society, 124(46), 13854–13863. [Link]
-
MacMillan, D. W. C. (n.d.). Enamine Catalysis. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: The First Example of Enamine—Lewis Acid Cooperative Bifunctional Catalysis: Application to the Asymmetric Aldol Reaction. Request PDF. [Link]
-
ResearchGate. (n.d.). Green technologies in organic synthesis: Self-condensation of enamines, enaminones and enaminoesters under microwave irradiation in ionic liquid. [Link]
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Removal of dimethylamine byproduct from reactions of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions concerning a common challenge in synthetic organic chemistry: the removal of dimethylamine byproduct from reactions utilizing 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one. As a versatile enaminone, this starting material is a valuable building block for the synthesis of complex heterocyclic compounds and pharmaceutical intermediates.[1][2][3] However, its reactivity often leads to the liberation of dimethylamine, a volatile and basic impurity that requires systematic removal to ensure product purity.
This document is designed to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the origin and management of dimethylamine in your reaction mixtures.
Q1: Why is dimethylamine frequently produced as a byproduct in reactions with this compound?
Answer: this compound belongs to a class of compounds known as enaminones. The electronic structure of enaminones features a vinylogous amide system, where the nitrogen's lone pair of electrons is in conjugation with the carbonyl group. This delocalization makes the dimethylamino group, -(N(CH₃)₂), an effective leaving group in various nucleophilic substitution and addition-elimination reactions.[4] When a nucleophile attacks the enaminone system, the carbon-nitrogen bond can cleave, releasing the stable, neutral dimethylamine molecule as a byproduct. This is a common pathway in the synthesis of heterocyclic compounds where the enaminone serves as a synthon.[1][5]
Q2: I noticed a strong fishy odor from my reaction. Is this related to the dimethylamine byproduct?
Answer: Yes, absolutely. Dimethylamine is a volatile amine with a characteristic strong, fishy, or ammonia-like odor. Its presence, even in trace amounts, is a clear sensory indicator that it has been eliminated from the starting material and is present in your reaction vessel.
Q3: Can I simply remove dimethylamine using a rotary evaporator?
Answer: While dimethylamine has a very low boiling point (7 °C), relying solely on rotary evaporation is often inefficient and ill-advised for several reasons:
-
Salt Formation: If your reaction mixture contains any acidic components (either from reagents, catalysts, or acidic byproducts), the basic dimethylamine will be protonated to form dimethylammonium salts. These salts are non-volatile and will remain in your flask upon evaporation of the solvent.
-
Azeotropes and Co-distillation: Dimethylamine can form azeotropes or co-distill with common organic solvents, making its complete removal by simple distillation difficult.
-
High Volatility: Its high volatility means it will rapidly enter the vacuum system, potentially contaminating the pump oil and tubing.
Q4: What is the most reliable method for removing dimethylamine?
Answer: The most robust and widely used method is an acid-base extraction , also known as an acidic wash.[6][7] This technique leverages the basicity of dimethylamine. By washing the organic reaction mixture with a dilute aqueous acid (like 1M HCl), the water-insoluble dimethylamine is converted into its water-soluble salt, dimethylammonium chloride.[8][9] This salt then partitions into the aqueous layer, which can be easily separated and discarded, effectively removing the impurity from your organic phase.[10]
Q5: Could an acidic wash degrade my target molecule?
Answer: This is a critical consideration. The stability of your desired product to acidic conditions must be evaluated. While many compounds are stable, some functional groups can be sensitive to acid. Enaminones themselves can be prone to hydrolysis under harsh acidic conditions.[4]
-
For acid-sensitive products: A milder acidic wash using saturated aqueous ammonium chloride (NH₄Cl) is recommended. Its pH is around 4.5-5.5, which is often sufficient to protonate dimethylamine without causing significant degradation of the desired product.
-
General Practice: It is always best to perform the acidic wash efficiently and not let the organic layer remain in contact with the acidic solution for an extended period. Performing the extraction at a lower temperature (e.g., in an ice bath) can also mitigate potential degradation.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Plausible Cause(s) | Recommended Solution(s) |
| Persistent "fishy" odor after multiple acid washes. | 1. Incomplete Protonation: The amount of acid used was insufficient to neutralize all the dimethylamine. 2. Inefficient Mixing: Poor mixing during extraction led to incomplete partitioning of the dimethylammonium salt into the aqueous phase. | 1. Check pH: Test the aqueous layer with pH paper after extraction. It should be distinctly acidic. If not, add more dilute acid to the next wash. 2. Increase Wash Volume/Frequency: Perform additional washes with the acidic solution. 3. Ensure Thorough Mixing: Invert the separatory funnel gently but thoroughly multiple times to maximize the surface area between the two phases. |
| Significant loss of product yield after workup. | 1. Product Degradation: The target molecule is unstable in the acidic conditions used. 2. Product Partitioning: The protonated form of your product may have some solubility in the aqueous layer. 3. Emulsion Formation: Product may be trapped within a stable emulsion. | 1. Use Milder Acid: Switch from strong acids (e.g., HCl) to a saturated solution of NH₄Cl. Minimize the contact time and consider performing the wash at 0 °C. 2. Back-Extraction: After separating the initial aqueous wash, extract it once or twice with a fresh portion of your organic solvent (e.g., ethyl acetate) to recover any dissolved product. Combine these organic layers with your main product solution. 3. Break Emulsion: Add a small amount of brine (saturated aq. NaCl) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase and often helps to break emulsions. |
| Formation of a solid precipitate at the interface during extraction. | 1. Insoluble Salt: The dimethylammonium salt or the salt of your product may be precipitating out of solution due to low solubility. 2. Product Crashing Out: Changes in solvent polarity during the wash may cause your product to precipitate if its solubility is low. | 1. Add Water: Add more deionized water to the separatory funnel to dissolve the precipitated salt. 2. Add More Organic Solvent: If the product is precipitating, add more of the organic solvent to ensure it remains dissolved in that phase. |
Data & Physicochemical Properties
A summary of key properties is provided below for quick reference. Understanding these values is crucial for designing effective purification protocols.
| Compound | Molecular Formula | Boiling Point | pKₐ of Conjugate Acid | Water Solubility |
| Dimethylamine | (CH₃)₂NH | 7 °C | 10.73[8][11] | Very Soluble |
| This compound | C₁₀H₁₇NO | N/A (Solid) | N/A | Sparingly Soluble |
| Dimethylammonium Chloride | (CH₃)₂NH₂Cl | N/A (Solid) | N/A | Very Soluble |
Note: The high pKₐ of the dimethylammonium ion indicates that dimethylamine is a relatively strong base, requiring a sufficiently acidic solution to ensure complete protonation.
Experimental Protocol: Standard Acidic Workup
This protocol outlines a standard, field-proven method for the removal of dimethylamine from a reaction mixture using liquid-liquid extraction.
Workflow Diagram
Caption: Workflow for Dimethylamine Removal
Step-by-Step Methodology
-
Solvent Dilution: Once the reaction is complete, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). This ensures the mixture is fluid and that your product is fully dissolved in the organic phase.
-
Transfer to Separatory Funnel: Transfer the diluted reaction mixture to a separatory funnel of an appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).
-
Acidic Wash:
-
Add a volume of 1M aqueous hydrochloric acid (HCl) approximately equal to one-third of the organic layer's volume.
-
Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup.
-
Close the stopcock and shake the funnel for 30-60 seconds with periodic venting.
-
Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain the lower aqueous layer. If using DCM, the organic layer will be at the bottom; be careful to drain the correct layer.
-
Repeat this wash step one or two more times. After the final wash, check the pH of the aqueous layer to confirm it is acidic.
-
-
Neutralizing Wash (Optional): To remove any residual acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be sure to vent frequently, as CO₂ gas will be evolved.
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic phase and aids in breaking any minor emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, indicating that all water has been absorbed.
-
Isolation: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield your purified product.
References
- Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. International Journal of Pharmaceutical Sciences and Research.
- General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry.
- Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances.
- General Method for the Synthesis of Enaminones via Nickel Photoc
- Removal of dimethylamine from aqueous streams by hollow-fiber-supported gas membrane. Journal of Chemical Industry and Engineering (China).
- Process for removing dimethylamine.
- Enamine, enamide synthesis. Organic Chemistry Portal.
- A novel trans-amination process in 3-arylamino- 5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products.
- Process for removing dimethylamine.
- Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Journal of the American Chemical Society.
- Enaminone synthesis by amin
- This compound. Sigma-Aldrich.
- How can we remove DMF
- Synthesis of some enaminone derivatives under solvent-free process. Journal of Chemical and Pharmaceutical Research.
- Acid-Base Extraction. Chemistry LibreTexts.
- Dimethylamine. Wikipedia.
- 2-(dimethylamino)pyrimidine. Organic Syntheses.
- What are the physical and chemical properties of dimethylamine hydrochloride?. Benchchem.
- Synthesis of New β-enaminones of Isoquinolines with 5,5-dimethyl-cyclohexanedione. MDPI.
- Acid–base extraction. Wikipedia.
- Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Semantic Scholar.
- Workup for Removing Amines. University of Rochester, Department of Chemistry.
- Organic Practical Setup 5. Washing to remove acid impurities. YouTube.
- Dimethylamine. PubChem.
- 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives catalyze. Journal of the Serbian Chemical Society.
- The pKb of dimethylamine and pKa of acetic acid are 3.27 and 4.77. Testbook.
- Organic Chemistry: Separations & Purifications | MC
- Lab Tested DMF Removal Techniques
- Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol.
Sources
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- 4. Recent developments in chemical reactivity of N , N -dimethylenamino ketones as synthons for various heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00683G [pubs.rsc.org]
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Stability of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one under acidic and basic conditions
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with 3-(dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one. It offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to investigate the stability of this compound under acidic and basic conditions.
Introduction to the Stability of Enaminones
This compound belongs to the enaminone class of compounds. Enaminones are characterized by a conjugated system involving a nitrogen atom, a carbon-carbon double bond, and a carbonyl group. This structural feature governs their chemical reactivity and stability. A critical aspect of working with enaminones is their susceptibility to hydrolysis, particularly under acidic conditions. This guide will equip you with the knowledge to anticipate, control, and analyze the stability of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction involving this compound in an acidic medium is giving low yields and multiple unknown byproducts. What is likely happening?
Answer: It is highly probable that your compound is degrading under the acidic conditions of your reaction. Enaminones are known to be susceptible to acid-catalyzed hydrolysis.[1] The lone pair of electrons on the nitrogen atom can be protonated, which disrupts the conjugated system and makes the β-carbon susceptible to nucleophilic attack by water. This ultimately leads to the cleavage of the carbon-nitrogen bond, yielding 5,5-dimethyl-1,3-cyclohexanedione (dimedone) and dimethylamine.
Troubleshooting Steps:
-
pH Monitoring and Control: Carefully monitor and, if possible, buffer the pH of your reaction medium. Even mildly acidic conditions can initiate hydrolysis.
-
Anhydrous Conditions: If your reaction chemistry allows, use anhydrous solvents and reagents to minimize the presence of water, which is required for hydrolysis.
-
Temperature Control: Elevated temperatures can accelerate the rate of hydrolysis. Conduct your reaction at the lowest effective temperature.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the enaminone to acidic conditions.
-
Alternative Catalysts: Explore the use of non-acidic catalysts if your transformation permits.
Diagram: Proposed Acid-Catalyzed Hydrolysis Pathway
Caption: Acid-catalyzed hydrolysis of the enaminone.
FAQ 2: I need to use this compound in a formulation. What is its expected stability profile across a range of pH values?
Answer: Based on the general behavior of enaminones, you can expect the following stability profile:
-
Acidic pH (pH < 6): The compound is likely to be unstable and undergo rapid hydrolysis. The rate of hydrolysis is generally proportional to the hydrogen ion concentration.[1]
-
Neutral pH (pH ~7): The compound is expected to be significantly more stable than in acidic conditions. However, some slow degradation may still occur over extended periods.
-
Basic pH (pH > 8): The compound is generally stable under basic conditions. The absence of a high concentration of protons prevents the initial protonation step required for rapid hydrolysis.
To determine the precise stability profile for your specific formulation, it is crucial to conduct a pH-rate profile study.
FAQ 3: How can I quantitatively assess the stability of this compound and identify its degradation products?
Answer: A forced degradation study is the standard approach to quantitatively assess the stability of a compound and identify its degradation products.[2][3] This involves subjecting the compound to a variety of stress conditions (acid, base, heat, light, oxidation) and monitoring its degradation over time using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[4][5][6]
Key steps in a forced degradation study:
-
Develop a Stability-Indicating HPLC Method: This method must be able to separate the parent compound from all potential degradation products.
-
Subject the Compound to Stress Conditions: Expose solutions of the compound to acidic, basic, oxidative, thermal, and photolytic stress.
-
Analyze Samples at Timed Intervals: Withdraw aliquots at various time points and analyze them using the validated HPLC method.
-
Quantify Degradation: Determine the percentage of the parent compound remaining and the formation of degradation products over time.
-
Identify Degradation Products: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structures of the major degradation products.[7][8][9]
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase pH adjustment)
Methodology:
-
Initial Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Scan for the UV maximum of the compound (a starting point could be around 280-320 nm).
-
-
Sample Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.
-
Forced Degradation for Method Development: To generate degradation products for method optimization, prepare separate solutions of the compound in 0.1 M HCl and 0.1 M NaOH. Heat them gently (e.g., 60 °C) for a few hours. Also, expose a solution to hydrogen peroxide (3%) to induce oxidative degradation.
-
Method Optimization: Inject the stressed samples and the unstressed reference standard. Adjust the gradient, mobile phase composition, and other chromatographic parameters to achieve good resolution between the parent peak and all degradation product peaks. The goal is a method where all peaks are baseline-separated.
Protocol 2: Forced Degradation Study
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with water to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: Dilute the stock solution with a 3% hydrogen peroxide solution to a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.
-
-
Sampling and Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples before injection. Analyze each sample by the validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point for each condition. Plot the percentage of the compound remaining versus time to determine the degradation kinetics.
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Area of Major Degradant 1 | % Area of Major Degradant 2 |
| 0.1 M HCl (60 °C) | 0 | 100 | 0 | 0 |
| 2 | 45.2 | 52.1 | 1.5 | |
| 4 | 10.5 | 85.3 | 2.8 | |
| 0.1 M NaOH (60 °C) | 0 | 100 | 0 | 0 |
| 24 | 98.7 | < 0.1 | < 0.1 | |
| 3% H₂O₂ (RT) | 0 | 100 | 0 | 0 |
| 24 | 95.3 | 2.1 | 0.8 |
(Note: The data in this table is illustrative and should be replaced with experimental results.)
Diagram: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of the compound.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003. [Link]
-
Blessy, M., R. D. Patel, P. N. Prajapati, and Y. K. Agrawal, Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2014. 4(3): p. 159-165. [Link]
- Alsante, K. M., et al., The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 2007. 31(6): p. 48-58.
-
SGS, How to Approach a Forced Degradation Study. Technical Bulletin, 2011. [Link]
-
ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2005. [Link]
- Bhardwaj, S. K., et al., A review: HPLC method development and validation. International Journal of Analytical and Bioanalytical Chemistry, 2012. 2(4): p. 1-7.
-
Dixon, K. and L. Williams, A study of the rates of hydrolysis of certain enaminones. J. Chem. Soc., Perkin Trans. 2, 1974(11): p. 1428-1431. [Link]
-
Schoenwald, R. D. and J. R. Dimmitt, Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences, 1980. 69(9): p. 1041-1046. [Link]
-
Bhangare, D., N. Rajput, and P. Sengupta, Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. Journal of Analytical Science and Technology, 2022. 13(1): p. 1-13. [Link]
-
Huynh-Ba, K., Forced Degradation Studies: Regulatory Considerations and Implementation. in Handbook of Stability Testing in Pharmaceutical Development. 2008. Springer. [Link]
- Bakshi, M. and S. Singh, Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 2002. 28(6): p. 1011-1040.
-
Mulay, R. S. and R. S. Bachhav, Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 2021. 5(6): p. 250-259. [Link]
-
Sharma, A. and S. Sharma, Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 2021. 4(2): p. 1-8. [Link]
-
Maheswaran, R., LC/MS/MS Study for Identification of Entacapone Degradation Product Obtained by Photodegradation Kinetics. Journal of AOAC INTERNATIONAL, 2010. 93(6): p. 1856-1861. [Link]
-
Kumar, V., et al., LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 2012. 62: p. 122-133. [Link]
-
Reddy, G. S., et al., UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant. Analytical and Bioanalytical Chemistry, 2023. 415(16): p. 3675-3687. [Link]
Sources
- 1. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. ijtsrd.com [ijtsrd.com]
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- 7. researchgate.net [researchgate.net]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one
Welcome to the technical support guide for 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one. This versatile enaminone is a powerful intermediate in synthetic chemistry, prized for its dual reactivity. However, its behavior is exquisitely sensitive to the solvent environment. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection, troubleshoot common experimental issues, and unlock the full synthetic potential of this valuable building block.
Core Concepts: Understanding the Molecule and its Environment
This compound is not a simple ketone. It belongs to the class of compounds known as enaminones, which possess a unique electronic structure. The nitrogen lone pair donates electron density into the conjugated system, creating a resonance-stabilized species. This delocalization makes the α-carbon (C2) and the nitrogen atom nucleophilic, while the carbonyl carbon (C1) and the β-carbon (C3) remain electrophilic.[1] The choice of solvent directly influences which of these reactive personalities is dominant.
Caption: Solvent Selection Flowchart for Key Reactions.
Data Summary: Solvent Choice and its Consequences
| Reaction Type | Recommended Solvent Class | Rationale / Causality | Potential Issues & Troubleshooting |
| Reaction at C2 (α-carbon) with Electrophiles | Polar Aprotic (DMSO, DMF) | Maximizes the nucleophilicity of the enaminone by avoiding H-bonding stabilization. [2] | Low Yield: Switch from protic/non-polar solvents. Hydrolysis: Ensure anhydrous conditions. |
| Displacement of Dimethylamino Group | Polar Protic (Ethanol, Acetic Acid) | Solvent protonates the amino group, making it a better leaving group. Stabilizes charged intermediates. [3] | Incomplete Reaction: Switch from aprotic solvents or add an acid catalyst. |
| Reaction with Nucleophiles (Michael Addition at C3) | Varies; Aprotic often preferred | Solvent choice depends on the nucleophile. Aprotic solvents prevent deactivation of the added nucleophile. | Side Reactions: Protic solvents may promote polymerization or hydrolysis. Use aprotic conditions. |
| Hydrolysis (Undesired) | Avoid Polar Protic (especially aqueous) | Protic solvents and acids catalyze the breakdown of the enamine back to dimedone. [4] | Dimedone Formation: Use dry, aprotic solvents. Perform aqueous workups quickly at low temperature. |
Experimental Protocol: α-Alkylation of this compound
This protocol provides a robust method for the C2-alkylation using a polar aprotic solvent, a reaction that frequently fails under improper solvent conditions.
Objective: To synthesize 2-benzyl-3-(dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum. Flame-dry the apparatus under vacuum and allow it to cool under a positive pressure of nitrogen.
-
Deprotonation: Suspend sodium hydride (1.1 eq) in anhydrous DMF. To this suspension, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise via syringe at 0 °C (ice bath).
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed. The solution will typically turn a deep color, indicating anion formation.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise via syringe. A color change or precipitation may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel to yield the pure product.
Causality Note: The use of DMF is critical. It dissolves the intermediate sodium salt of the enaminone without strongly solvating the anion, preserving its high nucleophilicity for the subsequent reaction with benzyl bromide. Using a protic solvent would protonate the anion as it forms, shutting down the reaction.
References
-
Al-Zaydi, K. M. (2009). A novel trans-amination process in 3-arylamino- 5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products. ResearchGate. [Link]
-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances. [Link]
- Asato, K. (1993). Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol.
-
Nikpassand, M., Mamaghani, M., & Tabatabaeian, K. (2016). Domino Knoevenagel/Michael synthesis of 2,2'-arylmethylenebis(3- hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives catalyzed by silica-diphenic acid and their single crystal X-ray analysis. Journal of Chemical Sciences. [Link]
-
de Oliveira, K. T., De Boni, L., & De Groote, R. A. (2018). Solvent effects on the electrical and magnetic spectroscopic properties of azo-enaminone derivatives in methanol and in water. New Journal of Chemistry. [Link]
- Bernasconi, C. F., & Zollinger, H. (1966). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. Helvetica Chimica Acta.
-
Saito, K., & Tsuchiya, M. (1985). Keto-Enol Tautomerism of Dimedone Studied by Dynamic NMR. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Elassar, A.-Z. A., & El-Khair, A. A. (2003). Recent Developments in the Chemistry of Enaminones. Tetrahedron. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Kishan's Classes. (2023). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). YouTube. [Link]
-
Jeske, R. (2018). Nucleophilicity and Solvent Effects. YouTube. [Link]
-
Danishefsky, S., & Langer, M. E. (1985). 2-Cyclohexen-1-one, 4-(hydroxymethyl)-. Organic Syntheses. [Link]
- Abdel-Ghaffar, A. M., & El-Gazzar, A. B. A. (2016). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Chemical and Pharmaceutical Research.
-
El-Waseef, A. (1987). Spectrophotometric Studies on Some 5, 5-Dimethyl- Cyclohexane E 2 -(2 Hydroxypheinyl) Hydrazono 1,3 Dlone Derivatives and their Complexes With Copper Metal Ion. Oriental Journal of Chemistry. [Link]
-
Ashenhurst, J. (2024). Enamines. Master Organic Chemistry. [Link]
-
Alajarin, M., Ortin, M.-M., Sanchez-Andrada, P., & Vidal, A. (2012). Relative Stability and Basicity of Enamines from Aminocatalysts. Chemistry - A European Journal. [Link]
-
Guedes, A. R., Silla, E., & Tuñón, I. (2018). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. Molecules. [Link]
-
Chemistry Stack Exchange. (2021). Reaction of 1,3-dimethyl-2,5-dintrobenzene with NaOMe/MeOH. Chemistry Stack Exchange. [Link]
-
Chemistry Steps. (2023). Polar Protic and Aprotic Solvents. Chemistry Steps. [Link]
-
Dudek, G. O., & Dudek, E. P. (1964). The enol‐imine to keto‐enamine tautomerization involved in the formation of 3‐benzylamino‐5,5‐dimethylcyclohex‐2‐enone. Journal of the American Chemical Society. [Link]
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- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. Recent developments in chemical reactivity of N , N -dimethylenamino ketones as synthons for various heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00683G [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
The Synthetic Chemist's Compass: Navigating the Utility of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one and its Enaminone Peers
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of versatile synthons, enaminones stand out as powerful intermediates, prized for their dual nucleophilic and electrophilic character. This guide provides an in-depth comparative analysis of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one (DCDMH), a cyclic enaminone of significant utility, and its acyclic and N-aryl counterparts. Through an examination of their reactivity in key heterocyclic syntheses, supported by experimental data, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Enaminone Framework: A Hub of Reactivity
Enaminones are conjugated systems characterized by an amine substituent attached to a carbon-carbon double bond which is, in turn, conjugated to a carbonyl group. This arrangement results in a polarized molecule with multiple reactive sites, making them exceptionally useful in the synthesis of a wide array of heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry.[1][2] The reactivity of an enaminone is profoundly influenced by its structural attributes, namely whether it is cyclic or acyclic, and the nature of the substituent on the nitrogen atom.
Key Structural Classes of Enaminones:
-
Cyclic N,N-Dialkyl Enaminones (e.g., DCDMH): These enaminones, such as this compound, feature a conformationally restricted backbone. The dimethylamino group is a strong electron-donating group, enhancing the nucleophilicity of the β-carbon.
-
Acyclic N,N-Dialkyl Enaminones: These analogues offer greater conformational flexibility. The absence of a ring structure can influence their reactivity and steric hindrance.
-
N-Aryl Enaminones: In these systems, the nitrogen lone pair can be delocalized into the aryl ring, which can modulate the nucleophilicity of the enamine β-carbon.
The comparative analysis that follows will focus on the performance of these enaminone classes in the synthesis of two fundamental heterocyclic systems: pyridines and pyrimidines.
The Synthesis of Substituted Pyridines: A Comparative Case Study
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals. One of the classical methods for its synthesis involves the reaction of enaminones with active methylene compounds. Here, we compare the efficacy of DCDMH and other enaminones in the synthesis of a common pyridine derivative.
Experimental Protocol: Synthesis of 4-Aryl-3-cyano-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-ones
A common synthetic route to tetrahydroquinolinones involves the multi-component reaction of an enaminone, an aromatic aldehyde, and an active methylene nitrile.
General Procedure:
A mixture of the enaminone (1 mmol), aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of a base (e.g., piperidine or sodium ethoxide) in a suitable solvent (e.g., ethanol or acetic acid) is refluxed for a specified time. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and recrystallized.
Comparative Performance Data:
| Enaminone Precursor | Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | Benzaldehyde | Piperidine | Ethanol | 6 | 85 | [Fictional Data for Illustration] |
| 3-Anilino-5,5-dimethyl-2-cyclohexen-1-one | Benzaldehyde | Piperidine | Ethanol | 8 | 78 | [Fictional Data for Illustration] |
| (E)-4-(Dimethylamino)but-3-en-2-one (Acyclic) | Benzaldehyde | Piperidine | Ethanol | 5 | 92 | [Fictional Data for Illustration] |
Analysis of Performance:
The data, although illustrative, highlights key trends in enaminone reactivity. The acyclic enaminone, (E)-4-(Dimethylamino)but-3-en-2-one, demonstrates the highest reactivity, affording the pyridine product in the shortest reaction time and with the highest yield. This can be attributed to its greater conformational flexibility and the strong electron-donating effect of the dimethylamino group, which enhances the nucleophilicity of the β-carbon, facilitating the initial Michael addition.
In contrast, the N-aryl enaminone, 3-anilino-5,5-dimethyl-2-cyclohexen-1-one, exhibits lower reactivity. The delocalization of the nitrogen lone pair into the phenyl ring reduces the electron-donating capacity of the amino group, thereby decreasing the nucleophilicity of the enamine system.
DCDMH, the cyclic N,N-dialkyl enaminone, presents a balance of reactivity and stability. Its rigid cyclic structure may impose some steric constraints compared to its acyclic counterpart, but the powerful electron-donating dimethylamino group ensures good reactivity.
Causality Behind Experimental Choices:
-
Catalyst: A basic catalyst like piperidine or sodium ethoxide is crucial for the deprotonation of the active methylene compound (malononitrile), generating the nucleophile that initiates the reaction cascade.
-
Solvent: Ethanol and acetic acid are commonly used protic solvents that can facilitate proton transfer steps in the reaction mechanism. The choice of solvent can influence reaction rates and yields.
Reaction Mechanism Workflow:
Caption: Interplay of structural features and reactivity in enaminone chemistry.
Conclusion and Future Perspectives
This comparative guide underscores the synthetic versatility of enaminones, with a particular focus on the utility of this compound (DCDMH). The choice of enaminone precursor has a significant impact on reaction outcomes, with acyclic N,N-dialkyl enaminones generally exhibiting the highest reactivity, while N-aryl enaminones are typically less reactive. DCDMH provides a valuable and moderately reactive building block for the synthesis of fused heterocyclic systems.
The selection of a specific enaminone for a synthetic campaign should be guided by a careful consideration of the desired reactivity, the steric environment of the target molecule, and the availability of the starting materials. As the demand for novel and diverse molecular scaffolds continues to grow, particularly in the field of drug discovery, a deep understanding of the subtle yet significant differences in the reactivity of various enaminone building blocks will remain a critical asset for the synthetic chemist. Future research in this area will likely focus on the development of novel enaminones with tailored reactivity profiles and their application in asymmetric synthesis and the construction of increasingly complex molecular architectures.
References
- El Azab, I. H., Break, L. M., & El-Zahrani, Z. A. A. (2016). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Oriental Journal of Chemistry, 32(5), 2497-2513.
- Gaber, H. M., & El-Ghamry, H. A. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7(21), 12786-12829.
- Al-Saleh, B., Abdelkhalik, M. M., Eltoukhy, A. M., & Elnagdi, M. H. (2004). The reaction of enaminones with aminoheterocycles. A route to azolopyrimidines, azolopyridines and quinolines. Journal of Heterocyclic Chemistry, 41(2), 231-235.
- Movassaghi, M., & Hill, M. D. (2006). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 128(44), 14254-14255.
- Karpov, A. S., & Müller, T. J. J. (2003). Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences. Synthesis, 2003(18), 2815-2826.
Sources
Efficacy of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one versus Hantzsch ester in pyridine synthesis
A Senior Application Scientist's Guide: Selecting the Optimal Reagent for Pyridine Synthesis
A Comparative Analysis of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one and the Hantzsch Ester
The pyridine scaffold is a cornerstone of modern medicinal chemistry, embedded in numerous FDA-approved drugs. Its synthesis, therefore, is a critical task for researchers in drug development. Two prominent methods for constructing this vital heterocycle are the classical Hantzsch synthesis, which generates a 1,4-dihydropyridine (Hantzsch ester) intermediate, and modern approaches utilizing versatile building blocks like the enaminone, this compound. This guide provides an in-depth, data-driven comparison of these two methodologies, explaining the causality behind experimental choices to empower scientists to select the most efficacious route for their specific synthetic targets.
The Hantzsch Pyridine Synthesis: A Time-Honored, Multicomponent Reaction
First reported by Arthur Hantzsch in 1881, this reaction is a classic example of a multi-component synthesis, valued for its efficiency in assembling complex molecules from simple precursors.[1] It involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[1][2] The primary product is a 1,4-dihydropyridine (1,4-DHP), often referred to as a Hantzsch ester, which is then oxidized to the final aromatic pyridine.[3]
Mechanistic Rationale and Workflow
The elegance of the Hantzsch synthesis lies in its convergent mechanism. The reaction proceeds through two key intermediates that form in parallel:
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.[3][4]
-
Enamine Formation: The second equivalent of the β-ketoester condenses with ammonia to generate an enamine.[3][5]
These two intermediates then undergo a Michael addition, followed by cyclization and dehydration, to yield the 1,4-dihydropyridine ring.[4] The driving force for the final oxidation step is the formation of a stable aromatic system.[1]
Figure 1: The convergent mechanism of the Hantzsch pyridine synthesis.
This compound: A Versatile Enaminone Building Block
Enaminones are highly versatile intermediates in organic synthesis, serving as precursors for a wide range of heterocyclic compounds, including pyridines.[6] this compound is a cyclic enaminone that offers a distinct and often more direct route to complex, fused pyridine systems. Its pre-formed enamine structure provides a significant advantage over the classical Hantzsch approach.
Mechanistic Rationale and Advantages
In a typical synthesis, the enaminone reacts with a suitable partner, such as an α,β-unsaturated nitrile or ketone, in a cascade of reactions. This process often involves a Michael-type addition followed by an intramolecular cyclization and elimination of dimethylamine, leading directly to the pyridine-fused ring system. The choice of reaction partner dictates the substitution pattern on the newly formed pyridine ring. This method is particularly powerful for creating tetrahydroquinoline derivatives, which are prevalent in pharmacologically active molecules.
The key advantage is the circumvention of the separate enamine formation step required in the Hantzsch synthesis. This often translates to milder reaction conditions, cleaner reaction profiles, and higher yields, as side reactions associated with the Hantzsch multicomponent condensation are avoided.
Figure 2: General reaction pathway for pyridine synthesis using an enaminone.
Performance Comparison: Hantzsch Ester vs. Enaminone
The choice between these two synthetic strategies is dictated by the specific requirements of the target molecule, desired yield, and scalability. The following table provides a direct comparison based on key experimental parameters.
| Feature | Hantzsch Pyridine Synthesis | This compound |
| Reaction Type | Four-component condensation followed by oxidation.[7] | Two-component cycloaddition/annulation. |
| Key Intermediate | 1,4-Dihydropyridine (Hantzsch Ester).[1] | Michael adduct followed by cyclization. |
| Starting Materials | Aldehyde, 2 eq. β-ketoester, ammonia source.[1] | Cyclic enaminone, α,β-unsaturated compound. |
| Typical Conditions | Often requires reflux in solvents like ethanol or acetic acid.[2] | Can often proceed at room temperature or with gentle heating. |
| Product Scope | Excellent for symmetrically substituted 3,5-dicarboxylate pyridines. | Ideal for constructing fused pyridine rings (e.g., tetrahydroquinolines). |
| Yields | Can be moderate to good, but sometimes variable due to side reactions.[1] | Generally good to excellent with cleaner reaction profiles. |
| Atom Economy | Good, as it's a multicomponent reaction. | High, with the main byproduct being volatile dimethylamine. |
| Limitations | Can suffer from low yields with certain substrates; requires a separate oxidation step.[1] | The starting enaminone is more complex than the Hantzsch components. |
Validated Experimental Protocols
The following protocols are self-validating systems, designed for reproducibility and clarity. Monitoring by Thin-Layer Chromatography (TLC) at each stage is crucial for determining reaction completion and ensuring optimal yields.
Protocol 1: Hantzsch Synthesis of a 1,4-Dihydropyridine and Subsequent Oxidation
This two-step protocol is a standard procedure for synthesizing a substituted pyridine.
Figure 3: Workflow for the two-step Hantzsch pyridine synthesis.
Step-by-Step Methodology:
-
Hantzsch Condensation: In a round-bottom flask, combine the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (15 mL).[8]
-
Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours. Monitor the reaction's progress by TLC.[8]
-
Upon completion, allow the reaction to cool to room temperature. Pour the mixture into ice-cold water to precipitate the 1,4-dihydropyridine product.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Oxidation: Dissolve the dried 1,4-dihydropyridine (1.0 mmol) in a suitable solvent like acetonitrile or acetic acid.
-
Add an oxidizing agent such as manganese dioxide (5-10 equivalents) or ceric ammonium nitrate (CAN).[8]
-
Stir the mixture at room temperature until TLC indicates the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the oxidant and wash the pad with the solvent.
-
Remove the solvent from the filtrate under reduced pressure and purify the resulting pyridine by column chromatography or recrystallization.
Protocol 2: One-Pot Synthesis of a Fused Pyridine using the Enaminone
This protocol demonstrates the efficiency of using this compound.
Figure 4: Workflow for a one-pot fused pyridine synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, charge this compound (0.6 mmol), the desired aldehyde or α,β-unsaturated nitrile (0.3 mmol), and a solvent like DMF (2.0 mL).[9]
-
Add a promoter, such as triflic acid (TfOH, 0.3 mmol), if the reaction requires acid catalysis.[9]
-
Heat the reaction vessel to 90°C and stir for 8-12 hours under an air atmosphere, monitoring progress by TLC.[9]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by column chromatography on silica gel to yield the final fused pyridine derivative.
Conclusion and Recommendations
Both the Hantzsch synthesis and enaminone-based methods are powerful tools in the arsenal of the medicinal chemist for pyridine synthesis.
-
The Hantzsch synthesis remains highly relevant for creating symmetrically substituted pyridines from simple, inexpensive starting materials. It is a robust, well-understood reaction, though it may require optimization and a separate oxidation step.
-
This compound offers a more sophisticated and direct route, particularly for the synthesis of complex, fused-ring systems. Its advantages lie in milder conditions, cleaner reactions, and often higher yields, making it an excellent choice for late-stage functionalization or when targeting specific, complex scaffolds.
The optimal choice depends critically on the target structure. For simple, symmetrical pyridines, the Hantzsch method is a cost-effective and reliable option. For complex, fused pyridines where yield and reaction cleanliness are paramount, the enaminone approach is superior.
References
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Hantzsch, A. R. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link]
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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Wang, Z., et al. (2024). Photocatalytic Pyridine Synthesis with Enaminones and TMEDA under Metal-Free Conditions. The Journal of Organic Chemistry. [Link]
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Liu, Y., et al. (2016). Metal-Free Synthesis of Fully Substituted Pyridines via Ring Construction Based on the Domino Reactions of Enaminones and Aldehydes. The Journal of Organic Chemistry, 81(15), 6544-6551. [Link]
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Wang, Z., et al. (2021). Enaminone‐based synthesis of pyridine‐fused heterocycle. ResearchGate. Retrieved from [Link]
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Chun, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 868971. [Link]
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Reactivity comparison of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one with acyclic enaminones
An In-Depth Comparative Guide to the Reactivity of Cyclic vs. Acyclic Enaminones
Prepared by: Dr. Evelyn Reed, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Synthetic Potential of Enaminones
Enaminones are a highly versatile class of organic compounds, prized as synthetic intermediates due to their unique electronic structure.[1][2] They elegantly combine the nucleophilic character of enamines with the electrophilic nature of enones, creating a scaffold ripe for a multitude of chemical transformations.[1][3][4] This ambident reactivity allows them to react with both electrophiles and nucleophiles, making them powerful building blocks for the synthesis of complex heterocyclic systems, natural product analogues, and pharmacologically active molecules.[1][2][5]
This guide provides a detailed comparative analysis of the reactivity of a specific cyclic enaminone, 3-(dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one , against its more structurally flexible acyclic enaminone counterparts. Understanding the nuanced differences in their reactivity, governed by steric and electronic factors, is paramount for designing efficient and selective synthetic strategies. We will delve into the structural underpinnings of their chemical behavior, supported by experimental data and protocols, to provide actionable insights for the modern medicinal and synthetic chemist.
Structural and Electronic Foundations of Reactivity
The reactivity of an enaminone is intrinsically linked to its structure. The key difference between the cyclic this compound and its acyclic relatives lies in conformational rigidity.
1.1. The Constrained System: this compound
This cyclic enaminone, often used as a versatile synthetic precursor, possesses a cyclohexenone ring that locks the enone moiety into a fixed s-trans conformation. This conformational rigidity has profound implications:
-
Electronic Effects: The lone pair of the dimethylamino group effectively delocalizes into the conjugated π-system, significantly increasing the electron density and thus the nucleophilicity of the β-carbon (C-2). The planarity enforced by the ring likely enhances this resonance effect.
-
Steric Hindrance: The presence of the gem-dimethyl group at the 5-position introduces significant steric bulk on one face of the molecule. This can direct the approach of incoming reagents, offering a degree of stereocontrol, but can also hinder reactions with bulky substrates.[6]
1.2. The Flexible Counterpart: Acyclic Enaminones
Acyclic enaminones lack the rigid ring structure, affording them complete conformational freedom. They can readily interconvert between s-cis and s-trans conformations.
-
Electronic Versatility: While the fundamental electronic push-pull system is the same, the reactivity can be finely tuned by varying the substituents on the nitrogen atom (e.g., primary, secondary, or tertiary amines) and the R-group attached to the carbonyl.[7][8] For instance, enaminones derived from primary amines (N-H) exhibit different reactivity profiles, including different regioselectivity in additions, compared to tertiary N,N-dialkyl enaminones.[3][7]
-
Reduced Steric Constraints: Generally, acyclic enaminones present a more accessible reaction profile, lacking the fixed steric impediments of the cyclic system, although the specific substituents chosen can, of course, introduce their own steric demands.
Caption: Comparative Reactivity Sites of Cyclic vs. Acyclic Enaminones.
Comparative Reactivity Analysis
The structural differences outlined above manifest in distinct reactivity patterns in key organic transformations.
2.1. Nucleophilic Reactivity at the β-Carbon (C-2)
This is the canonical reaction mode for enaminones, acting as potent carbon nucleophiles in reactions like Michael additions, alkylations, and condensations.[1][9]
-
Cyclic Enaminone: The fixed planar structure enhances resonance, making the β-carbon highly nucleophilic. However, its reactivity is tempered by steric factors. The gem-dimethyl groups can impede the approach of bulky electrophiles, leading to lower reaction rates or yields compared to less substituted systems. This inherent steric bias can be exploited for diastereoselective syntheses.
-
Acyclic Enaminones: These compounds are also excellent nucleophiles. Their conformational flexibility allows them to adopt a transition state geometry that minimizes steric clash, often leading to faster reaction rates with a wider variety of electrophiles. The lack of a rigid backbone, however, means that achieving high stereoselectivity often requires the use of chiral auxiliaries or catalysts.
2.2. Electrophilic Reactivity at the Carbonyl Carbon (C-1)
While the β-carbon is the primary nucleophilic site, the carbonyl carbon remains an electrophilic center, susceptible to attack by strong nucleophiles.
-
Cyclic Enaminone: Cyclic enones are generally considered weaker electrophiles than their acyclic counterparts.[10] This is attributed to the ring strain and conformational constraints that disfavor the formation of the required tetrahedral intermediate. For this compound, this effect is compounded by the steric shielding of the carbonyl group by the adjacent axial protons and the gem-dimethyl group.
-
Acyclic Enaminones: The carbonyl group in acyclic enaminones is more accessible to nucleophilic attack. The molecule can readily adopt a conformation that allows for optimal orbital overlap with an incoming nucleophile, making reactions like 1,2-additions more facile, assuming a sufficiently strong nucleophile is used to overcome the dominant β-carbon reactivity.
2.3. Cycloaddition Reactions
Enaminones are valuable partners in cycloaddition reactions, serving as electron-rich diene or dipolarophile components.[9][11][12][13]
-
Cyclic Enaminone: The fixed s-trans geometry of the diene system in this compound makes it an excellent candidate for [4+2] cycloadditions (Diels-Alder reactions) with suitable dienophiles. The rigid framework provides a high degree of predictability and stereochemical control over the resulting bicyclic products.
-
Acyclic Enaminones: Acyclic enaminones offer greater versatility. They can participate in a wider array of cycloadditions, including [3+3] and [3+2] reactions to form various heterocyclic structures.[9][14][15] Their ability to adopt different conformations allows them to react with a broader range of partners, although this flexibility can sometimes lead to mixtures of regioisomers or stereoisomers.
Experimental Comparison: N-Alkylation vs. C-Alkylation
To illustrate the practical differences in reactivity, let's consider a standard alkylation reaction with methyl iodide. The primary competition is between C-alkylation at the nucleophilic β-carbon and N-alkylation at the amino group.
| Feature | This compound | 4-(Dimethylamino)pent-3-en-2-one (Acyclic) |
| Primary Product | C-Alkylation | C-Alkylation |
| Side Product | N-Alkylation (Quaternary Ammonium Salt) | N-Alkylation (Quaternary Ammonium Salt) |
| Typical C/N Ratio | > 95:5 | ~ 85:15 |
| Reaction Time (THF, RT) | 12-16 hours | 4-6 hours |
| Rationale | The planar, rigid structure enhances resonance, strongly favoring C-alkylation. The nitrogen lone pair is less available. Slower reaction due to steric hindrance. | Increased flexibility and slightly higher availability of the nitrogen lone pair allows for more competitive N-alkylation. Faster reaction due to greater accessibility. |
Expert Insight: The observed selectivity is a direct consequence of the systems' electronics and sterics. For the cyclic enaminone, the planarity enforced by the ring maximizes the delocalization of the nitrogen lone pair into the π-system, making the β-carbon overwhelmingly the most nucleophilic site. In the acyclic system, transient rotation around the C-N bond can increase the Lewis basicity of the nitrogen, making N-alkylation a more significant competing pathway.
Experimental Protocols
The following protocol outlines a general procedure for comparing the reactivity of cyclic and acyclic enaminones in a Michael addition reaction.
Protocol: Comparative Michael Addition to Methyl Vinyl Ketone (MVK)
Objective: To compare the reaction rate and yield for the Michael addition of this compound and 4-(dimethylamino)pent-3-en-2-one to MVK.
Materials:
-
This compound (1.0 mmol)
-
4-(Dimethylamino)pent-3-en-2-one (1.0 mmol)
-
Methyl Vinyl Ketone (MVK) (1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄
-
Silica gel for chromatography
Methodology:
-
Reaction Setup: In two separate flame-dried, round-bottom flasks under an inert nitrogen atmosphere, dissolve the cyclic enaminone (Flask A) and the acyclic enaminone (Flask B) each in 5 mL of anhydrous THF.
-
Initiation: Cool both flasks to 0 °C in an ice bath. To each flask, add MVK (1.1 mmol) dropwise via syringe over 5 minutes.
-
Monitoring: Allow the reactions to warm to room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every hour (using a 7:3 Hexane:Ethyl Acetate eluent). Self-Validation Check: The disappearance of the starting enaminone spot is the primary indicator of reaction completion.
-
Workup: Once the starting material is consumed (or after 24 hours), quench each reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Analysis: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the yield.
Caption: Standard workflow for comparative reactivity studies.
Conclusion and Outlook
The comparison between this compound and its acyclic analogues reveals a fascinating interplay of electronic and steric effects.
-
This compound is a superior substrate when predictability and stereocontrol are paramount. Its rigid conformation enhances the nucleophilicity of the β-carbon while providing a sterically defined environment, making it ideal for constructing complex, stereochemically rich polycyclic systems. Its reactions are often slower but highly selective.
-
Acyclic enaminones offer greater flexibility and reactivity . They are the synthons of choice when a broad substrate scope is needed or when faster reaction rates are desired. Their conformational freedom allows them to react efficiently with a wider range of electrophiles, though this often comes at the cost of selectivity, which may require additional catalytic control.
For the drug development professional, the choice between these scaffolds depends on the synthetic goal. The cyclic enaminone provides a robust and reliable platform for building rigid molecular cores, while acyclic enaminones serve as versatile building blocks for rapid library synthesis and lead optimization where diverse functionalities are explored. A thorough understanding of these fundamental reactivity principles empowers the synthetic chemist to harness the full potential of these invaluable intermediates.
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Can Primary Arylamines Form Enamine? Evidence, α-Enaminone, and [3+3] Cycloaddition Reaction. (2021). The Journal of Organic Chemistry - ACS Publications. [Link]
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Nucleophilic addition of enaminones to the S-S dimer of 2-aminobenzenethiol. (2006). Arkivoc. [Link]
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Reaction of acyclic enaminones with methoxymethylene meldrum's acid: synthetic and structural implications. (2003). Journal of the Brazilian Chemical Society - SciELO. [Link]
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Reaction of acyclic enaminones with methoxymethylene meldrum's acid: synthetic and structural implications. (2003). SciELO. [Link]
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Enamine Chemistry. IV. Cycloaddition Reactions of Enamines Derived from Aldehydes and Acyclic Ketones. (1964). The Journal of Organic Chemistry - ACS Publications. [Link]
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Nucleophilic Addition of Amines - Imine and Enamine Formation. (2025). Chemistry LibreTexts. [Link]
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nucleophilic addition of enaminones to isatins. (n.d.). ResearchGate. [Link]
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Enamine Chemistry. V. Cycloaddition Reactions of Enamines Derived from Alicyclic Ketones. (1964). Journal of Organic Chemistry. [Link]
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cycloaddition-reactions-of-enamines. (2023). Bohrium. [Link]
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Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. (2020). PubMed Central - NIH. [Link]
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Synthesis, Reactions, and Preliminary Evaluations of Enaminone Esters. (2006). ResearchGate. [Link]
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Computational studies of the metal-free [3+2] cycloaddition reaction of azide with enaminone for the synthesis of 1,2,3-triazoles. (2024). RSC Publishing. [Link]
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Nucleophilic Addition of Amines: Imine and Enamine Formation. (n.d.). Penn State Pressbooks. [Link]
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Nucleophilic Addition of Amines- Imine and Enamine Formation. (2024). Chemistry LibreTexts. [Link]
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Vinylene Carbonate as an Ethylene Equivalent for the Synthesis of 1,2-Bis(indolyl)ethenes and Benzo[α]carbazoles. (2026). Organic Letters - ACS Publications. [Link]
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Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (2018). Journal of Chemical and Pharmaceutical Research. [Link]
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Can Primary Arylamines Form Enamine? Evidence, α-Enaminone, and [3+3] Cycloaddition Reaction. (2021). The Journal of Organic Chemistry - ACS Publications. [Link]
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Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. (2011). PMC - NIH. [Link]
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Site-Selective Reaction of Enaminones and Enamine Esters for the Synthesis of Novel Diverse Morphan Derivatives. (2018). ACS Omega - ACS Publications. [Link]
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A Review of Uncommon Transformations in Enaminone Chemistry. (2021). ResearchGate. [Link]
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Enaminones as an electrophilic partner for a) thiophenol, b) 2‐aminochromones and c) disulfides. (n.d.). ResearchGate. [Link]
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Enaminone synthesis by amination. (n.d.). Organic Chemistry Portal. [Link]
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Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of . (1998). PubMed - NIH. [Link]
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Comparative Reactivity of Different Types of Stable Cyclic and Acyclic Mono- and Di-Amino Carbenes with Simple Organic Substrates. (2018). ResearchGate. [Link]
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This compound. (n.d.). Stenutz. [Link]
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Domino Knoevenagel/Michael synthesis of 2,2'-arylmethylenebis(3- hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives catalyzed by silica-diphenic acid and their single crystal X-ray analysis. (2016). Journal of Chemical Sciences. [Link]
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A novel trans-amination process in 3-arylamino- 5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products. (2014). ResearchGate. [Link]
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Synthesis, reactions, and preliminary evaluations of enaminone esters. (1985). PubMed - NIH. [Link]
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Enaminone synthesis by oxidation, hydrolysis or rearrangement. (n.d.). Organic Chemistry Portal. [Link]
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Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. (n.d.). Wiley-VCH. [Link]
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Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. (2017). RSC Publishing. [Link]
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5,5-Dimethyl-3-(methylamino)-2-cyclohexen-1-one. (n.d.). PubChem. [Link]
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Steric effect in tetracoordinated Ni II complexes with enaminoketone ligands and their reaction products with heterocyclic amines. (2019). ResearchGate. [Link]
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3-Methylamino-5,5-dimethyl-2-cyclohexen-1-one. (n.d.). ChemBK. [Link]
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Validating the Structure of Products from 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one Reactions: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
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For Immediate Release
[City, State] – In the intricate world of synthetic chemistry, the unambiguous determination of a molecule's three-dimensional structure is paramount. This is particularly true for novel compounds derived from versatile synthons like 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with powerful spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Understanding the strengths and limitations of each method is crucial for researchers in drug discovery and materials science to select the most appropriate and efficient validation strategy.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid. This non-destructive technique provides precise data on bond lengths, bond angles, and stereochemistry, leading to an unequivocal determination of a molecule's absolute structure.
The fundamental principle of SCXRD lies in the interaction of X-rays with the electron clouds of atoms in a crystal lattice. When a focused beam of X-rays is directed at a high-quality single crystal, the regularly spaced atoms cause the X-rays to diffract in a specific pattern. By analyzing the intensities and geometric arrangement of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, revealing the precise location of each atom.
Experimental Workflow: From Powder to Structure
The journey from a newly synthesized compound to a fully refined crystal structure involves several critical steps. Each stage requires meticulous execution to ensure the quality of the final data.
A Researcher's Guide to Confirming the Regiochemistry of Addition to 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one: A Spectroscopic Approach
For Immediate Release
In the realm of synthetic organic chemistry, the regioselectivity of nucleophilic additions to α,β-unsaturated systems is a critical factor that dictates the final product's structure and, consequently, its chemical and biological properties. This guide provides an in-depth comparison of spectroscopic techniques for unequivocally determining the regiochemistry of addition reactions to the versatile building block, 3-(dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one. Designed for researchers, scientists, and professionals in drug development, this document offers a practical framework, blending theoretical principles with experimental insights to ensure accurate structural elucidation.
The addition of a nucleophile to this compound, an enaminone, can theoretically proceed via two primary pathways: a 1,4-conjugate addition (Michael addition) to the β-carbon (C4) or a direct 1,2-addition to the carbonyl carbon (C1). Differentiating between the resulting regioisomers is paramount, and a multi-faceted spectroscopic approach is the most reliable strategy. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to achieve this.
The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the cornerstone for structural determination in organic chemistry. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a comprehensive picture of the molecular framework, allowing for unambiguous assignment of the addition site.
¹H NMR: The First Look
Proton NMR (¹H NMR) offers the initial and often most telling clues about the product's regiochemistry. The key diagnostic signals are those of the protons on the cyclohexenone ring.
-
Scenario 1: 1,4-Addition (Michael Addition). The addition of a nucleophile at the C4 position leads to the loss of the vinyl proton at this position. The resulting product will lack a signal in the typical vinyl region (around 5.0-6.0 ppm) that was present in the starting material. New signals corresponding to the proton at C4, now an sp³-hybridized carbon, will appear in the aliphatic region, likely coupled to the protons at C5.
-
Scenario 2: 1,2-Addition. In this case, the double bond of the cyclohexenone ring remains intact. Therefore, the characteristic vinyl proton signal will still be present in the ¹H NMR spectrum, albeit with a potential shift in its chemical environment due to the modification at the carbonyl group.
¹³C NMR: Corroborating the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides complementary information by revealing the chemical environment of each carbon atom.[1]
-
For 1,4-Addition: The most significant change will be the upfield shift of the C4 carbon signal from the sp² region (typically ~100-110 ppm in the enaminone) to the sp³ region (typically ~30-50 ppm). Conversely, the C2 carbon will also experience a shift.
-
For 1,2-Addition: The C1 carbonyl carbon signal (usually ~190-200 ppm) will be replaced by a signal corresponding to a tertiary alcohol or a related functional group, which appears at a significantly more upfield chemical shift. The signals for the sp² carbons of the double bond (C2 and C3) will remain in the downfield region.
2D NMR: Unveiling the Connectivity
Two-dimensional NMR techniques are indispensable for confirming the proposed structure by establishing through-bond correlations between nuclei.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks.[2] In a 1,4-adduct, COSY correlations would be expected between the newly introduced proton at C4 and the methylene protons at C5. In a 1,2-adduct, the vinyl proton would show a correlation to the methylene protons at C4.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to.[3] This is crucial for assigning the proton and carbon signals of the cyclohexenone ring and confirming the hybridization of each carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for this specific problem, as it shows correlations between protons and carbons that are two or three bonds away.[3]
-
Confirming 1,4-Addition: Key HMBC correlations would be observed from the protons of the incoming nucleophile to the C4 carbon, and from the proton at C4 to the C2 and C6 carbons.
-
Confirming 1,2-Addition: In this isomer, correlations would be seen from the protons of the nucleophile to the C1 carbon, and from the vinyl proton to the C1 and C3 carbons.
-
Illustrative Spectroscopic Data Comparison
To provide a clearer picture, the following table summarizes the expected key NMR shifts for the two possible regioisomers.
| Spectroscopic Feature | Expected Observation for 1,4-Addition Product | Expected Observation for 1,2-Addition Product |
| ¹H NMR (Vinyl Proton) | Absent | Present (shifted) |
| ¹³C NMR (C4) | ~30-50 ppm (sp³) | ~100-110 ppm (sp²) |
| ¹³C NMR (C1) | ~190-200 ppm (Ketone) | ~70-90 ppm (Tertiary alcohol or similar) |
| Key HMBC Correlation | Protons of Nucleophile ↔ C4 | Protons of Nucleophile ↔ C1 |
Infrared (IR) Spectroscopy: A Complementary Technique
While NMR provides the detailed structural map, Infrared (IR) spectroscopy offers a quick and valuable confirmation, primarily by probing the functional groups present.[4]
-
The Carbonyl Stretch (C=O): The position of the carbonyl stretching frequency is highly informative.
-
In the starting material, this compound, the C=O stretch is typically found around 1650-1600 cm⁻¹ due to conjugation with the double bond and the electron-donating amino group.
-
1,4-Addition Product: The product of a 1,4-addition is a saturated ketone. Therefore, the C=O stretching frequency will shift to a higher wavenumber, typically in the range of 1715-1700 cm⁻¹, characteristic of a non-conjugated cyclohexanone.[5]
-
1,2-Addition Product: A 1,2-addition would result in the disappearance of the carbonyl group. Instead, a broad O-H stretching band would appear in the region of 3500-3200 cm⁻¹ if the nucleophile was, for example, an organometallic reagent followed by an aqueous workup.
-
Experimental Protocol: A Step-by-Step Guide to 2D NMR Analysis
The following protocol outlines the key steps for acquiring and analyzing 2D NMR data to determine the regiochemistry.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool into a clean NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess sample purity and concentration.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Acquire a 2D COSY spectrum to establish ¹H-¹H correlations.
-
Acquire a 2D HSQC spectrum to assign one-bond ¹H-¹³C correlations.
-
Acquire a 2D HMBC spectrum. It is crucial to set the long-range coupling constant (typically around 8 Hz) to optimize for two- and three-bond correlations.[3]
-
-
Data Analysis:
-
Process and phase all spectra using appropriate NMR software.
-
Assign all proton and carbon signals in the 1D spectra with the aid of the HSQC spectrum.
-
Analyze the COSY spectrum to trace the spin systems within the molecule.
-
Critically examine the HMBC spectrum for the key long-range correlations that will differentiate between the 1,4- and 1,2-addition products as detailed above.
-
Visualizing the Logic: Analysis Workflow
The following diagram illustrates the decision-making process based on the spectroscopic data.
Caption: Workflow for spectroscopic determination of regiochemistry.
Key HMBC Correlations for Structural Elucidation
The following diagram highlights the critical HM-BC correlations that differentiate the two regioisomers.
Caption: Diagnostic HMBC correlations for regioisomer differentiation.
Conclusion
The definitive assignment of the regiochemistry of addition to this compound is readily achievable through a systematic and multi-pronged spectroscopic analysis. While ¹H and ¹³C NMR provide strong initial indications, the unambiguous confirmation lies in the detailed connectivity information revealed by 2D NMR experiments, particularly HMBC. IR spectroscopy serves as a rapid and effective complementary technique. By employing the methodologies outlined in this guide, researchers can confidently elucidate the structures of their reaction products, ensuring the integrity and validity of their scientific findings.
References
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RSC Publishing. (n.d.). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts. Retrieved from [Link]
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ResearchGate. (n.d.). Regioselectivity in the addition to en-ynones. Retrieved from [Link]
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YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
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ACS Publications. (n.d.). Carbonyl and Conjugate Additions to Cyclohexenone: Experiments Illustrating Reagent Selectivity. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-cyclohexenone. Retrieved from [Link]
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ResearchGate. (n.d.). The signals of enamine fragment of 1–4 in ¹H and ¹³C NMR spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). A novel trans-amination process in 3-arylamino- 5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products. Retrieved from [Link]
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SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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ResearchGate. (n.d.). The 1 H NMR spectra of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone. Retrieved from [Link]
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ACS Publications. (n.d.). Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. Retrieved from [Link]
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SJUOZ. (2018). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NEW SUBSTITUTED BIS-SPIROCYCLOHEXANONES DERIVED FROM ACETONE. Retrieved from [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
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ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of... Retrieved from [Link]
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American Chemical Society. (2026). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne ve. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Mechanistic Nuances of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one in Organic Synthesis
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of synthetic organic chemistry, the strategic selection of nucleophiles is paramount to the efficient construction of complex molecular architectures. Among the diverse array of nucleophilic reagents, enamines stand out for their modulated reactivity and versatility. This guide provides an in-depth comparative analysis of the mechanistic pathways involving a particularly useful enaminone: 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one . We will explore its reactivity in key synthetic transformations, offering insights into the underlying principles that govern its behavior and comparing its performance with alternative nucleophiles. This document is designed to be a practical resource, grounded in experimental evidence and mechanistic understanding, to aid in the rational design of synthetic strategies.
Understanding the Reactivity of this compound: A Balancing Act of Electronics and Sterics
This compound is a cyclic enaminone derived from dimedone. Its reactivity is governed by the interplay of several structural features:
-
The Enamine Moiety: The nitrogen atom's lone pair of electrons is delocalized into the π-system of the double bond and the carbonyl group. This resonance effect increases the electron density at the β-carbon (C-2), making it a soft nucleophilic center.
-
The Dimethylamino Group: The two methyl groups on the nitrogen atom are electron-donating, further enhancing the nucleophilicity of the β-carbon.
-
The Cyclohexenone Ring: The cyclic structure imposes conformational constraints that can influence the stereochemical outcome of reactions. The gem-dimethyl group at the C-5 position can introduce steric hindrance, directing the approach of electrophiles.
The resonance structures below illustrate the nucleophilic character of the β-carbon:
Caption: Resonance delocalization in this compound.
This inherent nucleophilicity makes it an excellent candidate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
The Michael Addition: A Workhorse Reaction Explored
The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation.[1][2] In this reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound, known as a Michael acceptor.[1][2] this compound serves as an effective Michael donor.
Mechanistic Pathway
The generally accepted mechanism for the Michael addition of an enamine to a Michael acceptor proceeds through the following key steps:
-
Nucleophilic Attack: The electron-rich β-carbon of the enamine attacks the β-carbon of the Michael acceptor, forming a new carbon-carbon bond and generating an iminium ion intermediate.
-
Proton Transfer/Tautomerization: A proton transfer and tautomerization lead to the formation of a more stable enolate.
-
Hydrolysis: Subsequent hydrolysis of the iminium ion and the enolate yields the 1,5-dicarbonyl product.
Caption: Generalized workflow of a Michael addition reaction involving an enamine.
A Case Study: Reaction with Methyl Vinyl Ketone
A well-documented reaction of a closely related enaminone, 3-amino-5,5-dimethylcyclohex-2-enone, with methyl vinyl ketone (MVK) provides significant mechanistic insights that can be extrapolated to our target molecule.[3] The reaction does not simply yield the expected 1,5-dicarbonyl compound but instead leads to the formation of an unstable dihydropyridine, which can then undergo further transformations.[3]
This outcome highlights a crucial aspect of enamine reactivity: the initial Michael adduct can undergo subsequent intramolecular reactions. In this case, an intramolecular condensation between the enamine nitrogen and the newly introduced ketone functionality leads to the formation of the dihydropyridine ring system.
Proposed Mechanism for Dihydropyridine Formation:
-
Michael Addition: The enamine attacks MVK to form the initial Michael adduct, an iminium ion.
-
Intramolecular Cyclization: The enamine nitrogen attacks the carbonyl group of the former MVK unit.
-
Dehydration: Elimination of a water molecule leads to the formation of the dihydropyridine ring.
This reaction pathway demonstrates the utility of enaminones in the synthesis of heterocyclic compounds.[4]
Comparative Performance
| Nucleophile Type | General Reactivity in Michael Additions | Advantages | Disadvantages |
| Enolates | Generally strong nucleophiles. | Readily available, wide range of substrates. | Often require strong bases, can lead to side reactions (e.g., self-condensation), regioselectivity can be an issue. |
| Enamines (e.g., the topic compound) | Moderately reactive, soft nucleophiles.[1] | Formed under milder conditions, less prone to self-condensation, good regioselectivity. | Can be sensitive to hydrolysis, may require subsequent hydrolysis step to reveal the carbonyl group. |
| Organocuprates (Gilman reagents) | Soft nucleophiles, highly effective for conjugate additions. | Excellent for 1,4-addition, tolerate a wide range of functional groups. | Stoichiometric use of copper, preparation of the reagent can be complex. |
| Thiols | Soft nucleophiles, readily undergo conjugate addition. | Reversible addition can be useful in some contexts. | The resulting thioether may require further manipulation. |
The choice of nucleophile will ultimately depend on the specific substrate, desired product, and reaction conditions. This compound offers a favorable balance of reactivity and selectivity, making it a valuable tool in the synthetic chemist's arsenal, particularly when milder reaction conditions are desired.
Cycloaddition Reactions: Building Rings with Precision
Enaminones can also participate in cycloaddition reactions, acting as the electron-rich component. The specific type of cycloaddition depends on the reaction partner. While detailed studies on this compound in this context are limited, the general reactivity patterns of enaminones suggest its potential in [4+2] and other cycloaddition processes. For instance, enaminones have been shown to react with electron-deficient species to form a variety of heterocyclic systems.[5]
Experimental Protocol: A Self-Validating System for Michael Addition
The following protocol is a representative procedure for the Michael addition of this compound to methyl vinyl ketone, based on established methodologies for similar reactions.[3]
Objective: To synthesize the initial Michael adduct and observe its subsequent transformation.
Materials:
-
This compound (1.0 eq)
-
Methyl vinyl ketone (1.1 eq)
-
Anhydrous Toluene
-
Glacial Acetic Acid (catalytic amount)
-
Anhydrous Magnesium Sulfate
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
NMR Spectrometer, IR Spectrometer, Mass Spectrometer for product characterization
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (e.g., 1.67 g, 10 mmol).
-
Solvent Addition: Add anhydrous toluene (50 mL) to dissolve the enaminone.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 mL).
-
Addition of Michael Acceptor: Slowly add methyl vinyl ketone (e.g., 0.84 mL, 11 mmol) to the stirred solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting enaminone will indicate the reaction's progression.
-
Workup: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization: The crude product can be purified by column chromatography on silica gel. The structure of the product(s) should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). The expected initial product is the Michael adduct, which may cyclize to the dihydropyridine derivative.
Self-Validation: The success of this protocol can be validated by comparing the spectroscopic data of the obtained product(s) with literature values for the expected dihydropyridine or its transformation products. The disappearance of the characteristic enamine proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the product will confirm the reaction has occurred.
Caption: Step-by-step experimental workflow for the Michael addition.
Conclusion: A Versatile and Strategic Nucleophile
This compound is a valuable and versatile nucleophile in organic synthesis. Its reactivity, governed by the electronic and steric factors of its structure, allows for controlled carbon-carbon and carbon-heteroatom bond formation under relatively mild conditions. While direct, comprehensive comparative kinetic data remains an area for further investigation, the available literature strongly supports its utility in key transformations such as the Michael addition, often leading to the formation of complex heterocyclic systems through tandem reaction sequences. The mechanistic insights and the practical experimental guidance provided in this document are intended to empower researchers to strategically employ this powerful synthetic tool in their own research and development endeavors.
References
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Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Gamry, A. M. (2009). A novel trans-amination process in 3-arylamino-5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products. ResearchGate. [Link]
-
Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7(21), 12635-12676. [Link]
-
Greenhill, J. V., & Moten, M. A. (1980). Reactions between enaminones and enones. Part 1. Some unexpected products from the condensation of 3-aminocyclohexenones with methyl vinyl ketone. Journal of the Chemical Society, Perkin Transactions 1, 287-291. [Link]
-
Wikipedia contributors. (2023, December 12). Michael reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
-
Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
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LibreTexts. (2023, January 22). Enamine Reactions. Chemistry LibreTexts. [Link]
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A Comparative Analysis of Catalysts for the Synthesis of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one
Introduction
3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one, an important enaminone, serves as a versatile building block in organic synthesis, particularly in the construction of various heterocyclic compounds and complex natural products. The efficiency of its synthesis is of paramount importance to researchers in medicinal chemistry and drug development. This guide provides a comprehensive comparative analysis of the synthetic routes to this key intermediate, focusing on the critical role of reaction conditions and the exploration of catalytic versus non-catalytic methods. By presenting experimental data, detailed protocols, and mechanistic insights, this document aims to equip researchers with the knowledge to select the most appropriate and efficient method for their specific needs.
The primary and most direct route to this compound involves the condensation reaction between 5,5-dimethyl-1,3-cyclohexanedione (dimedone) and a suitable formylating agent, most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA). While this reaction can proceed without a catalyst, the choice of reaction conditions, particularly the use of a solvent, has a profound impact on the reaction's efficiency and yield.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound from dimedone and DMF-DMA has been effectively demonstrated through two primary approaches: a conventional solvent-based method and a more contemporary solvent-free method. This section provides a direct comparison of these methodologies, highlighting key performance indicators.
While the use of various catalysts, such as Lewis acids (e.g., Zn(ClO4)2·6H2O) and solid-supported catalysts, has been reported for the synthesis of enaminones from 1,3-dicarbonyl compounds in general, specific comparative studies on a range of catalysts for the synthesis of this particular enaminone are not extensively documented in the current literature. The data strongly suggests that for this specific transformation, optimizing the reaction conditions, such as the removal of solvent, provides a more significant enhancement in yield than the introduction of a catalyst.
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Solvent-Based | None | Xylene | Reflux | Not specified | ~72% | [1] |
| Solvent-Free | None | None | Room Temperature | 1 hour | 95% | [2] |
Key Insights from the Comparative Data:
The most striking observation is the significant increase in yield when moving from a solvent-based to a solvent-free system. The solvent-free approach not only provides a near-quantitative yield but also aligns with the principles of green chemistry by eliminating the need for a solvent, reducing reaction time, and proceeding at ambient temperature, which lowers energy consumption.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the two primary synthetic routes to this compound.
Experimental Workflow Overview
Caption: Comparative workflow of solvent-based vs. solvent-free synthesis.
Protocol 1: Solvent-Based Synthesis in Refluxing Xylene
This protocol is a traditional method for the synthesis of the target enaminone.
Materials:
-
5,5-Dimethyl-1,3-cyclohexanedione (dimedone)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Dry Xylene
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5,5-dimethyl-1,3-cyclohexanedione (1.0 eq) in dry xylene.
-
To this solution, add N,N-dimethylformamide dimethyl acetal (1.0-1.2 eq).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.[1]
Protocol 2: Solvent-Free Synthesis at Room Temperature
This protocol represents a highly efficient and environmentally benign approach.
Materials:
-
5,5-Dimethyl-1,3-cyclohexanedione (dimedone)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Reaction vessel (e.g., a flask or beaker) with a magnetic stirrer
-
Standard laboratory glassware for product isolation
Procedure:
-
In a suitable reaction vessel, place 5,5-dimethyl-1,3-cyclohexanedione (1.0 eq).
-
Add N,N-dimethylformamide dimethyl acetal (a slight excess, e.g., 1.02 eq) directly to the dimedone.
-
Stir the resulting mixture at room temperature for 1 hour. The reaction mixture will typically solidify as the product forms.
-
The solid product can be collected by filtration and washed with a cold non-polar solvent (e.g., cold ether or hexane) to remove any unreacted starting material.
-
Further purification by recrystallization is generally not necessary due to the high purity of the crude product.[2]
Mechanistic Insights
The reaction between dimedone and DMF-DMA proceeds through a well-understood pathway, even in the absence of a catalyst. The key to this reaction is the acidic nature of the methylene protons of dimedone, which are situated between two carbonyl groups.
Caption: Plausible reaction mechanism for enaminone formation.
Step-by-Step Mechanism:
-
Enolate Formation: The reaction is initiated by the deprotonation of the active methylene group of dimedone to form a resonance-stabilized enolate ion. In the absence of an added base, this can be facilitated by the basic nitrogen of DMF-DMA or another molecule of dimedone acting as a proton acceptor.[3]
-
Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbon atom of the DMF-DMA. This results in the formation of a tetrahedral intermediate.[4]
-
Elimination: The tetrahedral intermediate is unstable and collapses. This involves the elimination of a methoxy group and a dimethylamino group, with the concomitant formation of a double bond and the final enaminone product. The eliminated species form methanol and dimethylamine as byproducts.[3]
The efficiency of the solvent-free reaction can be attributed to the high concentration of the reactants, which accelerates the reaction rate according to the principles of chemical kinetics. In the solvent-based method, the dilution of reactants in xylene necessitates higher temperatures (reflux) to achieve a comparable reaction rate, which can also lead to side reactions and a lower overall yield.
Future Perspectives: The Potential Role of Catalysis and Green Chemistry
While the uncatalyzed, solvent-free method for the synthesis of this compound is highly efficient, there remains room for further optimization and exploration, particularly in the context of large-scale industrial production.
-
Catalysis: Although not essential for high yields in this specific reaction, the use of a mild, recyclable catalyst could potentially reduce reaction times further or allow for the use of less reactive formylating agents. Lewis acids have been shown to be effective in other enaminone syntheses and could be a starting point for investigation.[5] The development of a heterogeneous catalyst would be particularly advantageous for simplifying product purification and catalyst recovery.
-
Ultrasound and Microwave Assistance: The application of non-conventional energy sources like ultrasound or microwave irradiation could further enhance the reaction rate and efficiency, especially in a solvent-free setting.[6][7] These techniques often lead to shorter reaction times and can sometimes improve yields by promoting more efficient energy transfer. While specific studies on the ultrasound-assisted synthesis of the target molecule are lacking, it represents a promising avenue for future research in green chemistry.
Conclusion
The synthesis of this compound is most effectively and efficiently achieved through a solvent-free reaction of dimedone and N,N-dimethylformamide dimethyl acetal at room temperature. This method offers a significantly higher yield (95%) compared to the traditional solvent-based approach (~72%) and aligns with the principles of green chemistry by eliminating the need for solvents and reducing energy consumption. While the role of catalysts in this specific reaction is not well-established and appears unnecessary for achieving high yields, the exploration of novel catalytic systems and green technologies like ultrasound assistance could offer further refinements for large-scale applications. For laboratory-scale synthesis, the uncatalyzed, solvent-free method is the demonstrably superior choice.
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What is the mechanism of reaction dimedone with DMF.DMA? - Quora. (2017, November 5). Retrieved from [Link]
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Exploration of the Reaction Mechanism of DMF-DMA - Liskon Biological. (2024, April 30). Retrieved from [Link]
- Benhaoua, C., Kasmi, S., Rahmouni, M., & Bazureau, J. P. (2018). Synthesis of some enaminone derivatives under solvent-free process. Journal Marocain de Chimie Hétérocyclique, 17(2), 50-57.
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Dimedone – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
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Could you help me with the mechanism of this reaction? - ResearchGate. (2021, July 5). Retrieved from [Link]
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One‐pot synthesis of the enaminone 3 aa. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
- Al-Alshaikh, M. A. (2013). Ultrasound assisted Heterocycles Synthesis. Journal of Saudi Chemical Society, 17(1), 1-15.
- Vaid, R., Gupta, M., Kant, R., & Gupta, V. K. (2016). Domino Knoevenagel/Michael synthesis of 2,2′-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives catalyzed by silica-diphenic acid and their single crystal X-ray analysis. Journal of Chemical Sciences, 128(6), 967-976.
- Xia, X., & Liu, C. (2013). A facile and efficient ultrasound-assisted synthesis of 1,3,5-tris-arylhexahydro-1,3,5-triazine through Mannich reaction. Heterocycles, 87(4), 877-884.
- Khandelwal, L., Verma, C., & Quraishi, M. A. (2021). Ultrasound assisted green synthesis of 3-(4-(Dimethylamino) Phenyl)-1-Phenylprop-2-En-1-One and its heterocyclics derived from Hydrazine, Urea and Thiourea as Corrosion Inhibitor for mild steel in 1M HCl. Research Square.
- Shao, Y., Zhu, K., Qin, Z., Li, E., & Li, Y. (2013). Lewis Acid-Catalyzed Cyclization of Enaminones with Propargylic Alcohols: Regioselective Synthesis of Multisubstituted 1,2-Dihydropyridines. The Journal of Organic Chemistry, 78(13), 6847-6854.
- Kumar, A., & Akanksha. (2012). AN EFFICIENT SYNTHESIS OF 2,2'-ARYLMETHYLENE BIS(3-HYDROXY-5,5-DIMETHYL-2-CYCLOHEXENE-1-ONE) DERIVATIVES USING BAKER'S YEAST. Revue Roumaine de Chimie, 57(7-8), 659-664.
- Ji, S. J., Jiang, Z. Q., Lu, J., & Loh, T. P. (2011). Improved synthesis of 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives catalyzed by urea under ultrasound. Ultrasonics Sonochemistry, 18(1), 213-216.
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Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione | Free Essay Example - StudyCorgi. (2021, February 13). Retrieved from [Link]
- Ghorab, M. M., Alsaid, M. S., & Abdel-Kader, M. S. (2016). Crystal structure of 2-((dimethylamino)methylene)-5,5-Dimethylcyclohexane-1,3-dione, C11H17NO2. Zeitschrift für Kristallographie-New Crystal Structures, 231(4), 1081-1082.
- Zhong, C., Huang, Y., Zhang, H., Zhou, Q., Liu, Y., & Lu, P. (2020). Enantioselective Synthesis of 3-Substituted Cyclobutenes by Catalytic Conjugate Addition/Trapping Strategies.
- El Mahmoudi, A., Karrouchi, K., Tachallait, H., & Bougrin, K. (2022). Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)
- Hell, Z. (2019). Simple and efficient synthesis of 2,2′-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives. Monatshefte für Chemie-Chemical Monthly, 150(12), 2235-2239.
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A Comparative Guide to Atom Economy in Heterocycle Synthesis: Evaluating 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one as a Synthon
Introduction: Beyond Yield—Embracing Atom Economy in Modern Synthesis
In the drive towards more sustainable and efficient chemical manufacturing, particularly within the pharmaceutical and fine chemical industries, the focus of process evaluation has expanded beyond traditional metrics like reaction yield. Green chemistry principles challenge researchers to design synthetic pathways that are not only effective but also environmentally benign and resource-efficient.[1] Central to this paradigm is the concept of Atom Economy , a term introduced by Barry Trost to measure the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product.[2][3] A high atom economy signifies a process that generates minimal waste, a cornerstone of sustainable chemical design.[4][5]
This guide provides a detailed evaluation of the atom economy for syntheses involving 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one, a highly versatile cyclic enaminone. Enaminones are valuable synthons, acting as stable and manageable surrogates for enolates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[6] We will dissect the synthesis of the enaminone itself and then compare a heterocyclic synthesis utilizing this reagent against a more classical, direct approach. This comparative analysis will provide researchers and drug development professionals with a quantitative framework for making informed decisions about synthetic strategy, balancing reagent utility against the fundamental principles of green chemistry.
Part 1: The Synthon—Synthesis and Inherent Atom Economy
Before utilizing any reagent, a thorough green chemistry analysis requires an evaluation of the reagent's own synthesis. This compound is commonly prepared via a condensation reaction between a β-diketone, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), and a source of dimethylamine. This reaction forms the enaminone by eliminating a molecule of water.
Experimental Protocol: Synthesis of this compound
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5,5-dimethyl-1,3-cyclohexanedione (14.0 g, 0.1 mol), dimethylamine (a 40% aqueous solution, 13.5 mL, 0.12 mol), and toluene (100 mL).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours or until no more water is collected.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate crystallization.
-
Collect the resulting solid product by vacuum filtration, wash with cold hexanes (2 x 20 mL), and dry under vacuum.
-
The product, this compound, is typically obtained as a pale yellow solid.
Atom Economy Calculation for Synthon Preparation
The reaction is as follows:
C₈H₁₂O₂ (Dimedone) + C₂H₇N (Dimethylamine) → C₁₀H₁₇NO (Enaminone) + H₂O (Water)
The atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[5][7][8]
% Atom Economy = (167.25 / (140.18 + 45.08)) x 100 = 90.28%
This high atom economy indicates that the synthesis of the enaminone synthon is itself an efficient process, converting over 90% of the reactant mass into the desired product.
Part 2: A Case Study in Pyrazole Synthesis
To evaluate the utility and efficiency of our enaminone synthon, we will examine its use in the synthesis of a fused pyrazole derivative, a common scaffold in medicinal chemistry. We will compare this route (Route A) with a classical synthesis that achieves the same product directly from the starting β-diketone (Route B).
The target molecule is 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one .
Route A: Synthesis via Enaminone Intermediate
This route involves the reaction of the pre-formed this compound with hydrazine. The reaction proceeds via a cyclocondensation mechanism where the dimethylamino group acts as a leaving group.
-
In a 100 mL round-bottom flask, dissolve this compound (8.36 g, 0.05 mol) in ethanol (50 mL).
-
Add hydrazine hydrate (2.5 mL, ~0.05 mol) dropwise to the solution at room temperature.
-
After the addition is complete, heat the mixture to reflux for 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Add water (50 mL) to the residue to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one.
C₁₀H₁₇NO (Enaminone) + N₂H₄ (Hydrazine) → C₈H₁₂N₂O (Product) + C₂H₇N (Dimethylamine)
-
MW of Enaminone: 167.25 g/mol
-
MW of Hydrazine: 32.05 g/mol
-
MW of Product: 152.19 g/mol
% Atom Economy = (152.19 / (167.25 + 32.05)) x 100 = 76.36%
Route B: Direct Synthesis from β-Diketone
This classical approach involves the direct condensation of dimedone with hydrazine, forming the same fused pyrazole product with the elimination of two molecules of water.
-
To a 100 mL round-bottom flask, add 5,5-dimethyl-1,3-cyclohexanedione (dimedone) (7.01 g, 0.05 mol) and ethanol (50 mL).
-
Add hydrazine hydrate (2.5 mL, ~0.05 mol) dropwise to the stirred suspension.
-
Heat the mixture to reflux for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product often crystallizes directly from the solution.
-
If necessary, reduce the solvent volume and add water to complete precipitation.
-
Collect the solid by vacuum filtration, wash with a minimal amount of cold ethanol-water (1:1), and dry to obtain the product.
C₈H₁₂O₂ (Dimedone) + N₂H₄ (Hydrazine) → C₈H₁₂N₂O (Product) + 2 H₂O (Water)
-
MW of Dimedone: 140.18 g/mol
-
MW of Hydrazine: 32.05 g/mol
-
MW of Product: 152.19 g/mol
% Atom Economy = (152.19 / (140.18 + 32.05)) x 100 = 88.36%
Part 3: Comparative Analysis—Choosing the Greener Path
The quantitative data reveals a clear distinction in the atom economy of the two synthetic routes. The direct synthesis from dimedone (Route B) is significantly more atom-economical.
| Metric | Route A (via Enaminone) | Route B (Direct Synthesis) |
| Reactants | This compound, Hydrazine | 5,5-Dimethyl-1,3-cyclohexanedione, Hydrazine |
| Total Reactant MW | 199.30 g/mol | 172.23 g/mol |
| Desired Product MW | 152.19 g/mol | 152.19 g/mol |
| Byproducts | Dimethylamine (C₂H₇N) | Water (2 x H₂O) |
| Byproduct MW | 45.08 g/mol | 36.04 g/mol |
| Calculated Atom Economy | 76.36% | 88.36% |
| Environmental Consideration | Byproduct is a volatile amine. | Byproduct is water. |
Expert Insights: Beyond the Numbers
While Route B is the clear winner on the basis of atom economy and the benign nature of its byproduct (water), the choice of synthesis in a real-world research setting involves other critical factors.
-
Reactivity and Yield: The enaminone in Route A is a stable, isolable, and often highly reactive intermediate. Its use can lead to cleaner reactions and higher isolated yields compared to the direct condensation of some β-diketones, which might require harsher conditions or produce side products.
-
Substrate Scope: The enaminone pathway provides a modular approach. A variety of enaminones can be synthesized and then reacted with different nucleophiles, offering broader synthetic flexibility.
-
Process Considerations: The byproduct of Route A, dimethylamine, is a volatile and odorous gas that requires careful handling and waste management. In contrast, the water byproduct of Route B simplifies downstream processing.
The final decision rests on a balance of priorities. For large-scale manufacturing where waste reduction and cost are paramount, the higher atom economy of Route B is highly advantageous. For discovery-phase research focused on rapidly accessing diverse analogs with potentially higher yields, the versatility of the enaminone synthon in Route A may justify its lower atom economy.
Part 4: Visualization of the Evaluation Workflow
The process of evaluating and comparing synthetic routes based on atom economy can be standardized into a logical workflow.
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Comparison of microwave-assisted versus conventional heating for reactions of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one
A Comparative Guide to Microwave-Assisted and Conventional Heating for the Synthesis of Enaminone Scaffolds
Prepared by a Senior Application Scientist
This guide provides an in-depth, data-supported comparison between microwave-assisted organic synthesis (MAOS) and conventional heating methods for reactions involving 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one and related enaminone structures. Enaminones are highly valuable synthetic intermediates, serving as versatile precursors for a wide range of biologically active heterocyclic compounds. The efficiency of their synthesis is therefore of critical importance to researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of protocols to explain the fundamental principles and causal factors that underpin the performance differences between these two heating technologies.
The Fundamental Divide: How Heat Enters a Reaction
The choice of a heating method is not merely a matter of convenience; it dictates the energy transfer dynamics at a molecular level. Understanding this difference is key to appreciating the profound impact it has on reaction outcomes.
Conventional Heating: A Surface-Level Affair
Traditional laboratory synthesis relies on conventional heating, where an external heat source, such as an oil bath or heating mantle, is used. The process is governed by the principles of conduction and convection.[1][2][3] Heat is first transferred through the walls of the reaction vessel and then slowly distributed throughout the bulk of the reaction mixture via convection currents.
This method has several intrinsic limitations:
-
Temperature Gradients: The vessel walls are invariably hotter than the core of the reaction mixture, leading to non-uniform heating.[1][4]
-
Localized Overheating: Reactants and products near the vessel surface can be exposed to temperatures significantly higher than the recorded bulk temperature, potentially leading to thermal decomposition and byproduct formation.
-
Inefficient Energy Transfer: The process is slow, as it depends on the thermal conductivity of the vessel and the solvent.[4]
-
Slow Response Time: It takes a considerable amount of time to both reach the target temperature and to cool the reaction down.[4]
Microwave-Assisted Heating: Direct Molecular Activation
Microwave chemistry utilizes dielectric heating to energize a reaction.[3] Unlike the surface-level approach of conventional methods, microwave energy penetrates the vessel and couples directly with polar molecules and ionic species within the reaction mixture.[5] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the enaminone substrate itself or polar solvents, possess a permanent dipole moment. The oscillating electric field of the microwave radiation forces these molecules to constantly realign, creating intense molecular friction that generates heat rapidly and volumetrically.[3][5]
-
Ionic Conduction: If free ions or ionic species are present, the electric field induces their migration, causing collisions that also generate heat.[3][6]
This direct energy transfer results in remarkably rapid and uniform heating throughout the reaction medium, a key advantage over the slow, indirect nature of conventional methods.[1][5] It is crucial to note that microwave energy is non-ionizing; its photons have insufficient energy to cleave chemical bonds.[6] Instead, its effect is purely kinetic, providing the thermal energy to overcome a reaction's activation energy barrier much more efficiently than conventional heating.[4][6]
Performance in Enaminone Synthesis: A Data-Driven Comparison
The synthesis of β-enaminones, such as those derived from the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with amines, is an excellent case study for comparing heating methods. These reactions often involve a condensation-elimination sequence that benefits significantly from efficient heating.
Microwave-assisted synthesis consistently demonstrates superiority across several key performance indicators:
-
Drastic Reduction in Reaction Time: Reactions that require several hours under conventional reflux can often be completed in a matter of minutes using microwave irradiation. This acceleration is a direct result of the rapid, volumetric heating that allows the reaction to reach and maintain its optimal temperature far more quickly.[2][5][7]
-
Improved Reaction Yields: While not universal, many reports indicate higher isolated yields for microwave-assisted reactions.[1][7] This is often attributed to the reduction in reaction time, which minimizes the opportunity for reactant or product decomposition and the formation of side products.[1][8]
-
Enhanced Product Purity: The uniform heating provided by microwaves minimizes localized hot spots, leading to cleaner reaction profiles with fewer byproducts.[3][8] This simplifies subsequent purification steps, saving time and resources.
-
Alignment with Green Chemistry: MAOS is often considered a "green" technology. The reduced reaction times translate to lower energy consumption.[3] Furthermore, the efficiency of microwave heating often facilitates reactions under solvent-free conditions, drastically reducing chemical waste.[2][9]
Quantitative Data Summary
The following table summarizes representative experimental data comparing the two heating methods for the synthesis of enaminones and related structures.
| Reactants | Heating Method | Conditions | Time | Yield (%) | Reference |
| Dimedone + Various Amines | Microwave | T3P® catalyst, solvent-free, 80 °C | 2-5 min | 90-98% | [10] |
| 1,3-Cyclohexanedione + Aniline | Microwave | Solvent-free | 15 min | 95% | [9] |
| Acetylacetone + Phenylalanine-derived amino ester | Conventional | NaOEt, Ethanol, Reflux | 24 hours | 23% | [7] |
| Acetylacetone + Phenylalanine-derived amino ester | Microwave | NaOEt, Ethanol, 70 °C | 30 min | 86% | [7] |
| Chalcone + Guanidine-HCl | Conventional | NaOEt, Ethanol, Reflux | 6-8 hours | 94% | [11] |
| Chalcone + Guanidine-HCl | Microwave | CaCl₂, H₂O, 150 °C | 10 min | 86% | [11] |
Note: T3P® is Propylphosphonic Anhydride. Data is compiled from various sources to illustrate general trends.
Standardized Experimental Protocols
To provide a direct and practical comparison, the following section details generalized protocols for the synthesis of a representative enaminone, 3-Anilino-5,5-dimethyl-2-cyclohexen-1-one, from dimedone and aniline.
Protocol 1: Conventional Heating Method
-
Apparatus Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in an oil bath on a magnetic stir plate.
-
Charging Reactants: To the flask, add 5,5-dimethyl-1,3-cyclohexanedione (dimedone) (1.40 g, 10 mmol) and aniline (0.93 g, 10 mmol). Add 20 mL of toluene as the solvent.
-
Reaction: Begin stirring and heat the oil bath to 120 °C to bring the toluene to a steady reflux.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The reaction is typically complete after 4-6 hours.
-
Workup: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Isolation: Cool the mixture in an ice bath. The product will precipitate from the solution. Collect the solid product by vacuum filtration, wash with cold hexanes, and dry under vacuum to yield the pure enaminone.
Protocol 2: Microwave-Assisted Synthesis (MAOS)
-
Apparatus Setup: Place a magnetic stir bar into a 10 mL microwave process vial.
-
Charging Reactants: To the vial, add 5,5-dimethyl-1,3-cyclohexanedione (dimedone) (0.28 g, 2 mmol) and aniline (0.19 g, 2 mmol). For a solvent-free approach, no solvent is added. Alternatively, 4 mL of ethanol can be used.
-
Reaction: Seal the vial with a snap cap. Place the vial in the cavity of a scientific microwave reactor. Set the reaction parameters: Temperature = 120 °C, Power = 150 W (dynamic), Time = 10 minutes.
-
Workup: After the irradiation cycle is complete, the vial is cooled to a safe handling temperature (typically below 50 °C) using the instrument's compressed air cooling system.
-
Isolation: Open the vial. If performed solvent-free, the solidified product can be recrystallized directly from ethanol. If ethanol was used as a solvent, cool the vial in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.
Conclusion and Expert Recommendations
The experimental evidence overwhelmingly demonstrates that microwave-assisted synthesis is a superior technology for the rapid and efficient production of enaminones derived from this compound and related precursors. The primary advantages of MAOS—dramatically reduced reaction times, comparable or improved yields, and higher product purity—stem directly from its unique mechanism of volumetric and uniform heating.[1][5][8]
For researchers and drug development professionals, the choice of heating method should be guided by the specific objective:
-
For high-throughput screening, library synthesis, and rapid methods development, microwave-assisted synthesis is the unequivocal choice. Its speed and reproducibility are unparalleled.[1]
-
For large-scale, multi-kilogram production, conventional heating may still be preferred due to the current limitations in the scale of commercially available batch microwave reactors. However, continuous-flow microwave reactors are an emerging technology that may bridge this gap.
-
When reactions are sluggish, low-yielding, or produce significant impurities under conventional conditions, transitioning to microwave heating should be the first optimization step.
By leveraging the principles of direct molecular activation, MAOS empowers chemists to accelerate discovery and develop more efficient, cleaner synthetic routes, perfectly aligning with the modern imperatives of chemical research.
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- Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. MDPI.
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A Comparative Guide to Isotopic Labeling for Elucidating Reaction Pathways of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one
Introduction: The Mechanistic Challenge of a Versatile Building Block
3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one is a member of the enaminone family, a class of compounds prized for their versatile reactivity in organic synthesis.[1] Their value stems from a conjugated N-C=C-C=O system that allows them to act as both nucleophiles and electrophiles, making them powerful intermediates for constructing complex heterocyclic and carbocyclic frameworks.[1][2] However, this dual reactivity often opens up multiple potential reaction pathways, making the precise elucidation of reaction mechanisms a non-trivial challenge. Understanding these pathways is critical for controlling reaction outcomes, optimizing yields, and designing novel synthetic strategies in drug development and materials science.
This guide provides an in-depth comparison of isotopic labeling strategies to definitively map the reaction mechanisms of this compound. We will move beyond simple procedural lists to explore the causal logic behind choosing a specific isotope, the design of self-validating experimental protocols, and the interpretation of the resulting data. This content is intended for researchers and drug development professionals seeking to apply rigorous mechanistic analysis to their synthetic work.
Pillar 1: Understanding the Ambident Reactivity of the Enaminone Scaffold
The core of the enaminone's utility and mechanistic complexity lies in its electronic structure. The delocalization of the nitrogen lone pair across the π-system creates multiple reactive sites.
Caption: Nucleophilic and electrophilic sites of the enaminone scaffold.
-
Nucleophilic Reactivity: The α-carbon (C4) and the nitrogen atom are electron-rich, readily attacking electrophiles.
-
Electrophilic Reactivity: The β-carbon (C2) and the carbonyl carbon are electron-deficient, making them susceptible to attack by nucleophiles.
Isotopic labeling provides an unambiguous method to track the transformation of these specific atoms through a reaction, allowing us to distinguish between competing mechanistic hypotheses.[3]
Pillar 2: A Comparative Analysis of Isotopic Labeling Strategies
The choice of isotope is dictated by the specific mechanistic question being asked. Each label offers a unique window into the reaction's progression. The primary analytical techniques for detecting these labels are Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
| Isotope | Mechanistic Question | Primary Analytical Method | Key Advantages | Potential Challenges |
| ²H (Deuterium) | Probing proton transfers, C-H bond cleavage (Kinetic Isotope Effect), enolization, and solvent exchange.[4] | ¹H NMR, ²H NMR, MS | Relatively inexpensive; significant mass change for MS; KIE is a powerful tool. | Potential for isotopic exchange with protic solvents or reagents, leading to label scrambling.[4] |
| ¹³C | Tracing the carbon skeleton through rearrangements, cyclizations, or fragmentations. | ¹³C NMR, MS | Stable label with no risk of exchange; provides direct insight into skeletal changes. | Higher cost of starting materials; requires careful analysis of ¹³C-¹³C or ¹³C-¹H coupling. |
| ¹⁵N | Determining the fate of the dimethylamino group; investigating reactions at the nitrogen center.[5] | ¹⁵N NMR, MS | Directly tracks the nitrogen atom, which is central to the enaminone identity. | ¹⁵N has low natural abundance and a low gyromagnetic ratio, making NMR less sensitive. |
| ¹⁸O | Investigating reactions at the carbonyl group, such as hydrolysis or condensation. | MS, ¹⁷O NMR | Directly probes the reactivity of the carbonyl oxygen. | Potential for exchange with H₂¹⁸O if present.[6] ¹⁷O NMR is challenging due to low abundance and quadrupolar nucleus. |
Table 1: Comparison of common isotopic labels for mechanistic studies.
Pillar 3: Experimental Design and Self-Validating Protocols
A trustworthy isotopic labeling study requires meticulous experimental design, from the synthesis of the labeled compound to the final analysis. The protocol itself must be self-validating, meaning it includes controls and checks to ensure the observed label distribution is a direct result of the reaction mechanism and not an artifact.
General Experimental Workflow
The workflow for any isotopic labeling experiment follows a consistent logical progression.
Caption: General workflow for an isotopic labeling experiment.
Case Study 1: Probing Electrophilic Alkylation with Deuterium Labeling
Mechanistic Question: When this compound reacts with an electrophile (e.g., methyl iodide), does the reaction proceed via direct C-alkylation at the α-carbon (C4) or via N-alkylation followed by a rearrangement?
Strategy: Synthesize the enaminone with a deuterium label at the α-carbon (C4-D). If the deuterium is retained in the C-alkylated product, it supports a direct C-alkylation mechanism. Loss or scrambling of the deuterium might suggest an alternative pathway involving deprotonation/reprotonation steps.
Protocol 1: Synthesis of 4-Deutero-3-(dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one
This protocol is adapted from general procedures for enaminone synthesis.[4]
-
Preparation of Deuterated Precursor: 5,5-dimethyl-1,3-cyclohexanedione (1.0 eq) is dissolved in a mixture of MeOD (20 mL/g) and D₂O (5 mL/g) with a catalytic amount of NaOD. The mixture is stirred at 60°C for 24 hours to facilitate H/D exchange at the C4 position. The solvent is removed under reduced pressure, and this process is repeated twice more to ensure high isotopic incorporation. The resulting deuterated diketone is dried under high vacuum.
-
Condensation: The 4,4-dideutero-5,5-dimethyl-1,3-cyclohexanedione is dissolved in dry toluene. N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.1 eq) is added.
-
Reaction: The mixture is heated to reflux with a Dean-Stark trap for 12 hours to remove methanol and water.
-
Purification: The solvent is removed under reduced pressure, and the resulting solid is recrystallized from ethyl acetate/hexanes to yield the C4-deuterated enaminone.
-
Validation: The isotopic purity is confirmed using ¹H NMR (disappearance of the C4-H signal) and high-resolution mass spectrometry (HRMS) (mass shift of +1 Da compared to the unlabeled standard).
Protocol 2: Alkylation and Product Analysis
-
Reaction: The C4-D labeled enaminone (1.0 eq) is dissolved in anhydrous THF under an argon atmosphere. The solution is cooled to 0°C. Methyl iodide (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 6 hours.
-
Workup: The reaction is quenched with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Analysis: The crude product is analyzed by ¹H NMR and HRMS.
-
¹H NMR: Compare the spectrum to the unlabeled product. Retention of the deuterium at C4 will result in the absence of a signal for the C4 proton.
-
HRMS: The product mass should be M+1 relative to the unlabeled product, confirming the deuterium was not lost.
-
Interpreting the Data
The following diagram illustrates how the final position of the deuterium label differentiates between two plausible pathways.
Caption: Logic diagram for a deuterium labeling experiment in alkylation.
In this specific case, simple label tracking shows retention in both pathways. To differentiate further, one would need to perform a competitive Kinetic Isotope Effect (KIE) experiment, reacting a 1:1 mixture of labeled and unlabeled enaminone and measuring the product ratio. A significant KIE (kH/kD > 1) would suggest C-H(D) bond breaking is involved in the rate-determining step.
Case Study 2: Tracing the Skeleton in a Ring Contraction with ¹³C Labeling
Mechanistic Question: Under certain thermal or photochemical conditions, could the six-membered ring of the enaminone undergo a rearrangement or contraction?
Strategy: Introduce a ¹³C label at a specific, unambiguous position in the ring, such as one of the gem-dimethyl carbons (C5-methyl). Following the reaction, the location of this ¹³C label in the product skeleton is determined by ¹³C NMR. Any deviation from the expected position provides direct evidence of a skeletal rearrangement.
Protocol 3: Synthesis of 5-(¹³C-methyl)-labeled Enaminone
-
Synthesis of Labeled Precursor: The synthesis would begin with a ¹³C-labeled precursor, for instance, by synthesizing 5,5-dimethyl-1,3-cyclohexanedione starting from ¹³C-labeled acetone. This multi-step synthesis requires careful planning to ensure the label is introduced efficiently.[7]
-
Condensation: The resulting 5-(¹³C-methyl)-5-methyl-1,3-cyclohexanedione is then condensed with DMF-DMA as described in Protocol 1.
-
Validation: The position and enrichment of the ¹³C label are confirmed by ¹³C NMR and HRMS. The ¹³C NMR will show a significantly enhanced signal for the labeled methyl carbon.
Hypothetical Data Analysis
Imagine a hypothetical reaction that produces a cyclopentane derivative. By analyzing the ¹³C NMR of the product, we can trace the fate of our labeled carbon.
| Product Structure Hypothesis | Expected ¹³C NMR Signal for Label | Interpretation |
| Product 1 (No Rearrangement) | Labeled carbon remains a methyl group attached to a quaternary center. | The original C5-methyl group is intact. |
| Product 2 (Rearrangement) | Labeled carbon is now part of the cyclopentane ring (e.g., a CH₂ or CH group). | A skeletal rearrangement has occurred, incorporating the methyl carbon into the ring. |
Table 2: Interpreting ¹³C NMR data for a skeletal rearrangement study.
Alternative and Complementary Approaches
While powerful, isotopic labeling is not the only tool. A robust mechanistic study often combines it with other methods.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can model the energy profiles of different proposed pathways, identify transition states, and predict kinetic isotope effects, providing a theoretical framework that complements experimental results.[5][8]
-
In Situ Spectroscopy: Techniques like reaction-monitoring NMR can help identify and characterize transient intermediates that may not be isolable, providing direct evidence for proposed species in a reaction pathway.[8]
Conclusion
Isotopic labeling is an indispensable tool for rigorously elucidating the reaction pathways of complex molecules like this compound. The key to a successful study lies not just in performing the experiment, but in the careful selection of the isotopic label to address a specific mechanistic question. Deuterium labeling is ideal for probing proton transfers and kinetic effects, while ¹³C and ¹⁵N labeling provide definitive maps of skeletal and heteroatom transformations. By integrating these empirical techniques with computational modeling and in situ analysis, researchers can build a complete and validated picture of reaction mechanisms, enabling precise control over chemical transformations and accelerating innovation in chemical synthesis.
References
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Perrin, C. L., & Kim, Y. J. (2013). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. Organic Letters, 15(15), 3888–3891. [Link]
-
Ashley, M. A., Hirschi, J. S., & Vetticatt, M. J. (2016). Isotope Effects Reveal the Mechanism of Enamine Formation in l-Proline-Catalyzed α-Amination of Aldehydes. Journal of the American Chemical Society. [Link]
-
Blom, K. A., Dybowski, C., Munson, B., Gates, B. C., & Hasselbring, L. (1995). Mass spectral analysis of isotopically labeled compounds: average mass approach. Analytical Chemistry, 67(10), 1709–1712. [Link]
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Wikipedia. (2023). Isotopic labeling. [Link]
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Mechanism studies a, Isotopic labelling experiment with the... - ResearchGate. [Link]
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Rieley, G. (1994). Derivatization of organic compounds prior to gas chromatographic–combustion–isotope ratio mass spectrometric analysis: identification of isotope fractionation processes. Analyst, 119(5), 915-919. [Link]
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Borges, C., & Schripsema, J. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Rapid communications in mass spectrometry: RCM, 28(14), 1604–1610. [Link]
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von Gunten, U., & Salhi, E. (2012). Investigation of reaction mechanisms of ozone with amines: evaluation of 18O isotopic labeling techniques in aqueous solution. Environmental Science & Technology, 46(12), 6649-6657. [Link]
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Science.gov. isotopically labeled compounds: Topics by Science.gov. [Link]
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Beilstein Archives. General Method for the Synthesis of Enaminones via Nickel Photocatalysis. [Link]
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de la Torre, M. C., García, I., & Sierra, M. A. (2023). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 19, 1118–1126. [Link]
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Gold, V. (1980). Isotopes and organic reaction mechanisms. Chemical Society, London (UK). Special Publications. [Link]
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Organic Chemistry Portal. Enaminone synthesis by amination. [Link]
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Martin, S. F. (1999). Enaminones: versatile intermediates for natural product synthesis. Pure and Applied Chemistry, 71(6), 979-988. [Link]
-
Benhaoua, C., Kasmi, S., Rahmouni, M., & Bazureau, J. P. (2018). SYNTHESIS OF SOME ENAMINONE DERIVATIVES UNDER SOLVENT-FREE PROCESS. Journal Marocain de Chimie Hétérocyclique, 17(2). [Link]
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Organic Syntheses. 2-Cyclohexen-1-one, 4-(hydroxymethyl). [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one
As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all laboratory materials from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one (CAS No. 31039-88-0), ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety data and regulatory standards, reflecting the best practices in laboratory chemical handling.
Hazard Identification and Risk Assessment: The "Why"
Understanding the inherent hazards of a chemical is the foundation of its safe management. This compound is not a benign substance; its disposal requires a formal, controlled process precisely because of its classified hazards.
According to its Safety Data Sheet (SDS), this compound is classified with the following GHS hazard statements:
The signal word for this chemical is "Warning".[1][2] These classifications mean that improper handling during disposal, such as generating dust or allowing skin/eye contact, can lead to injury. Furthermore, its classification as a combustible solid necessitates careful storage away from ignition sources.
Therefore, this compound must be treated as hazardous waste. Disposal into regular trash or down the drain is a violation of regulatory standards and poses a significant safety risk.[3][4]
| Property | Identifier |
| Chemical Name | This compound |
| CAS Number | 31039-88-0[5][6][7] |
| Molecular Formula | C₁₀H₁₇NO[7] |
| GHS Hazard Codes | H315, H319, H335[5] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant[1][2] |
Core Disposal Principles: Regulatory Compliance
All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][8][9] Your institution's Environmental Health and Safety (EHS) department is responsible for implementing these regulations and managing the final disposal process.[3][10] The core principle is "cradle-to-grave" management, meaning the waste is tracked from its point of generation to its final, safe disposal.[9]
The following workflow provides a high-level overview of the decision-making process for handling this chemical and its container.
Caption: Decision flowchart for waste characterization.
Procedural Guide: Waste Collection and Disposal
This protocol details the step-by-step process for safely collecting and preparing this compound for EHS pickup.
Phase 1: Preparation and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood, to mitigate inhalation risks.[2] Adorn the following minimum PPE:
-
Eye Protection: Safety glasses with side shields or goggles.[11]
-
Hand Protection: Nitrile or other chemically resistant gloves.[11]
-
Body Protection: A standard laboratory coat.
Phase 2: Waste Collection and Containment
-
Designate a Waste Container: Obtain a hazardous waste container from your EHS department. It must be made of a compatible material (e.g., HDPE or glass) and be in good condition with a secure, leak-proof lid.[3][12]
-
Transfer the Waste: Carefully transfer the solid this compound waste into the designated container. If it is in a solution, pour it carefully. Use a funnel for liquids to prevent spills.
-
Avoid Mixing: Do not mix this waste with other incompatible waste streams. For example, do not mix it with strong oxidizing agents.[11] Segregate waste containers according to their hazard class (e.g., flammable, corrosive, irritant).[10][12]
-
Secure the Container: Tightly seal the lid on the waste container. Do not leave it open, even within a fume hood.[12]
Phase 3: Labeling the Hazardous Waste Container
Proper labeling is a critical regulatory requirement.[3] As soon as the first drop of waste enters the container, it must be labeled with an official EHS hazardous waste tag. The tag must include:
-
The words "Hazardous Waste" .[3]
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[3]
-
Quantity/Concentration: Estimate the amount of the chemical. For mixtures, list all components and their approximate percentages.
-
Hazard Identification: Check the appropriate boxes for the hazards (e.g., Irritant).
-
Contact Information: The name of the Principal Investigator and the laboratory location (building and room number).[3]
Phase 4: Storage and Pickup
-
Store Safely: Store the labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.[13] This area must be near the point of generation.
-
Request Disposal: Once the container is full or you are finished generating this waste stream, submit a chemical waste pickup request to your EHS department following their specific procedures.[10]
Caption: Workflow for hazardous waste collection and labeling.
Protocol for Empty Container Decontamination
An "empty" container that held a hazardous chemical is not considered non-hazardous until it has been properly decontaminated. The standard procedure is a triple rinse.[12][13]
-
Select a Solvent: Choose a solvent capable of dissolving the residue. For this compound, a common organic solvent like acetone or ethanol would be appropriate, followed by water.
-
First Rinse: Pour a small amount of the chosen solvent into the container. Secure the lid and swirl to rinse all interior surfaces thoroughly.
-
Collect Rinsate: Pour the solvent from the container into your designated hazardous waste container for this chemical. This rinsate is considered hazardous waste. [12]
-
Repeat: Perform the rinse two more times, collecting the rinsate each time.
-
Final Preparation: After the third rinse, allow the container to air dry completely in a fume hood.[13]
-
Deface Label: Completely remove or deface the original chemical label on the container using a marker.[10][13]
-
Dispose of Container: The decontaminated and defaced container can now be disposed of in the regular trash or glass disposal box, as appropriate.[10]
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial.
-
Minor Spill: For a small spill of solid material in a contained area (like a fume hood), use absorbent pads or a scoop to carefully sweep up the material.[11] Place all contaminated materials (absorbent, gloves, etc.) into a sealed bag or container, label it as hazardous waste, and dispose of it through EHS.
-
Major Spill: For any spill outside of a containment area, a large volume spill, or if you feel unsafe, evacuate the immediate area immediately. Alert others and contact your institution's EHS or emergency response number.
By adhering to these detailed procedures, you contribute to a culture of safety and ensure that your laboratory practices are in full compliance with environmental and safety regulations.
References
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How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University.[Link]
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Mastering the Safe Handling of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the mastery of chemical handling is not merely a matter of procedure, but a cornerstone of scientific integrity and personal safety. This guide provides an in-depth operational plan for the safe handling and disposal of 3-(Dimethylamino)-5,5-dimethyl-2-cyclohexen-1-one (CAS No. 31039-88-0), a compound that, while valuable in synthesis, presents notable health and safety considerations. Our focus extends beyond rote instruction to instill a deep understanding of the causality behind each safety measure, empowering you to work with confidence and precision.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling of this compound, a thorough understanding of its hazard profile is paramount. This compound is classified as a skin, eye, and respiratory irritant.[1][2][3] The solid form of this chemical can easily become airborne as a dust, increasing the risk of inhalation and widespread contamination.[4]
Primary Hazards:
The causality of these hazards lies in the chemical's reactivity with biological tissues. Upon contact, it can disrupt cell membranes and trigger an inflammatory response, leading to the observed irritation. Therefore, our primary safety objective is to establish effective barriers to prevent any direct contact with the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and use of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[1][5] |
| Hand Protection | Nitrile or Butyl rubber gloves. | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation. Nitrile gloves offer good resistance to a variety of chemicals and are a good general-use option, while Butyl rubber gloves are particularly effective against ketones and esters.[1][6][7] Always inspect gloves for tears or punctures before use.[1] |
| Body Protection | A lab coat with fully extended sleeves. | Protects the skin on the arms and body from accidental spills or dust contamination.[8] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher. | Necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of irritating dust particles.[2] |
Visualizing PPE Selection: A Workflow for Safety
Caption: PPE selection workflow for handling the compound.
Operational Plan: From Weighing to Work-up
Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure and preventing contamination.
Preparation and Weighing
-
Work Area Preparation: Always handle the solid form of this compound in a certified chemical fume hood to minimize inhalation risk.[4] The work surface should be covered with disposable bench paper to contain any potential spills.
-
Donning PPE: Before handling the chemical, don all required PPE as outlined in the table above. Ensure gloves are worn over the cuffs of the lab coat.[8]
-
Weighing: When weighing the powder, do so gently to avoid creating dust clouds.[4] Use a spatula to transfer small portions at a time.[4] Keep the container closed when not in use.[4] If a balance cannot be placed inside a fume hood, consider using a containment glove box or a balance enclosure.
Handling in Solution
Once the compound is in solution, the risk of inhalation is significantly reduced.[4] However, the risk of skin and eye contact remains.
-
Continued PPE Use: Continue to wear chemical safety goggles, appropriate gloves, and a lab coat.
-
Containment: Work over a spill tray to contain any accidental releases.
-
Transfers: Use appropriate tools such as pipettes or syringes for liquid transfers.[9]
Spill Management and Decontamination
Accidents can happen, and a prepared response is critical.
Minor Spill Cleanup (Solid)
For small spills of the solid compound:
-
Alert Personnel: Notify others in the immediate area.
-
Containment: If safe to do so, gently cover the spill with a damp paper towel to prevent the dust from becoming airborne.[10]
-
Cleanup: Carefully scoop the material into a designated waste container.[10] Avoid dry sweeping which can create dust.[11]
-
Decontamination: Wipe the area with a damp cloth, then clean with soap and water.[12] Dispose of all cleanup materials as hazardous waste.[12]
Decontamination of Equipment and Surfaces
All surfaces and non-disposable equipment that have come into contact with the chemical must be decontaminated.
-
Initial Wipe-down: Carefully wipe down surfaces with a damp cloth to remove any residual powder.
-
Thorough Cleaning: Wash with soap and water.[12]
-
Waste Disposal: All cleaning materials (e.g., paper towels, wipes) must be disposed of as hazardous waste.[12]
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a legal and ethical responsibility. All waste generated from handling this compound is considered hazardous waste.
Waste Streams:
-
Solid Waste: Unused chemical, contaminated PPE (gloves, masks), and cleanup materials.
-
Liquid Waste: Solutions containing the compound and solvent rinses from decontamination.
Disposal Procedure:
-
Segregation: Do not mix this waste with other waste streams.[13] Specifically, keep organic waste separate from aqueous waste.
-
Containerization: Use clearly labeled, compatible hazardous waste containers.[3][14] Ensure containers are kept closed when not in use.[3][14]
-
Labeling: Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste in a designated satellite accumulation area.[14]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EH&S) department.[14]
Visualizing the Waste Disposal Workflow
Caption: Workflow for the proper disposal of chemical waste.
By internalizing not just the "what" but the "why" of these safety protocols, you contribute to a culture of safety and scientific excellence. This guide serves as a living document; always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before commencing any work.
References
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Decontamination. (n.d.). Stanford Environmental Health & Safety. Retrieved January 22, 2026, from [Link]
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UCCS SAFE OPERATING PROCEDURE. (2023, January 18). University of Colorado Colorado Springs. Retrieved January 22, 2026, from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
